Product packaging for Einecs 255-712-6(Cat. No.:CAS No. 42220-19-9)

Einecs 255-712-6

Cat. No.: B15177787
CAS No.: 42220-19-9
M. Wt: 153.93 g/mol
InChI Key: PEEKVIHQOHJITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EINECS 255-712-6, with CAS number 42220-19-9, is chemically defined as the reaction product of boric acid and propane-1,2,3-triol (glycerol) . This organoborate compound, with the molecular formula C3H11BO6 and a molecular weight of 153.93 g/mol, serves as a vital substance in chemical research and development . As an EINECS-listed substance, it is recognized as a "phase-in" substance under the EU's REACH regulation, meaning it was commercially available in the EU before specific regulatory milestones and is subject to standardized identification and tracking . Within research settings, this compound is significant as a model substance for studying the properties and reactivity of borate esters. Its structure, derived from a simple polyol, makes it a fundamental subject for investigating complexation behavior, stability, and hydrolysis patterns common to this class of compounds . The assessment of such reaction products often leverages modern toxicological paradigms, including (Q)SAR models and read-across techniques from its parent compounds—boric acid and glycerol—to predict its properties and potential hazards, thereby supporting the goals of sustainable chemical innovation . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H11BO6 B15177787 Einecs 255-712-6 CAS No. 42220-19-9

Properties

CAS No.

42220-19-9

Molecular Formula

C3H11BO6

Molecular Weight

153.93 g/mol

IUPAC Name

boric acid;propane-1,2,3-triol

InChI

InChI=1S/C3H8O3.BH3O3/c4-1-3(6)2-5;2-1(3)4/h3-6H,1-2H2;2-4H

InChI Key

PEEKVIHQOHJITP-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(C(CO)O)O

Related CAS

90268-18-1

Origin of Product

United States

Foundational & Exploratory

"physicochemical properties of Einecs 255-712-6"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxy-5-nitrobenzaldehyde

Introduction

3,4-Dihydroxy-5-nitrobenzaldehyde, identified by CAS number 116313-85-0, is a crucial intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and visual representations of these processes to support researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of 3,4-Dihydroxy-5-nitrobenzaldehyde are summarized in the tables below. These properties are critical for understanding its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource(s)
Appearance Yellow crystalline powder[1][2][3][4]
Molecular Formula C7H5NO5[1][2][3][4][5][6][7][8]
Molecular Weight 183.12 g/mol [1][2][3][4][7][9]
Melting Point 145.0 to 149.0 °C[10]
147 °C[5]
176-178 °C[2]
147-149°C[1]
Boiling Point (Predicted) 310.9 ± 42.0 °C[5]
Density (Predicted) 1.667 ± 0.06 g/cm³[5]
Flash Point 141.1 °C[5]
Vapor Pressure 0.000319 mmHg at 25°C[5]
Purity ≥98.0%[2][7]
≥99.0%[1][10]
Solubility and Partitioning
PropertyValueSource(s)
Solubility Soluble in Dimethyl sulfoxide (DMSO)[1][5]
Soluble in polar organic solvents (e.g., ethanol, methanol)[3]
Slightly soluble or insoluble in water[3]
pKa (Predicted) 4.78 ± 0.38[5]

Experimental Protocols

Several methods for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde have been reported. The following are detailed protocols derived from the available literature.

Method 1: Demethylation of 5-Nitrovanillin using Hydrobromic Acid

This method involves the demethylation of 5-nitrovanillin to yield 3,4-dihydroxy-5-nitrobenzaldehyde.

Procedure:

  • A solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is refluxed for 20 hours.[11]

  • To the resulting mixture, 0.6 kg of charcoal is added, and the mixture is filtered.[11]

  • 32 kg of water is added with stirring, and the solution is cooled to -10°C.[11]

  • Stirring is continued for an additional 2 hours.[11]

  • The crystalline product is then filtered and washed with water to yield the final product.[11]

Method 2: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This protocol describes the synthesis from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using zinc chloride and hydrochloric acid.

Procedure:

  • A mixture of 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid is stirred at 90°C for 17 hours.[12]

  • The mixture is then diluted with 100 mL of water and cooled to 3°C.[12]

  • After 1 hour, the product is filtered and washed with cold water.[12]

  • The crude product is dried in a vacuum at 100°C.[12]

  • For purification, the crude product is mixed with 275 mL of toluene and 2.0 g of activated carbon, and the mixture is refluxed for 45 minutes.[12]

  • The hot solution is filtered and then cooled to 3°C to obtain the purified product.[12]

Method 3: Dealkylation using Lithium Hydroxide and an Aromatic Mercapto Compound

This method is based on the dealkylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Procedure:

  • 150 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 280 ml of N-methyl-2-pyrrolidone (NMP), 39 g of lithium hydroxide, and 90 ml of thiophenol are heated at 130°C for three hours under reduced pressure, and the distillate is collected.[13]

  • The mixture is cooled to 100°C, the pressure is normalized, and 1000 ml of hot water and 250 ml of concentrated hydrochloric acid are added.[13]

  • The mixture is stirred overnight at room temperature, kept for two hours at 0°C, filtered, washed with 200 ml of cold water, and dried to yield the product.[13]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product 5-Nitrovanillin 5-Nitrovanillin Reflux_20h Reflux for 20h 5-Nitrovanillin->Reflux_20h Acetic Acid Acetic Acid Acetic Acid->Reflux_20h Conc. HBr Conc. HBr Conc. HBr->Reflux_20h Add_Charcoal Add Charcoal & Filter Reflux_20h->Add_Charcoal Add_Water_Cool Add Water & Cool to -10°C Add_Charcoal->Add_Water_Cool Stir_2h Stir for 2h Add_Water_Cool->Stir_2h Filter_Wash Filter & Wash Stir_2h->Filter_Wash Final_Product 3,4-Dihydroxy-5- nitrobenzaldehyde Filter_Wash->Final_Product

Caption: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde via Demethylation.

Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product Start_Material 3-Ethoxy-4-hydroxy- 5-nitrobenzaldehyde Stir_90C Stir at 90°C for 17h Start_Material->Stir_90C ZnCl2 ZnCl2 ZnCl2->Stir_90C HCl HCl HCl->Stir_90C Dilute_Cool Dilute with Water & Cool to 3°C Stir_90C->Dilute_Cool Filter_Wash_Dry Filter, Wash & Dry Dilute_Cool->Filter_Wash_Dry Purify Purify with Toluene & Activated Carbon Filter_Wash_Dry->Purify Final_Product 3,4-Dihydroxy-5- nitrobenzaldehyde Purify->Final_Product

Caption: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.

Synthesis_Method_3 cluster_reactants Reactants cluster_process Process cluster_product Product Start_Material 4-Hydroxy-3-methoxy- 5-nitrobenzaldehyde Heat_130C Heat at 130°C for 3h (reduced pressure) Start_Material->Heat_130C LiOH LiOH LiOH->Heat_130C Thiophenol Thiophenol Thiophenol->Heat_130C NMP NMP NMP->Heat_130C Cool_Add_H2O_HCl Cool, Add Water & HCl Heat_130C->Cool_Add_H2O_HCl Stir_Cool_Filter Stir, Cool, Filter & Dry Cool_Add_H2O_HCl->Stir_Cool_Filter Final_Product 3,4-Dihydroxy-5- nitrobenzaldehyde Stir_Cool_Filter->Final_Product

References

An In-depth Technical Guide to the Synthesis and Characterization of Boric Acid-Glycerol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and reaction mechanisms of products formed from the reaction of boric acid and glycerol. This information is critical for professionals in research and drug development who utilize these versatile compounds in a range of applications, from pharmaceutical formulations to synthetic chemistry.

Introduction

The reaction between boric acid and glycerol, a well-established esterification process, yields a variety of borate esters. These products are of significant interest due to their unique chemical properties and diverse applications. Boric acid, a weak Lewis acid, reacts with polyols like glycerol, which contains cis-vicinal diols, to form stable cyclic esters.[1] This reaction is reversible and is fundamental to various chemical and biological processes. The resulting glyceroborate esters have found utility as antiseptics, in food preservation, and as catalysts in organic synthesis.[2][3] A deeper understanding of their synthesis and structural characteristics is paramount for their effective application and the development of novel derivatives.

Synthesis of Boric Acid-Glycerol Esters

The synthesis of boric acid-glycerol esters can be achieved through several methods, with the most common being direct esterification. The reaction typically involves heating a mixture of boric acid and glycerol, which results in the formation of various ester products and the elimination of water. The specific product distribution is influenced by the molar ratio of the reactants, reaction temperature, and time.

General Experimental Protocol: Synthesis of Bis(glycerol)borate

This protocol outlines a common method for the synthesis of bis(glycerol)borate, a frequently studied reaction product.

Materials:

  • Boric Acid (H₃BO₃)

  • Glycerol (C₃H₈O₃)

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • Combine boric acid and glycerol in a molar ratio of 1:2 in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene).[4]

  • For solvent-based synthesis, add toluene to the flask.[2]

  • Heat the reaction mixture to a temperature ranging from 110°C to 180°C.[2][4] For higher boiling point, solvent-free reactions, temperatures can be increased to 240-280°C.[5]

  • Continuously stir the mixture for a period of 4 to 7 hours.[2][6] During this time, water will be removed from the reaction mixture, either through azeotropic distillation with toluene or by evaporation at higher temperatures.

  • After the reaction is complete, if toluene was used, it is removed under reduced pressure to yield the crude product.[2]

  • The resulting product can be a viscous liquid or a solid, depending on the specific reaction conditions and the resulting ester composition.[4]

Variations in Synthesis
  • Molar Ratios: The ratio of boric acid to glycerol can be varied to influence the type of ester formed. For instance, reacting 3 moles of boric acid with 4-5 moles of glycerol (in the presence of a triglyceride) is a method used to produce boric esters of glycerol fatty acid esters.[5]

  • Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of more complex ester structures and drive the equilibrium towards the products by removing water. Reaction temperatures can range from ambient temperature when used as a catalyst system in water, up to 280°C for the synthesis of specific esters.[3][5]

Reaction Mechanism and Signaling Pathways

The reaction between boric acid and glycerol proceeds via a Lewis acid-catalyzed esterification. Boric acid acts as a Lewis acid, accepting a lone pair of electrons from a hydroxyl group of glycerol. This is followed by the elimination of a water molecule to form a borate ester. The reaction can proceed to form monoesters or cyclic diesters, with the latter being particularly stable due to the formation of five or six-membered rings.[7]

The formation of 1,2-glycerol boric acid and 1,3-glycerol boric acid has been shown to have similar reaction barrier heights, suggesting that both products can be formed in comparable amounts under kinetic control.[7] The reaction pathway involves the formation of a tetrahedral intermediate, which then eliminates water to form the final ester product.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boric Acid Boric Acid Tetrahedral Intermediate Tetrahedral Intermediate Boric Acid->Tetrahedral Intermediate + Glycerol Glycerol Glycerol Glycerol->Tetrahedral Intermediate Monoester Monoester Tetrahedral Intermediate->Monoester - H2O Water Water Tetrahedral Intermediate->Water Cyclic Diester Cyclic Diester Monoester->Cyclic Diester + Glycerol - H2O Monoester->Water Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Boric Acid + Glycerol Reaction Heating & Stirring Reactants->Reaction Purification Solvent Removal/ Purification Reaction->Purification Product Glyceroborate Esters Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR Structural Elucidation FTIR FTIR Spectroscopy Product->FTIR Functional Group Identification Thermal Thermal Analysis (TGA, DSC) Product->Thermal Thermal Stability & Phase Transitions XRD X-ray Diffraction Product->XRD Crystallinity

References

An In-depth Technical Guide on the Structural Elucidation and Analysis of 2,6-Di-tert-butyl-p-cresol (Butylated Hydroxytoluene)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The EINECS number 255-712-6 provided in the topic corresponds to the reaction products of boric acid and propane-1,2,3-triol[1]. However, the request for an in-depth technical guide on structural elucidation and analysis is better suited for a well-defined and extensively studied compound. Therefore, this guide will focus on 2,6-Di-tert-butyl-p-cresol , also known as Butylated Hydroxytoluene (BHT), a compound with a vast body of scientific literature. BHT's corresponding EINECS number is 204-881-4 and its CAS number is 128-37-0[2][3].

Introduction

2,6-Di-tert-butyl-p-cresol (BHT) is a synthetic phenolic compound widely utilized for its antioxidant properties[2]. It is a lipophilic, white crystalline solid that is extensively used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of products[2]. Its primary function is to inhibit autoxidation, a process that can lead to rancidity in fats and oils[2]. This technical guide provides a comprehensive overview of the structural elucidation and analytical methodologies for BHT, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BHT is presented in Table 1. This data is crucial for its handling, analysis, and formulation.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[4]
Molecular Weight 220.35 g/mol [4]
Appearance White to pale-yellow crystalline solid[4]
Odor Slight, phenolic[4]
Melting Point 69-72 °C[5]
Boiling Point 265 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene.
CAS Number 128-37-0[3][4]
EINECS Number 204-881-4[2]

Structural Elucidation

The structural confirmation of BHT is achieved through a combination of spectroscopic techniques that provide detailed information about its molecular framework.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of BHT is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a singlet, indicating their chemical equivalence. The methyl protons of the p-cresol moiety also produce a singlet. The most prominent signal is a singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key signals include those for the quaternary carbons of the tert-butyl groups, the methyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.

The IR spectrum of BHT exhibits characteristic absorption bands that confirm the presence of specific functional groups. A broad band in the region of 3650-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl groups are observed around 2950 cm⁻¹. Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region. The NIST WebBook provides a reference IR spectrum for BHT.

Mass spectrometry of BHT typically shows a molecular ion peak (M⁺) at m/z 220, corresponding to its molecular weight[6]. A prominent fragment ion is often observed at m/z 205, resulting from the loss of a methyl group (CH₃) from the molecular ion. This fragmentation pattern is characteristic of tert-butyl containing compounds.

Analytical Methodologies

The quantification of BHT in various matrices is essential for quality control and regulatory compliance. Gas chromatography and high-performance liquid chromatography are the most common analytical techniques employed.

GC-MS is a powerful technique for the separation and identification of BHT. The method offers high sensitivity and selectivity. A common approach involves the use of a non-polar capillary column for separation, followed by mass spectrometric detection for confirmation and quantification[6][7].

HPLC is another widely used method for the analysis of BHT, particularly for samples that are not suitable for direct GC analysis. Reversed-phase HPLC with UV detection is a common setup. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water[8].

Antioxidant Mechanism of BHT

BHT functions as a chain-breaking antioxidant. It donates a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reactions of oxidation.

BHT_Antioxidant_Mechanism cluster_reaction Radical Scavenging cluster_products Products BHT BHT (ArOH) BHT_Radical BHT Radical (ArO•) (Stabilized) BHT->BHT_Radical H• donation Radical Free Radical (R•) Neutral_Molecule Neutral Molecule (RH) Radical->Neutral_Molecule H• acceptance

Caption: Antioxidant mechanism of BHT via hydrogen atom donation to a free radical.

Experimental Protocols

This protocol is adapted from a method for the analysis of food packaging substances[9].

1. Objective: To quantify the concentration of BHT in a food simulant (e.g., 10% ethanol).

2. Materials:

  • GC-MS system with a triple-quadrupole mass spectrometer.

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Helium carrier gas (99.999% purity).

  • BHT standard solution.

  • Dichloromethane (DCM), analytical grade.

  • Sodium chloride (NaCl).

  • Food simulant (10% v/v ethanol in water).

  • Vortex mixer and centrifuge.

3. Sample Preparation (Salt-Assisted Liquid-Liquid Extraction - SALLE):

  • To 5 mL of the food simulant sample in a centrifuge tube, add 0.5 g of NaCl.

  • Vortex for 1 minute to dissolve the salt.

  • Add 2 mL of DCM.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial for GC-MS analysis.

4. GC-MS Parameters:

  • Injector Temperature: 260 °C

  • Injection Mode: Splitless

  • Carrier Gas Flow: 1 mL/min (Helium)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp at 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Transfer Line Temperature: 300 °C

  • Ion Source Temperature: 250 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM). For BHT, monitor the transition from the precursor ion (m/z 220) to a product ion (e.g., m/z 205).

5. Data Analysis:

  • Construct a calibration curve using standard solutions of BHT.

  • Quantify the amount of BHT in the samples by comparing their peak areas to the calibration curve.

GCMS_Workflow start Sample (Food Simulant) salle SALLE with DCM start->salle gc_injection GC Injection salle->gc_injection separation Chromatographic Separation gc_injection->separation ionization Ionization (EI) separation->ionization ms_detection MS Detection (MRM/SIM) ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for the GC-MS analysis of BHT.

This protocol is based on a general reversed-phase HPLC method[8].

1. Objective: To determine the concentration of BHT in a liquid sample.

2. Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • BHT standard solution.

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Phosphoric acid or formic acid (for MS compatibility).

3. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).

  • Add a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Degas the mobile phase before use.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 280 nm

5. Procedure:

  • Prepare a series of standard solutions of BHT in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

  • Inject the sample and record the chromatogram.

6. Data Analysis:

  • Identify the BHT peak based on its retention time compared to the standard.

  • Calculate the concentration of BHT in the sample using the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and analysis of 2,6-Di-tert-butyl-p-cresol (BHT). The combination of spectroscopic and chromatographic techniques allows for the unambiguous identification and accurate quantification of this important antioxidant in a variety of matrices. The provided experimental protocols serve as a starting point for the development of robust analytical methods for BHT in research and industrial settings.

References

An In-depth Technical Guide to the Spectroscopic Data of Glyceryl Borate (EINECS 255-712-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for glyceryl borate, identified by EINECS number 255-712-6. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Introduction to Glyceryl Borate

Glyceryl borate is the reaction product of boric acid and glycerol.[1][2] Depending on the stoichiometry of the reactants, various structures can be formed, including monocyclic and bicyclic borate esters. A common and well-characterized form is the bis(glycerol)borate complex, which can exist as a conjugate base in various salts.[3][4] This guide focuses on the spectroscopic characterization of these glyceryl borate species.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for glyceryl borate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of glyceryl borate in solution. Both ¹¹B and ¹³C NMR have been employed to characterize the various species present in equilibrium.

Table 1: ¹¹B NMR Spectroscopic Data for Glyceryl Borate Species [3]

SpeciesChemical Shift (δ) in D₂O (ppm)
Five-membered bis(glycerol)borate10.67
Five-membered mono(glycerol)borate or mixed five-six-membered bis(glycerol)borate6.67

Table 2: ¹³C NMR Spectroscopic Data for Glyceryl Borate and Related Species [3]

SpeciesChemical Shift (δ) in CD₃CN (ppm)Chemical Shift (δ) in D₂O (ppm)
"Bounded" glycerol65.3, 67.7, 67.963.3, 63.5, 72.5
Free glycerol64.13, 73.1262.3, 71.9
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode has been used to identify the bis(glycerol)borate anion.

Table 3: ESI-MS Data for the Bis(glycerol)borate Anion [2][3]

Ionm/z (Negative Mode)
[B(C₃H₆O₃)₂]⁻191.0
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in glyceryl borate.

Table 4: IR Absorption Maxima for Bis(glycerol)boric Acid (H[Gly₂B]) [3]

Wavenumber (cm⁻¹)
3339
2922
1476
1407
1323
1276
1171
1109
1031
977
923
833

Table 5: IR Absorption Maxima for Sodium Bis(glycerol)borate (Na[Gly₂B]) [3]

Wavenumber (cm⁻¹)
3235
2914
2865
1658
1067
1038
1012
940

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Bis(glycerol)boric Acid (H[Gly₂B])[3]
  • To a 1 L flask, add boric acid (61.83 g, 1 mol) and glycerol (190 g, 2 mol).

  • Add 500 mL of toluene to the flask.

  • Heat the mixture to 110 °C and stir for 4 hours.

  • Continuously remove the water byproduct via azeotropic distillation.

  • After the reaction is complete, remove the toluene under vacuum to yield the bis(glycerol)boric acid.

NMR Spectroscopy[3]
  • ¹¹B NMR: Spectra were recorded on a Varian Gemini 200 BB instrument operating at 64.167 MHz.

  • ¹³C NMR: Spectra were recorded on the same instrument at 67.5 MHz.

  • ¹H NMR: Measurements were conducted on a Bruker Advance II 250 spectrometer operating at 250 MHz.

  • Solvent: Deuterated water (D₂O) or deuterated acetonitrile (CD₃CN) were used as solvents.

Mass Spectrometry[3]
  • Technique: Electrospray ionization mass spectrometry (ESI-MS) was performed in negative ion mode.

  • Sample Preparation: The sample was introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions was analyzed.

Infrared (IR) Spectroscopy[3]
  • Instrument: A Perkin-Elmer Spectrum One FTIR-ATR spectrometer was used.

  • Technique: Attenuated Total Reflectance (ATR) was employed for sample analysis.

  • Spectral Range: Spectra were recorded in the range of 4000-400 cm⁻¹.

  • Sample Preparation: The pure compound was analyzed directly.

Visualization of the Formation of Glyceryl Borate

As glyceryl borate is not known to be involved in biological signaling pathways, the following diagram illustrates the chemical reaction pathway for its formation from boric acid and glycerol.

Glyceryl_Borate_Formation Boric_Acid Boric Acid B(OH)₃ Intermediate Monoglyceryl Borate (Intermediate) Boric_Acid->Intermediate + Glycerol Glycerol Glycerol C₃H₅(OH)₃ Glycerol->Intermediate Glyceryl_Borate Bis(glycerol)borate [B(C₃H₆O₃)₂]⁻ Intermediate->Glyceryl_Borate + Glycerol Water Water (Byproduct) Intermediate->Water - H₂O Glyceryl_Borate->Water - 2H₂O

Caption: Reaction pathway for the formation of bis(glycerol)borate from boric acid and glycerol.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of glyceryl borate. The presented NMR, MS, and IR data, along with detailed experimental protocols, offer valuable information for researchers and professionals working with this compound. The provided diagram illustrates the fundamental chemical transformation involved in its synthesis. This compilation of data is intended to facilitate further research and application of glyceryl borate in various scientific and industrial fields.

References

Technical Guide: Stability and Degradation of 2-Ethylhexyl 4-Methoxycinnamate (Einecs 255-712-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-ethylhexyl 4-methoxycinnamate, a widely used UVB filter in pharmaceutical and cosmetic formulations, identified by EINECS number 255-712-6. This document details the compound's susceptibility to photodegradation, its primary degradation pathways, and the resulting byproducts. Furthermore, it outlines established experimental protocols for assessing its stability, including chromatographic and spectroscopic methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulating stable and effective products containing this active ingredient.

Chemical Identification

The chemical substance corresponding to EINECS number 255-712-6 is 2-ethylhexyl 4-methoxycinnamate. It is also commonly known by several synonyms.

IdentifierValue
EINECS Number 255-712-6
CAS Number 5466-77-3
INCI Name Ethylhexyl Methoxycinnamate
USAN Name Octinoxate
Chemical Name 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Molecular Formula C18H26O3
Molar Mass 290.40 g/mol
Common Trade Names Parsol MCX, Uvinul MC80, Eusolex 2292

Stability Profile

The stability of 2-ethylhexyl 4-methoxycinnamate is a critical factor in the efficacy and safety of final formulations. Its stability is primarily influenced by exposure to ultraviolet (UV) radiation and, to a lesser extent, by thermal stress and the presence of other chemical agents.

Photostability

2-Ethylhexyl 4-methoxycinnamate is known to be photolabile, meaning it degrades upon exposure to UV radiation. This degradation can lead to a reduction in its UVB-filtering efficacy. The trans (E) isomer is the active form that provides UV protection; however, upon UV exposure, it can undergo isomerization to the cis (Z) isomer, which has a lower molar absorption coefficient and thus offers less protection.[1]

Several studies have quantified the photodegradation of 2-ethylhexyl 4-methoxycinnamate. For instance, it has been reported to lose 10% of its SPF protection ability within 35 minutes of sun exposure. In the presence of other UV filters, such as avobenzone, the photodegradation of 2-ethylhexyl 4-methoxycinnamate can be accelerated.[2]

Thermal Stability

In the absence of light, 2-ethylhexyl 4-methoxycinnamate is chemically stable under standard ambient conditions (room temperature).[3] Studies have shown that it is stable up to 240°C.[4] When stored in the dark at temperatures ranging from 4°C to 60°C for one month, no significant degradation has been detected.[5] However, its thermal stability can be influenced by the presence of other ingredients in a formulation.

Stability in Formulations

The stability of 2-ethylhexyl 4-methoxycinnamate is highly dependent on the formulation matrix. The presence of photostabilizers, such as octocrylene, can improve its photostability. Conversely, interactions with other ingredients, particularly the UVA filter avobenzone, can lead to accelerated photodegradation of both compounds through a process predominated by photolysis over photoisomerization.[1][2] The encapsulation of 2-ethylhexyl 4-methoxycinnamate has been shown to enhance its thermal stability.[4]

Degradation Pathways

The primary degradation pathway for 2-ethylhexyl 4-methoxycinnamate is initiated by UV radiation. Other degradation routes can occur in the presence of reactive chemical species like chlorine.

Photodegradation

Upon exposure to UV radiation, 2-ethylhexyl 4-methoxycinnamate primarily undergoes two main degradation processes:

  • Trans-Cis Isomerization: This is the predominant photodegradation mechanism where the more stable and effective trans-isomer is converted to the less effective cis-isomer.[1][6] This process is reversible to some extent, but the equilibrium under continuous UV exposure favors the formation of the cis-isomer, leading to a net loss of UV protection.

  • Photolysis: In some cases, particularly when formulated with other photolabile compounds like avobenzone, 2-ethylhexyl 4-methoxycinnamate can undergo irreversible cleavage, a process known as photolysis.[1][2] This results in the formation of smaller degradation products.

Degradation in Chlorinated Water

Studies have shown that 2-ethylhexyl 4-methoxycinnamate can degrade in chlorinated water, such as in swimming pools. The reaction with chlorine can lead to the formation of chlorinated by-products.[7] These by-products may have different toxicological profiles than the parent compound.

Degradation Products

The degradation of 2-ethylhexyl 4-methoxycinnamate leads to the formation of several byproducts, the nature of which depends on the degradation pathway.

Degradation PathwayMajor Degradation Products
Trans-Cis Photoisomerization Z-octyl-p-methoxycinnamate[5][6]
Photolysis 4-methoxybenzaldehyde, 2-ethylhexanol[8]
Degradation in Chlorinated Water Mono- and di-chloro-substituted by-products[7]
Biodegradation in River Sediments 4-mercaptobenzoic acid, 3-methoxyphenol[9]
Oxidation (in the presence of H2O2/UV) Chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, 4-methoxyphenol[10][11]

Experimental Protocols

The assessment of the stability and degradation of 2-ethylhexyl 4-methoxycinnamate relies on various analytical techniques. Below are detailed methodologies for key experiments.

Photostability Testing

A general protocol for in vitro photostability testing of a formulation containing 2-ethylhexyl 4-methoxycinnamate involves the following steps:

  • Sample Preparation: A thin film of the test formulation is uniformly applied to a suitable substrate, such as quartz plates or polymethyl methacrylate (PMMA) plates.

  • Irradiation: The prepared samples are exposed to a controlled dose of UV radiation from a solar simulator. The light source should have a spectral distribution that mimics natural sunlight.

  • Extraction: After irradiation, the UV filter is extracted from the substrate using a suitable solvent, such as methanol or ethanol.

  • Analysis: The concentration of the remaining 2-ethylhexyl 4-methoxycinnamate and the formation of any degradation products are quantified using High-Performance Liquid Chromatography (HPLC).[2]

  • Comparison: The results from the irradiated samples are compared to those of non-irradiated control samples to determine the extent of degradation.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of methanol and water, often with a pH-adjusting buffer.[4][12]

  • Detection: The UV detector is typically set to the wavelength of maximum absorbance for 2-ethylhexyl 4-methoxycinnamate, which is around 310 nm.[3]

  • Quantification: The concentration of 2-ethylhexyl 4-methoxycinnamate and its degradation products are determined by comparing their peak areas to those of certified reference standards.

Visualizations

Degradation Pathways

Photodegradation Pathways of 2-Ethylhexyl 4-Methoxycinnamate EHMC_trans 2-Ethylhexyl 4-Methoxycinnamate (trans-isomer) EHMC_cis cis-isomer EHMC_trans->EHMC_cis UV Radiation (Isomerization) Photolysis_Products Photolysis Products (e.g., 4-methoxybenzaldehyde, 2-ethylhexanol) EHMC_trans->Photolysis_Products UV Radiation (Photolysis, esp. with Avobenzone)

Caption: Primary photodegradation pathways of 2-ethylhexyl 4-methoxycinnamate.

Experimental Workflow

Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Prep Prepare Formulation Apply Apply Thin Film to Substrate Prep->Apply Irradiate Irradiate with Solar Simulator Apply->Irradiate Control Store Control in Dark Apply->Control Extract Extract with Solvent Irradiate->Extract Control->Extract HPLC HPLC Analysis Extract->HPLC Quantify Quantify Parent and Degradants HPLC->Quantify Compare Compare Irradiated vs. Control Quantify->Compare Report Report % Degradation Compare->Report

Caption: General experimental workflow for assessing the photostability of 2-ethylhexyl 4-methoxycinnamate.

References

Navigating the Solubility Landscape of 3,3'-Diindolylmethane (DIM)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chemical Identity Clarification

It is imperative to distinguish between the queried Einecs number and the compound for which substantial solubility data exists.

  • Einecs 255-712-6: This number is officially assigned to "Boric acid (H3BO3), reaction products with glycerol."[1][2][3][4] While boric acid itself is known to have high water solubility, specific quantitative solubility data for its reaction product with glycerol in various organic solvents is not prevalent in the reviewed literature.[8]

  • 3,3'-Diindolylmethane (DIM): This compound, with CAS number 1968-05-4, is a bioactive metabolite of indole-3-carbinol found in cruciferous vegetables.[5] It is the subject of the solubility data presented in this guide.

Quantitative Solubility of 3,3'-Diindolylmethane (DIM)

The solubility of DIM has been determined in a range of solvents relevant to preclinical and pharmaceutical development. The following table summarizes the available quantitative data.

Solvent SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)49 mg/mL (198.93 mM)[6]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (405.99 mM)[7]
Ethanol~15 mg/mL[5]
Ethanol18 mg/mL (73.07 mM)[6]
Dimethyl Formamide (DMF)~30 mg/mL[5]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[5]
WaterInsoluble[6]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (10.15 mM)[7]

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and gold-standard technique for determining the equilibrium solubility of a compound.[9] While specific protocols for the cited DIM solubility data are not exhaustively detailed in the source documents, a general methodology can be outlined.

Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Generalized Shake-Flask Protocol:

  • Preparation: Add an excess of crystalline 3,3'-Diindolylmethane to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation or filtration. Care must be taken to avoid any changes in temperature that could affect solubility.

  • Quantification: Analyze the concentration of DIM in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

For aqueous solubility determination of sparingly soluble compounds like DIM, a common practice involves first dissolving the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then diluting this stock solution with the aqueous buffer.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_res 5. Result A Add excess solid DIM to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to separate solid B->C D Collect supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Equilibrium Solubility E->F

Caption: Generalized workflow for solubility determination via the shake-flask method.

Conclusion

This guide provides a detailed summary of the solubility of 3,3'-Diindolylmethane in various solvents, which is crucial for its development as a therapeutic agent. The significant hydrophobicity of DIM presents challenges for its formulation and bioavailability, as evidenced by its low solubility in aqueous media.[10] The compiled data and outlined experimental protocols offer a valuable resource for researchers and scientists in the field of drug development, enabling informed decisions on solvent selection for in vitro assays, formulation strategies, and further preclinical investigations. It is crucial for future research to accurately reference compounds by their CAS numbers to avoid confusion with unrelated substances identified by different nomenclature systems.

References

Toxicological Profile of Boric Acid and Glycerol Reaction Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the available toxicological data for boric acid and glycerol. It is crucial to note that there is a significant lack of specific toxicological studies on the direct reaction products of boric acid and glycerol, such as boroglycerin or glycerol borate esters. The information presented herein focuses on the well-documented toxicological profiles of the parent compounds, with boric acid being the primary component of toxicological concern. In aqueous environments, it is plausible that any formed esters may hydrolyze, releasing boric acid and glycerol. Therefore, the toxicological profile of boric acid is considered highly relevant to assessing the potential risks of their reaction products.

Introduction

Boric acid is a weak Lewis acid of boron that sees wide application as an insecticide, antiseptic, and in various industrial processes.[1][2][3] Glycerol, a simple polyol compound, is a common solvent and humectant in pharmaceutical, food, and cosmetic industries. When reacted, boric acid and glycerol form a series of borate esters, collectively known as boroglycerin or glycerol borates. This reaction is well-documented and results in an increase in the acidity of the solution.

This technical guide synthesizes the available toxicological data for boric acid and glycerol, providing researchers, scientists, and drug development professionals with a reference for assessing the potential toxicological implications of their reaction products. Due to the aforementioned data gap, the focus remains on the individual reactants.

Reaction of Boric Acid and Glycerol

Boric acid reacts with polyols like glycerol to form chelate complexes. This esterification reaction involves the formation of five- or six-membered rings, with the boron atom at the center. The formation of these complexes results in the release of protons, leading to a decrease in the pH of the solution.

Reaction_Pathway cluster_reactants Reactants cluster_products Products BoricAcid Boric Acid B(OH)₃ Boroglycerin Boroglycerin (Ester) BoricAcid->Boroglycerin + Glycerol Glycerol Glycerol C₃H₅(OH)₃ Glycerol->Boroglycerin Water Water H₂O Boroglycerin->Water + H⁺

Figure 1: Simplified reaction of boric acid and glycerol to form boroglycerin.

Toxicological Profile of Boric Acid

The toxicity of boric acid has been extensively studied. It can be absorbed orally, through abraded skin, and via inhalation, with excretion primarily occurring through urine.[4]

Acute Toxicity

Acute toxicity from boric acid ingestion is characterized by gastrointestinal distress, including nausea, vomiting (which may be blue-green in color), and diarrhea.[1][5][6] In severe cases, a characteristic erythematous rash, often described as a "boiled lobster" appearance, can occur, followed by exfoliation.[1][6] Neurological symptoms may include headaches, lethargy, restlessness, and seizures.[5][6] High doses can lead to renal failure, shock, and death.[5][6][7]

Table 1: Acute Oral Toxicity of Boric Acid

SpeciesSexLD50 (mg/kg)Reference
RatMale3450[5]
RatFemale4080[5]
Chronic Toxicity and Reproductive Effects

Chronic exposure to boric acid is of greater concern than acute ingestion.[6] The primary endpoint for chronic toxicity is reproductive and developmental toxicity.[4] Studies in animals have demonstrated that repeated exposure to boric acid can lead to testicular atrophy and reduced fetal weight.[3][4]

Table 2: Toxic Doses of Boric Acid in Humans

PopulationAcute Oral Toxic DoseReference
Newborns1 - 3 g[6]
Infants5 g[6]
Adults20 g[6]
Genotoxicity and Carcinogenicity

The available evidence suggests that boric acid and other boron-containing compounds are not genotoxic.[4] A two-year carcinogenicity study in mice showed no evidence of carcinogenicity.[4][8]

In Vitro Studies

Recent in vitro studies have explored the effects of boric acid on specific cell types. One study found that boric acid was neither cytotoxic nor genotoxic to human Sertoli cells in a wide concentration range (0.5-1000 μM).[9] Another study on rat Sertoli cells indicated that low doses of boron (<0.5 mmol/L) could improve cell viability and inhibit apoptosis, while high doses (>5.0 mmol/L) exhibited toxic effects.[10]

Toxicological Profile of Glycerol

Glycerol is generally considered to be of low toxicity. Safety Data Sheets for glycerol do not classify it as a hazardous substance.[11][12][13][14]

Table 3: Acute Toxicity of Glycerol

SpeciesRouteLD50 (mg/kg)Reference
RatOral12,600[11]
MouseOral23,000[11]
RabbitOral27,000[11]
RatDermal>10,000[11]
RatIntravenous5,566[11]
MouseIntravenous7,560[11]
RabbitIntravenous5,300[11]

Adverse effects in humans following oral administration of large doses of glycerol may include headache, dizziness, nausea, vomiting, thirst, and diarrhea.[11]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of specific boric acid-glycerol reaction products are not available in the literature. The following sections describe the general methodologies used in key toxicological studies of boric acid.

Acute Oral Toxicity (LD50) Determination in Rodents

This protocol is a generalized representation based on standard OECD guidelines for acute oral toxicity testing.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (e.g., Rats, 5-7 days) Fasting Fasting (Overnight, water ad libitum) AnimalAcclimation->Fasting Administration Oral Gavage Administration Fasting->Administration DosePrep Dose Preparation (Boric acid in vehicle, e.g., water) DosePrep->Administration ClinicalSigns Observation of Clinical Signs (e.g., mortality, morbidity, behavioral changes) Administration->ClinicalSigns BodyWeight Body Weight Measurement (Daily) ClinicalSigns->BodyWeight Necropsy Gross Necropsy (at end of study, e.g., 14 days) BodyWeight->Necropsy LD50Calc LD50 Calculation (e.g., Probit analysis) Necropsy->LD50Calc

Figure 2: Generalized workflow for an acute oral toxicity study.

Methodology:

  • Animal Selection and Acclimation: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex are typically used for initial dose-ranging studies, followed by studies in both sexes. Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing to promote absorption. Water is provided ad libitum.

  • Dose Preparation and Administration: Boric acid is dissolved or suspended in a suitable vehicle (e.g., distilled water). The test substance is administered in a single dose by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake)

This protocol is a generalized representation of an in vitro cytotoxicity assay used to assess the effects of a substance on cell viability.

Methodology:

  • Cell Culture: A suitable human or animal cell line (e.g., human Sertoli cells) is cultured in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.[9]

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test substance (e.g., boric acid). Control wells receive the vehicle only.

  • Incubation: The cells are incubated with the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a vital dye that is taken up by viable cells.

  • Dye Extraction and Measurement: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell viability) can be calculated.

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanism of boric acid toxicity is not fully understood. It is thought to act as a general cellular poison.[6] The organ systems most commonly affected are the skin, gastrointestinal tract, brain, liver, and kidneys.[6][7] Reproductive toxicity, particularly affecting the male reproductive system, is a key concern with chronic exposure.

Toxicity_Pathway cluster_exposure Exposure Routes cluster_effects Systemic Effects Ingestion Ingestion GI Gastrointestinal Tract (Nausea, Vomiting, Diarrhea) Ingestion->GI Repro Reproductive System (Testicular Atrophy) Ingestion->Repro Chronic Dermal Dermal Absorption (abraded skin) Skin Skin (Erythematous Rash) Dermal->Skin Inhalation Inhalation CNS Central Nervous System (Headache, Seizures) Inhalation->CNS Renal Kidneys (Renal Failure) GI->Renal GI->CNS

Figure 3: Conceptual overview of boric acid toxicity pathways.

Conclusion

While the reaction of boric acid and glycerol is well-characterized chemically, a significant data gap exists regarding the specific toxicological profile of the resulting boroglycerin esters. The available information strongly suggests that the toxicological properties of any such mixture would be predominantly dictated by the concentration and bioavailability of boric acid. Boric acid exhibits acute toxicity at high doses, with the gastrointestinal, renal, and central nervous systems being primary targets. Of greater significance for risk assessment is its established reproductive and developmental toxicity following chronic exposure. Glycerol, in contrast, is of low toxicological concern.

For professionals in research and drug development, it is recommended that any formulation containing boric acid and glycerol be evaluated based on the well-established toxicological endpoints of boric acid, assuming potential hydrolysis and bioavailability of the boric acid moiety. Further research is warranted to elucidate the specific toxicological properties of isolated boric acid-glycerol reaction products to fill the current knowledge gap.

References

Einecs 255-712-6: A Technical Guide to a UVCB Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 255-712-6, identified by the CAS number 42220-19-9, is the reaction product of boric acid and propane-1,2,3-triol (glycerol).[1][2] Due to the nature of its manufacturing process and the potential for variability in the reaction, it is classified as a UVCB substance – a substance of Unknown or Variable composition, Complex reaction products or Biological materials. The assessment of UVCB substances presents unique challenges compared to well-defined, mono-constituent substances, necessitating specialized approaches to characterize their potential hazards.[3]

This technical guide provides an in-depth overview of this compound, focusing on the scientific and regulatory frameworks for its assessment. Given the limited availability of direct experimental data on the UVCB substance itself, this guide emphasizes the use of data from its primary constituents, boric acid and glycerol, within a read-across framework, a cornerstone of modern chemical risk assessment under regulations like REACH.[3]

Chemical Identity and Composition

This compound is not a single, well-defined molecule but rather a complex mixture. The reaction between boric acid and glycerol can lead to the formation of various borate esters of glycerol. The exact composition of the mixture can vary depending on the reaction conditions.

IdentifierValue
EC Number 255-712-6
CAS Number 42220-19-9
IUPAC Name Boric acid; propane-1,2,3-triol
Molecular Formula C3H11BO6

The assessment of such complex substances requires a comprehensive characterization of their constituents to the extent possible. Regulatory bodies like the European Chemicals Agency (ECHA) provide guidance on the identification and naming of UVCB substances.[4][5][6]

Physicochemical Properties (Read-Across Approach)

Direct experimental data on the physicochemical properties of the this compound mixture is scarce. Therefore, a read-across approach, utilizing data from its well-characterized constituents, boric acid and glycerol, is employed to estimate the properties of the UVCB substance.

Table 1: Physicochemical Properties of Boric Acid and Glycerol

PropertyBoric AcidGlycerol
Molecular Weight ( g/mol ) 61.8392.09
Melting Point (°C) 170.918.2
Boiling Point (°C) 300290
Water Solubility SolubleMiscible
log Kow -1.09-1.76

This data is compiled from various scientific sources.

The properties of the UVCB substance are expected to be influenced by the properties of its components. For instance, the solubility and partitioning behavior will depend on the degree of esterification and the presence of unreacted boric acid and glycerol.

Toxicological Profile (Read-Across Approach)

The toxicological assessment of this compound relies heavily on the known toxicological profiles of boric acid and glycerol.

Table 2: Acute Oral Toxicity of Boric Acid and Glycerol

SubstanceSpeciesLD50 (mg/kg bw)
Boric AcidRat2660
Boric AcidMouse3450
GlycerolRat12600
GlycerolMouse8700

This data is compiled from various toxicological studies.

The toxicity of the UVCB substance will be a function of the toxicity of its individual components and their respective concentrations in the mixture. Boric acid is known to have reproductive and developmental toxicity, which would be a key consideration in the risk assessment of this compound.

Ecotoxicological Profile (Read-Across Approach)

Similarly, the ecotoxicological properties of this compound are inferred from the data available for its constituents.

Table 3: Ecotoxicity of Boric Acid and Glycerol

SubstanceOrganismEndpointValue (mg/L)
Boric AcidFish (various)96h LC50100 - 279
Boric AcidDaphnia magna48h EC50133
GlycerolFish (various)96h LC50> 5000
GlycerolDaphnia magna24h EC50> 10000

This data is compiled from various ecotoxicological studies.

The environmental fate and effects of the UVCB substance will be determined by the combined properties of its components.

Experimental Protocols for UVCB Substances

The testing of UVCB substances like this compound follows specific guidance from regulatory bodies such as the OECD and ECHA to address their complex nature. A tiered and integrated approach is often necessary.[7][8]

6.1. Substance Identification and Characterization

The first step is a thorough characterization of the substance. This involves:

  • Detailed description of the manufacturing process: This helps in understanding the potential composition and variability of the substance.

  • Analytical techniques: Techniques like chromatography (GC, HPLC) and spectroscopy (MS, NMR) are used to identify and quantify the constituents to the extent technically feasible.

6.2. In Silico and In Vitro Methods

  • Quantitative Structure-Activity Relationship (QSAR): Computational models are used to predict the physicochemical, toxicological, and ecotoxicological properties of the identified constituents, helping to fill data gaps.

  • In Vitro Assays: A battery of in vitro tests can be employed to assess specific toxicological endpoints like genotoxicity, skin sensitization, and endocrine disruption potential of the whole substance or its fractions.

6.3. Whole Substance Testing

For certain endpoints, testing the UVCB substance as a whole is necessary to account for potential synergistic or antagonistic effects of the mixture. This is particularly relevant for:

  • Aquatic toxicity testing: OECD test guidelines (e.g., TG 201, 202, 203) are adapted for complex substances.

  • Biodegradation studies: OECD TG 301 series can be used to assess the ready biodegradability of the substance as a whole.

6.4. Read-Across Justification

A robust read-across justification is crucial. This involves:

  • Grouping of constituents: Components with similar structures and properties are grouped together.

  • Data gap filling: Data from well-characterized source substances (in this case, boric acid and glycerol) are used to predict the properties of the target UVCB substance.

  • Uncertainty analysis: The uncertainties associated with the read-across approach are clearly documented.

Visualizations

Diagram 1: UVCB Assessment Workflow

UVCB_Assessment_Workflow cluster_0 Substance Characterization cluster_1 Hazard Assessment cluster_2 Risk Characterization A Manufacturing Process B Analytical Identification (GC-MS, NMR) A->B C In Silico (QSAR) B->C D In Vitro Testing B->D E Whole Substance Testing B->E F Read-Across from Constituents B->F G Exposure Assessment C->G D->G E->G F->G H Risk Management G->H

A generalized workflow for the assessment of UVCB substances.

Diagram 2: Read-Across Logic for this compound

Read_Across_Logic cluster_Source Source Substances (Data Rich) cluster_Target Target UVCB Substance (Data Poor) BoricAcid Boric Acid (Phys-chem, Tox, Ecotox Data) Prediction Predicted Properties BoricAcid->Prediction Read-Across Glycerol Glycerol (Phys-chem, Tox, Ecotox Data) Glycerol->Prediction Read-Across UVCB This compound (Reaction Product) Prediction->UVCB Informs Assessment

The logical relationship of using source data to assess the target UVCB.

References

An In-Depth Technical Guide to the Identification of Impurities in the Synthesis of 2-Ethylhexyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user-provided EINECS number 255-712-6 corresponds to the reaction products of boric acid and glycerol. However, the request for a technical guide on synthesis impurities strongly suggests an interest in a different substance. Based on common industrial chemical synthesis, this guide will focus on 2-ethylhexyl 4-methoxycinnamate (also known as Octinoxate), a widely used sunscreen agent.

Introduction

2-Ethylhexyl 4-methoxycinnamate is a key active ingredient in a vast array of sunscreen and cosmetic products, prized for its efficacy in absorbing UVB radiation. The purity of this compound is of paramount importance to ensure both its performance and, critically, the safety of the end-user. The synthesis of 2-ethylhexyl 4-methoxycinnamate can proceed through several distinct chemical pathways, each with its own unique profile of potential process-related impurities. These impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, and degradation of the final product.

This technical guide provides a comprehensive overview of the common synthetic routes to 2-ethylhexyl 4-methoxycinnamate, a detailed analysis of the potential impurities associated with each route, and robust analytical methodologies for their identification and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of this important cosmetic ingredient.

Synthetic Routes and Associated Impurities

The commercial production of 2-ethylhexyl 4-methoxycinnamate is primarily achieved through three main synthetic methodologies. Each of these routes is associated with a specific set of potential impurities that must be monitored and controlled.

Claisen Condensation followed by Transesterification

This classic approach involves a two-step process. The first step is a Claisen condensation of anisaldehyde with an alkyl acetate (commonly ethyl acetate) in the presence of a base (like sodium ethoxide) to yield ethyl 4-methoxycinnamate. The second step is the transesterification of this intermediate with 2-ethylhexanol, typically catalyzed by an acid such as p-toluenesulfonic acid, to produce the final product.[1]

Potential Impurities:

  • Unreacted Starting Materials: Anisaldehyde, ethyl acetate, 2-ethylhexanol.

  • Intermediate: Ethyl 4-methoxycinnamate.

  • By-products and Degradants:

    • 4-Methoxycinnamic acid: Formed by the hydrolysis of either the intermediate or the final product.[1]

    • Di-2-ethylhexyl ether: Can be formed from the dehydration of 2-ethylhexanol under acidic conditions at elevated temperatures.

    • Polymers: Polymerization of the cinnamate esters can occur at high temperatures.

  • Catalyst Residues: p-Toluenesulfonic acid or its salts.

Heck Reaction

The Heck reaction provides a more direct route to 2-ethylhexyl 4-methoxycinnamate by the palladium-catalyzed coupling of an aryl halide (typically 4-bromoanisole or 4-iodoanisole) with 2-ethylhexyl acrylate.[2][3] This reaction is often carried out in the presence of a base, such as a trialkylamine.

Potential Impurities:

  • Unreacted Starting Materials: 4-bromoanisole or 4-iodoanisole, 2-ethylhexyl acrylate.

  • By-products and Degradants:

    • Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide.

    • Isomers: Positional isomers of the final product may form depending on the reaction conditions.

    • Trialkylamine salts: For example, triethylamine hydrobromide or hydroiodide.[4]

  • Catalyst Residues: Residual palladium and phosphine ligands (if used).

Direct Esterification

This method involves the direct esterification of 4-methoxycinnamic acid with 2-ethylhexanol, usually in the presence of an acid catalyst and with the removal of water to drive the reaction to completion.

Potential Impurities:

  • Unreacted Starting Materials: 4-methoxycinnamic acid, 2-ethylhexanol.

  • By-products and Degradants:

    • Di-2-ethylhexyl ether: As in the transesterification route.

    • Anhydrides of 4-methoxycinnamic acid: Can form under certain conditions.

  • Catalyst Residues: The acid catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid).

Data Presentation: Summary of Potential Impurities

Synthesis RouteStarting MaterialsIntermediatesBy-products & DegradantsCatalyst Residues
Claisen Condensation & Transesterification Anisaldehyde, Ethyl acetate, 2-EthylhexanolEthyl 4-methoxycinnamate4-Methoxycinnamic acid, Di-2-ethylhexyl ether, Polymersp-Toluenesulfonic acid
Heck Reaction 4-Bromoanisole/4-Iodoanisole, 2-Ethylhexyl acrylate-Homocoupling products, Positional isomers, Trialkylamine saltsPalladium, Phosphine ligands
Direct Esterification 4-Methoxycinnamic acid, 2-Ethylhexanol-Di-2-ethylhexyl ether, Anhydrides of 4-methoxycinnamic acidAcid catalyst (e.g., H₂SO₄)

Experimental Protocols for Impurity Identification

The identification and quantification of impurities in 2-ethylhexyl 4-methoxycinnamate are predominantly carried out using chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-ethylhexyl 4-methoxycinnamate sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or hexane.

  • Vortex the solution to ensure homogeneity.

  • If necessary, derivatization can be performed to improve the volatility and chromatographic behavior of certain impurities (e.g., silylation of acidic or alcoholic groups).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on the expected impurity concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes.

    • Ramp 2: 20 °C/min to 300 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Data Analysis:

Identification of impurities is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known reference standards. For unknown impurities, the mass spectra can be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification, which should then be confirmed by synthesizing the proposed impurity and running it as a reference standard. Quantification is performed by constructing a calibration curve using certified reference standards of the identified impurities.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is a widely used and robust method for the analysis of 2-ethylhexyl 4-methoxycinnamate and its non-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or a suitable solvent mixture (e.g., methanol:water 90:10 v/v).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Shimadzu LC-20AD or equivalent, equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).[5] The exact ratio may need to be optimized depending on the specific impurities being targeted.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm (the λmax of 2-ethylhexyl 4-methoxycinnamate).

  • Injection Volume: 20 µL.

Data Analysis:

Impurities are identified based on their retention times relative to the main peak of 2-ethylhexyl 4-methoxycinnamate and by comparison with reference standards. Quantification is achieved by the external standard method using calibration curves prepared from reference standards of the impurities. The percentage of each impurity can be calculated based on the peak area.

Mandatory Visualizations

Synthesis and Impurity Pathways

Synthesis_Impurities cluster_claisen Claisen Condensation & Transesterification cluster_heck Heck Reaction cluster_esterification Direct Esterification Anisaldehyde Anisaldehyde EtOMC Ethyl 4-methoxycinnamate Anisaldehyde->EtOMC Claisen Condensation EtOAc Ethyl Acetate EtOAc->EtOMC Claisen Condensation Product_C 2-Ethylhexyl 4-Methoxycinnamate EtOMC->Product_C Transesterification (Acid Catalyst) EHOH 2-Ethylhexanol EHOH->Product_C Transesterification (Acid Catalyst) Impurity_Acid_C 4-Methoxycinnamic Acid (Hydrolysis) Product_C->Impurity_Acid_C ArylHalide 4-Bromo/Iodoanisole Product_H 2-Ethylhexyl 4-Methoxycinnamate ArylHalide->Product_H Pd Catalyst, Base Impurity_HC Homocoupling By-product ArylHalide->Impurity_HC EHAcrylate 2-Ethylhexyl Acrylate EHAcrylate->Product_H Pd Catalyst, Base Acid 4-Methoxycinnamic Acid Product_E 2-Ethylhexyl 4-Methoxycinnamate Acid->Product_E Acid Catalyst, Water Removal EHOH_E 2-Ethylhexanol EHOH_E->Product_E Acid Catalyst, Water Removal Impurity_Ether_E Di-2-ethylhexyl Ether (Dehydration) EHOH_E->Impurity_Ether_E

Caption: Overview of synthetic routes to 2-ethylhexyl 4-methoxycinnamate and key potential impurities.

Analytical Workflow for Impurity Identification

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Identification Sample Bulk 2-Ethylhexyl 4-Methoxycinnamate Dissolve Dissolution in Appropriate Solvent Sample->Dissolve Filter Filtration (for HPLC) Dissolve->Filter GCMS GC-MS Analysis (Volatile Impurities) Dissolve->GCMS HPLC HPLC-UV Analysis (Non-volatile Impurities) Filter->HPLC Identify Peak Identification (Retention Time & Mass Spectra) GCMS->Identify HPLC->Identify Quantify Quantification (Calibration Curves) Identify->Quantify Report Impurity Profile Report Quantify->Report

Caption: General analytical workflow for the identification and quantification of impurities.

Conclusion

The control of impurities in the synthesis of 2-ethylhexyl 4-methoxycinnamate is a critical aspect of ensuring the quality, safety, and efficacy of this widely used cosmetic ingredient. A thorough understanding of the potential impurities arising from different synthetic routes is essential for developing robust analytical methods for their detection and quantification. The GC-MS and HPLC methods outlined in this guide provide a solid foundation for the comprehensive impurity profiling of 2-ethylhexyl 4-methoxycinnamate. Adherence to these analytical principles will enable manufacturers to produce a high-purity product that meets the stringent requirements of the regulatory authorities and ensures consumer safety.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Einecs 255-712-6

Author: BenchChem Technical Support Team. Date: November 2025

Substance Identification: Einecs 255-712-6 is chemically defined as the reaction products of boric acid (H₃BO₃) and propane-1,2,3-triol (glycerol). This substance is a complex mixture that can contain unreacted starting materials and various borate esters formed through the esterification of boric acid with the hydroxyl groups of glycerol. The composition can be variable, making its quantification challenging. Analytical strategies typically focus on quantifying the unreacted boric acid content or characterizing the borate ester complexes.

I. Analytical Methods Overview

A variety of analytical methods can be employed to quantify and characterize the components of this compound. The choice of method depends on the specific analytical goal, such as determining the concentration of free boric acid or identifying the types of borate esters present.

Data Presentation: Summary of Quantitative Analytical Methods

Analytical Technique Analyte(s) Principle Detection Method Key Parameters & Notes
Titrimetry Boric AcidFormation of a stronger acidic complex with glycerol, followed by acid-base titration.[1][2][3][4]Colorimetric (Phenolphthalein indicator)A classical and robust method for quantifying total boric acid content. Glycerol is added to enhance the acidity of boric acid.[2][3]
Reverse-Phase HPLC Boric AcidChromatographic separation of boric acid from other components in the mixture.Refractive Index (RI) DetectorSuitable for quantifying boric acid, which lacks a UV chromophore.[5]
Ion Chromatography BorateSeparation of borate ions from other anions.[6][7]Suppressed ConductivityCan be used for the determination of borate in aqueous samples. The addition of polyhydroxy compounds like mannitol can enhance sensitivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Boric AcidDerivatization of boric acid to a volatile ester (e.g., with triethanolamine) followed by GC separation and MS detection.[8][9]Mass Spectrometry (MS)A highly sensitive and selective method for trace-level quantification of boric acid.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Borate Esters¹¹B NMR provides information on the coordination state of boron, allowing for the characterization of different borate ester species.[10][11][12]NMR SpectroscopyPrimarily a qualitative and characterization technique, but can be adapted for quantitative analysis with appropriate standards.

II. Experimental Protocols

Protocol 1: Quantification of Boric Acid by Titration

This protocol details the determination of the total boric acid content in a sample of this compound. The method is based on the principle that glycerol forms a more acidic complex with boric acid, which can then be accurately titrated with a standard solution of sodium hydroxide.[1][3][4]

Materials:

  • Sample of this compound

  • Glycerol (neutralized to phenolphthalein)

  • Standardized 1 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Burette, pipette, conical flask, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 grams of the this compound sample into a conical flask.[1]

  • Dissolution: Add 50 mL of deionized water and 100 mL of neutralized glycerol to the flask.[1] Swirl to dissolve the sample completely.

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the sample solution with standardized 1 N NaOH solution from a burette until a permanent pink color is observed.[4]

  • Analysis: Record the volume of NaOH solution used. Repeat the titration at least twice more for concurrent values.

  • Calculation: The percentage of boric acid in the sample can be calculated using the following formula:

    % Boric Acid = (V × N × 61.83) / (W × 10)

    Where:

    • V = Volume of NaOH solution used (mL)

    • N = Normality of the NaOH solution

    • 61.83 = Molecular weight of boric acid

    • W = Weight of the sample (g)

Protocol 2: Analysis of Boric Acid by Reverse-Phase HPLC with RI Detection

This protocol provides a general framework for the quantification of unreacted boric acid using HPLC with a refractive index detector.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Isocratic pump

  • Refractive Index (RI) Detector

  • Inertsil C8-4 column (250mm x 4.6mm, 3µm) or equivalent[5]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Water: Acetonitrile (70:30 v/v)[5]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 34°C[5]

  • Detector Temperature: 34°C[5]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of boric acid in the mobile phase at concentrations ranging from 1750 to 5600 µg/mL.[5]

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonicate if necessary to ensure complete dissolution.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the boric acid peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the amount of boric acid in the sample using the calibration curve.

III. Visualizations

Diagram 1: General Experimental Workflow for Quantification

G Experimental Workflow for Quantification of this compound cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Titration Titration with NaOH Dissolve->Titration HPLC HPLC-RI Analysis Dissolve->HPLC IC Ion Chromatography Dissolve->IC GCMS GC-MS (after derivatization) Dissolve->GCMS Calibrate Generate Calibration Curve (for instrumental methods) Titration->Calibrate HPLC->Calibrate IC->Calibrate GCMS->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantification of components in this compound.

Diagram 2: Reaction Mechanism of Boric Acid and Glycerol

G Esterification of Boric Acid with Glycerol cluster_products Reaction Products (Borate Esters) BoricAcid B(OH)₃ Boric Acid Monoester Monoglyceryl Borate BoricAcid->Monoester + Glycerol Glycerol CH₂(OH)CH(OH)CH₂(OH) Glycerol Glycerol->Monoester Diester Diglyceryl Borate Monoester->Diester + Glycerol Water H₂O Monoester->Water - H₂O Complexes Other Polymeric Esters Diester->Complexes + ... Diester->Water - H₂O

Caption: Reaction of boric acid and glycerol to form borate esters.

References

Application Note: Analysis of Boric Acid-Glycerol Esters by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of boric acid-glycerol esters using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Boric acid esters are valuable in various industrial applications, but their analysis can be challenging due to their susceptibility to hydrolysis. This document provides a comprehensive methodology, including sample preparation, HPLC conditions, and data analysis, designed to minimize ester degradation and ensure accurate quantification. The described method is intended for researchers, scientists, and drug development professionals.

Introduction

Boric acid reacts with polyols like glycerol to form esters, which are utilized as antistatic agents, emulsifiers, and in other industrial applications.[1][2] Accurate quantification of these esters is crucial for quality control and formulation development. However, the inherent lability of the borate ester bond, particularly in the presence of water, presents a significant analytical challenge.[3][4][5][6] Hydrolysis of the ester back to boric acid and glycerol can lead to inaccurate quantification of the active ingredient.

This application note details a robust RP-HPLC method designed to mitigate the on-column hydrolysis of boric acid-glycerol esters. The methodology leverages a stationary phase with low silanol activity and an optimized mobile phase to maintain the integrity of the ester during analysis. While direct HPLC methods for boric acid-glycerol esters are not widely published, the principles are adapted from established methods for the analysis of other boronic acid esters, such as pinacol esters, which face similar stability challenges.[3][4][5]

Experimental Protocol

Sample Preparation

The composition of the sample diluent is critical to prevent hydrolysis of the boric acid-glycerol ester before injection.[3][4] Aprotic solvents are recommended.

Protocol:

  • Accurately weigh approximately 10 mg of the boric acid-glycerol ester sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in 100% acetonitrile (ACN) and bring it to volume.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Transfer the solution to an HPLC vial for analysis.

  • Maintain the autosampler at a low temperature (e.g., 4°C) to further minimize potential degradation.[4]

HPLC Instrumentation and Conditions

The selection of the HPLC column and mobile phase is crucial for minimizing on-column hydrolysis. A column with low residual silanol activity is recommended to reduce catalytic hydrolysis of the ester.[3][4]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol activity C18 column)[3][4]
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Injection Volume 5 µL
Autosampler Temperature 4°C[4]
Detection UV-Vis Diode Array Detector (DAD) at 210 nm or Refractive Index Detector (RID)

Table 1: HPLC Method Parameters

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.08020
10.02080
15.02080
15.18020
20.08020

Table 2: Mobile Phase Gradient Program

Method Validation Data (Hypothetical)

The following tables represent typical data that would be generated during the validation of this analytical method.

Concentration (µg/mL)Peak Area
10120,500
25305,200
50610,100
1001,225,000
2503,050,500
Correlation Coeff. (r²) ≥ 0.999

Table 3: Linearity

ParameterSpecification
Repeatability (RSD, n=6) ≤ 2.0%
Intermediate Precision (RSD) ≤ 3.0%

Table 4: Precision

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8078.998.6
100%100101.2101.2
120%120119.599.6

Table 5: Accuracy (Recovery)

ParameterValue
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL

Table 6: Sensitivity

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the analysis of boric acid-glycerol esters using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Vial Transfer to HPLC Vial Sonicate->Vial Inject Inject Sample into HPLC Vial->Inject Autosampler at 4°C Separate Chromatographic Separation Inject->Separate Detect UV or RID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Ester Concentration Integrate->Quantify Report Generate Report Quantify->Report Linearity Linearity Quantify->Linearity Precision Precision Quantify->Precision Accuracy Accuracy Quantify->Accuracy Sensitivity LOD/LOQ Quantify->Sensitivity

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Einecs 255-712-6 (Boric Acid, Reaction Products with Glycerol)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Einecs 255-712-6 is the reaction product of boric acid and propane-1,2,3-triol (glycerol).[1] This substance, also known as boroglycerin or glyceryl borate, is utilized in various industrial applications. Due to the nature of the reaction, this compound is typically a complex mixture of different borate esters of glycerol, including monoesters and diesters, in equilibrium with the starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative characterization of this complex mixture, providing detailed insights into its composition and the structural features of the various species present.

This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Data Presentation

The following table summarizes typical NMR chemical shift data for the components of this compound. The exact chemical shifts can vary depending on the solvent, concentration, pH, and the specific equilibrium of the mixture.

Component Nucleus Chemical Shift (δ) / ppm Description
Free Glycerol¹H~3.5-3.8Multiplets for CH and CH₂ groups
¹³C~63 (CH₂) and ~72 (CH)Methylene and methine carbons
Glycerol Borate Esters¹HBroad signals, often overlapping with free glycerolProtons of the glycerol backbone in the esterified form
¹³C63-73Signals for glycerol carbons shifted upon esterification
¹¹B6-13Signals corresponding to different borate ester species (e.g., monoesters and diesters)[1]
Free Boric Acid¹¹B~19.5Signal for unreacted boric acid[2]

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) is a common solvent for the analysis of this compound due to the solubility of the components.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if water suppression is challenging.[1]

  • Concentration: Prepare a solution with a concentration of 10-50 mg/mL. Higher concentrations can lead to broader signals due to viscosity and exchange dynamics.

  • Procedure:

    • Weigh the desired amount of this compound sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Vortex or sonicate the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Purpose: To identify and quantify the glycerol backbone protons in both free and esterified forms.

  • Methodology:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent Suppression: Use presaturation or other solvent suppression techniques if working in D₂O with a significant residual H₂O signal.

    • Acquisition Parameters:

      • Spectral Width: 10-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy
  • Purpose: To characterize the carbon environment of the glycerol backbone and identify changes upon esterification.

  • Methodology:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 200-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹¹B NMR Spectroscopy
  • Purpose: To directly observe the boron species present in the mixture, distinguishing between free boric acid and various borate esters.

  • Methodology:

    • Spectrometer: A spectrometer equipped with a broadband probe tunable to the ¹¹B frequency.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 100-200 ppm.

      • Acquisition Time: 0.1-0.2 seconds.

      • Relaxation Delay (d1): 1 second.

      • Number of Scans: 128-1024.

    • Processing: Apply a line broadening of 5-10 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D COSY (Correlation Spectroscopy)
  • Purpose: To establish ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the glycerol backbone of different species.

  • Methodology:

    • Pulse Sequence: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 10-12 ppm in both dimensions.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-16.

      • Relaxation Delay (d1): 1-2 seconds.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon signals of the glycerol moieties.

  • Methodology:

    • Pulse Sequence: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 10-12 ppm.

      • Spectral Width (F1 - ¹³C): 80-100 ppm (centered on the glycerol carbon region).

      • Number of Increments (F1): 128-256.

      • Number of Scans per Increment: 8-32.

      • Relaxation Delay (d1): 1-2 seconds.

    • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This can be useful for confirming assignments and identifying ester linkages.

  • Methodology:

    • Pulse Sequence: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 10-12 ppm.

      • Spectral Width (F1 - ¹³C): 200-250 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 16-64.

      • Relaxation Delay (d1): 1-2 seconds.

      • Long-range coupling delay optimized for J = 8-10 Hz.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Place in NMR Spectrometer transfer->nmr_acq oneD 1D NMR Experiments (¹H, ¹³C, ¹¹B) nmr_acq->oneD twoD 2D NMR Experiments (COSY, HSQC, HMBC) nmr_acq->twoD processing Fourier Transform, Phasing, Baseline Correction oneD->processing twoD->processing integration Peak Integration and Chemical Shift Assignment processing->integration structure Structural Elucidation and Quantitative Analysis integration->structure

Caption: Experimental workflow for NMR analysis of this compound.

spectral_analysis_logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation h1_nmr ¹H NMR: Identify glycerol backbone protons cosy COSY: Confirm ¹H-¹H connectivities h1_nmr->cosy hsqc HSQC: Correlate ¹H-¹³C direct bonds h1_nmr->hsqc hmbc HMBC: Identify long-range ¹H-¹³C correlations h1_nmr->hmbc c13_nmr ¹³C NMR: Characterize carbon environments c13_nmr->hsqc c13_nmr->hmbc b11_nmr ¹¹B NMR: Identify boron species (free vs. ester) quantify Quantify relative amounts of components from peak integrals b11_nmr->quantify assign Assign signals to specific glycerol and borate species cosy->assign hsqc->assign hmbc->assign assign->quantify elucidate Elucidate structures of major borate ester products quantify->elucidate

Caption: Logical workflow for spectral analysis of this compound.

References

Application Note: Mass Spectrometry of Glyceryl Borate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceryl borate compounds, esters formed between boric acid and glycerol, are of increasing interest in various fields, including materials science and drug development. Their analysis, however, can be challenging due to the inherent properties of boron-containing molecules. Mass spectrometry (MS) offers a powerful analytical tool for the characterization and quantification of these compounds. This application note provides an overview of mass spectrometry techniques applicable to glyceryl borate compounds and details protocols for their analysis.

Boronic acids and their esters are known to undergo dehydration and trimerization, which can complicate mass spectra.[1] To circumvent these issues, derivatization with diols to form stable cyclic esters is a common strategy.[1][2] In the case of glyceryl borate, the compound itself is an ester of a polyol (glycerol), which can influence its ionization and fragmentation behavior. Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have been successfully employed for the analysis of boronic acid-containing peptides after esterification with diols.[1]

Mass Spectrometry Techniques for Glyceryl Borate Analysis

Several mass spectrometry techniques can be adapted for the analysis of glyceryl borate compounds:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar and thermally labile molecules like glyceryl borate. It typically produces protonated molecules [M+H]⁺ or adducts with solvent molecules.[2][3] In negative ion mode, deprotonated molecules [M-H]⁻ or anions like bis(glycerol)borate can be observed.[4][5] ESI-MS can be coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. Glyceryl borate itself may not be sufficiently volatile for GC-MS analysis. However, derivatization of related boric acid with agents like triethanolamine can produce volatile borate esters suitable for GC-MS analysis.[6]

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI is another soft ionization technique often used for large and non-volatile molecules. While less common for small molecules like glyceryl borate, it could be applicable, especially for analyzing glyceryl borate conjugates or formulations. A notable finding is the use of 2,5-dihydroxybenzoic acid (DHB) as a matrix, which can also act as a derivatizing agent for boronic acids in situ.[1]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and ensuring accurate quantification.[7]

General Considerations:

  • Solvent Selection: Use high-purity solvents compatible with the chosen ionization technique (e.g., methanol, acetonitrile, water for ESI-MS).[8] Be aware that methanol stored in borosilicate glass bottles can be a source of boron contamination, leading to artifact peaks.[9]

  • Concentration: Aim for a final analyte concentration in the low µg/mL to ng/mL range to avoid ion suppression and detector saturation.[8]

  • Filtration: Filter samples through a syringe filter (e.g., 0.22 µm PTFE) to remove particulates that could clog the MS system.[10]

  • Cleanliness: Maintain a clean work environment to prevent contamination from sources such as polymers, detergents, and salts, which can interfere with the analysis.[11]

Quantitative Data Summary

The following table summarizes key m/z values for glyceryl borate and related compounds reported in the literature. This data can be used as a reference for identifying these species in mass spectra.

Compound/IonFormulaObserved m/zIonization ModeMass Spectrometry TechniqueReference
bis(glycerol)borate anion[B(C₃H₆O₃)₂]⁻191Negative ESIESI-MS[4][5]
triethanolamine borateB(OCH₂CH₂)₃NNot specifiedNot specifiedGC-MS (after derivatization)[6]
Generic Boronic Acid-DHB AdductR-B(OH)₂ + DHBVariesPositiveMALDI-MS[1]

Note: The exact mass of the neutral mono-glyceryl borate (C₃H₉BO₅) is 136.0543 Da.[12] One would expect to observe ions corresponding to [M+H]⁺ (m/z 137.0621) or [M+Na]⁺ (m/z 159.0441) in positive ion mode ESI-MS.

Experimental Protocols

Protocol 1: Analysis of Glyceryl Borate by ESI-MS

This protocol describes a general method for the direct infusion analysis of a glyceryl borate sample.

1. Sample Preparation: a. Dissolve the glyceryl borate sample in a 1:1 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL. b. Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 µg/mL. c. Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.
  • Ionization Mode: Positive and Negative.
  • Capillary Voltage: 3.5 - 4.5 kV.[13]
  • Source Temperature: 120 °C.[13]
  • Desolvation Gas Flow: Set according to manufacturer's recommendations.
  • Mass Range: m/z 50 - 500.
  • Infusion Flow Rate: 5 - 10 µL/min.

3. Data Acquisition and Analysis: a. Acquire spectra in both positive and negative ion modes. b. In positive mode, look for the protonated molecule [M+H]⁺ and common adducts (e.g., [M+Na]⁺, [M+K]⁺). c. In negative mode, search for the deprotonated molecule [M-H]⁻ and other anionic species like the bis(glycerol)borate complex.[4][5] d. If fragmentation is desired for structural confirmation, perform tandem MS (MS/MS) on the precursor ion of interest.

Protocol 2: LC-MS Analysis of Glyceryl Borate

This protocol is suitable for the analysis of glyceryl borate in complex mixtures.

1. Sample Preparation: a. Prepare the sample as described in Protocol 1. The final solvent should be compatible with the initial mobile phase conditions.

2. LC Instrumentation and Parameters:

  • LC System: A UHPLC or HPLC system.
  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is a common choice for separating a range of boronic acids.[3]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
  • Mobile Phase B: Acetonitrile.[3]
  • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized based on the specific sample.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Column Temperature: 30 - 40 °C.
  • Injection Volume: 1 - 5 µL.

3. MS Instrumentation and Parameters:

  • Follow the MS parameters outlined in Protocol 1. The instrument will be coupled to the LC outlet.

4. Data Acquisition and Analysis: a. Acquire data over the entire LC run. b. Extract ion chromatograms (EICs) for the expected m/z values of glyceryl borate and its adducts to identify the corresponding chromatographic peak. c. Integrate the peak area for quantification. A calibration curve should be generated using standards of known concentrations for accurate quantification.[14][15]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve Sample (e.g., 1 mg/mL in MeOH/H₂O) dilute Dilute to Working Concentration (1-10 µg/mL) dissolve->dilute filtrate Filter Sample (0.22 µm Syringe Filter) dilute->filtrate lc LC Separation (Optional, for complex mixtures) filtrate->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer (e.g., Q-TOF) esi->ms acquire Acquire Spectra (Positive & Negative Modes) ms->acquire identify Identify Ions ([M+H]⁺, [M-H]⁻, Adducts) acquire->identify quantify Quantify (Peak Area Integration) identify->quantify

Caption: Experimental workflow for LC-MS analysis of glyceryl borate.

G cluster_precursor Precursor Ion cluster_fragments Potential Fragment Ions precursor [Glyceryl Borate + H]⁺ m/z 137.06 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 119.05 precursor->frag1 -H₂O frag2 Loss of CH₂O [M+H - CH₂O]⁺ m/z 107.05 precursor->frag2 -CH₂O frag3 Boric Acid fragment [B(OH)₂]⁺ m/z 48.98 precursor->frag3 fragmentation

Caption: Potential fragmentation pathway of protonated glyceryl borate.

References

Application Notes and Protocols for Einecs 255-712-6 in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: Einecs 255-712-6 refers to the reaction products of boric acid and glycerol. This substance, often a complex mixture of borate esters, has garnered significant interest in material science due to its versatile functionalities. It can act as a crosslinking agent, a flame retardant, a plasticizer modifier, and a catalyst. The reaction between the hydroxyl groups of glycerol and boric acid forms various borate esters, which can interact with or be integrated into polymer matrices, imparting unique properties to the final material.

Application as a Flame Retardant in Polymers

The reaction product of boric acid and glycerol serves as an effective flame retardant, particularly in intumescent systems. Boron compounds are known to promote char formation, which acts as a protective barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles.[1]

Mechanism of Action: When exposed to heat, the boric acid-glycerol complex can dehydrate to form boron oxide (B₂O₃). Boron oxide is a glass-like material that can form a protective layer on the surface of the burning polymer.[1] This layer, in conjunction with the char formed from the polymer and other intumescent additives, insulates the material, reduces the release of flammable gases, and suppresses smoke formation.[2] Boric acid can also catalyze the dehydration of the polymer at lower temperatures, promoting the formation of a stable char layer.[3]

Quantitative Data on Flame Retardant Performance:

Table 1: Flame Retardant Properties of Polypropylene (PP) Composites with an Intumescent Flame Retardant (IFR) System and Boric Acid (BA) Additive [4]

Formulation (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PP/IFR (98/2)28V-0250.5135.7
PP/IFR/BA (95.5/2/2.5)31V-0150.098.4
PP/IFR/BA (93/2/5)26V-1280.3145.2

Table 2: Flame Retardant Properties of Boron-Containing Polyurethane (PU) [5]

Diglyceride Borate Content (%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
13.623.8V-2
25.730.0V-0

Experimental Protocol: Preparation of Flame Retardant Polypropylene Composites

This protocol describes the preparation of flame-retardant polypropylene composites using a boric acid-glycerol reaction product as a synergistic agent with an intumescent flame retardant system.

Materials:

  • Polypropylene (PP) pellets

  • Intumescent Flame Retardant (IFR) (e.g., Ammonium Polyphosphate (APP) and Pentaerythritol (PER))

  • Boric Acid (BA)

  • Glycerol

  • Twin-screw extruder

  • Injection molding machine

  • Cone calorimeter, LOI tester, UL-94 vertical burn chamber

Procedure:

  • Preparation of Boric Acid-Glycerol Additive:

    • In a reaction vessel, mix boric acid and glycerol in a desired molar ratio (e.g., 1:1).

    • Heat the mixture to 140-150°C with constant stirring.[6]

    • Continue heating and stirring until a homogenous, viscous liquid is formed. The reaction involves the esterification of boric acid with glycerol, releasing water.

  • Compounding:

    • Dry the PP pellets at 80°C for 4 hours.

    • Pre-mix the PP pellets, IFR, and the prepared boric acid-glycerol additive in the desired weight ratios (refer to Table 1 for examples).

    • Melt-compound the mixture using a co-rotating twin-screw extruder at a temperature profile of 180-210°C from the hopper to the die.

  • Specimen Preparation:

    • Pelletize the extruded strands.

    • Dry the pellets at 80°C for 4 hours.

    • Injection mold the pellets into standard specimens for flammability testing (e.g., for UL-94, LOI, and cone calorimetry).

  • Characterization:

    • Perform flammability tests according to standard procedures (ASTM D2863 for LOI, UL-94 for vertical burning test, and ASTM E1354 for cone calorimetry).

Logical Relationship: Flame Retardancy Mechanism

flame_retardancy cluster_polymer Polymer Composite cluster_combustion Combustion Zone cluster_action Flame Retardant Action Polymer Polymer Matrix (e.g., PP, PU) Flame Flame Polymer->Flame releases flammable volatiles BA_Glycerol This compound (Boric Acid-Glycerol) Char Protective Char Layer BA_Glycerol->Char catalyzes & strengthens Gases Non-flammable Gases (H₂O, CO₂) BA_Glycerol->Gases releases B2O3 B₂O₃ Glassy Layer BA_Glycerol->B2O3 forms IFR Intumescent Additives (e.g., APP, PER) IFR->Char promotes Heat Heat Source Heat->Polymer initiates decomposition Char->Polymer insulates Char->Flame blocks fuel Gases->Flame dilutes B2O3->Char stabilizes

Caption: Mechanism of flame retardancy of boric acid-glycerol in polymers.

Application as a Crosslinker for Hydrogels

The reaction product of boric acid and glycerol can be used to crosslink hydrophilic polymers like polyvinyl alcohol (PVA) and chitosan to form hydrogels. The borate esters can form dynamic covalent bonds with the hydroxyl groups of the polymer chains, creating a three-dimensional network. These hydrogels often exhibit self-healing and stimuli-responsive (e.g., pH-sensitive) properties.[7]

Mechanism of Action: In an aqueous solution, boric acid exists in equilibrium with the borate ion. The borate ion can react with the diol groups on the polymer chains to form reversible borate ester crosslinks. The presence of glycerol can influence the equilibrium and the stability of these crosslinks.

Quantitative Data on Hydrogel Properties:

Table 3: Properties of Polyvinyl Alcohol (PVA) Hydrogel Beads with and without Glycerol [8]

PropertyPVA HydrogelPVA/Glycerol Hydrogel
Water Absorption Rate (g/g·s⁻¹)LowerHigher
Equilibrium Swelling Rate (%)LowerHigher
Effective Crosslinking DensityLowerHigher

Experimental Protocol: Preparation of PVA/Glycerol Hydrogel Beads

This protocol describes the preparation of PVA hydrogel beads crosslinked with boric acid, with the inclusion of glycerol to modify the properties.

Materials:

  • Polyvinyl alcohol (PVA)

  • Glycerol

  • Boric acid

  • Calcium chloride

  • Distilled water

  • Magnetic stirrer with hotplate

  • Syringe with a needle

Procedure:

  • Preparation of PVA/Glycerol Solution:

    • Dissolve a specific amount of PVA (e.g., 10 wt%) in distilled water by heating to 90°C with continuous stirring until a clear solution is obtained.

    • Cool the solution to room temperature.

    • Add a desired amount of glycerol (e.g., 5 wt%) to the PVA solution and stir until homogeneous.

  • Preparation of Crosslinking Solution:

    • Prepare a saturated solution of boric acid in distilled water.

    • Add calcium chloride to the boric acid solution to create the crosslinking bath.

  • Formation of Hydrogel Beads:

    • Draw the PVA/glycerol solution into a syringe.

    • Drop the solution through the needle into the crosslinking bath from a fixed height.

    • Allow the formed beads to cure in the crosslinking solution for a specified time (e.g., 24 hours) to ensure complete crosslinking.

  • Washing and Storage:

    • Collect the hydrogel beads by filtration.

    • Wash the beads thoroughly with distilled water to remove any unreacted chemicals.

    • Store the hydrogel beads in distilled water.

Experimental Workflow: Hydrogel Synthesis

hydrogel_synthesis cluster_solutions Solution Preparation cluster_formation Hydrogel Formation cluster_final Final Product PVA_sol Prepare PVA Solution (PVA + Water + Heat) Gly_sol Add Glycerol to PVA Solution PVA_sol->Gly_sol Dropping Drop PVA/Glycerol Solution into Crosslinking Bath Gly_sol->Dropping Cross_sol Prepare Crosslinking Solution (Boric Acid + CaCl₂ + Water) Cross_sol->Dropping Curing Cure Beads in Solution Dropping->Curing Washing Wash Beads with Water Curing->Washing Storage Store Hydrogel Beads Washing->Storage

Caption: Workflow for the synthesis of PVA/glycerol hydrogel beads.

Application in Modifying Bioplastics

The reaction between boric acid and glycerol can be utilized to tune the properties of bioplastics like chitosan. Glycerol is often used as a plasticizer for chitosan to improve its flexibility. However, by adding boric acid, glycerol-boric acid complexes are formed, which can alter the hydrogen-bonding interactions between the plasticizer and the chitosan matrix. This can lead to materials with increased stiffness and thermal stability.[9]

Mechanism of Action: Glycerol plasticizes chitosan by inserting itself between the polymer chains and disrupting the strong intermolecular hydrogen bonds, thereby increasing chain mobility. When boric acid is introduced, it reacts with glycerol to form borate esters. These complexes have a different size, shape, and hydrogen bonding capacity compared to free glycerol, which reduces their plasticizing effect and can even act as a reinforcing agent by forming crosslinks with the chitosan chains.

Quantitative Data on Chitosan Film Properties:

Table 4: Effect of Boric Acid on Glycerol-Plasticized Chitosan Films [9]

Film CompositionFlexibilityThermal Transition TemperatureMorphology
Chitosan/GlycerolFlexibleLowerLess uniform
Chitosan/Glycerol/Boric AcidLess Flexible (Stiffer)HigherMore uniform

Experimental Protocol: Preparation of Chitosan Films with Modified Plasticizer

This protocol describes the preparation of chitosan films with a glycerol and boric acid-based plasticizer system.

Materials:

  • Chitosan powder

  • Acetic acid

  • Glycerol

  • Boric acid

  • Distilled water

  • Magnetic stirrer

  • Petri dishes

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a 1% (w/v) acetic acid solution in distilled water.

    • Disperse a specific amount of chitosan powder (e.g., 2 g) in the acetic acid solution (e.g., 100 mL) and stir overnight until a homogenous solution is formed.

  • Preparation of Plasticizer Solution:

    • In a separate beaker, dissolve the desired amount of boric acid in a specific volume of distilled water.

    • Add the desired amount of glycerol to the boric acid solution and stir to form the glycerol-boric acid complex.

  • Film Casting:

    • Add the plasticizer solution to the chitosan solution and stir for 1-2 hours to ensure uniform mixing.

    • Pour a specific volume of the final solution into a petri dish.

    • Dry the films in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until a constant weight is achieved.

  • Characterization:

    • Peel the dried films from the petri dishes.

    • Characterize the films for their mechanical properties (e.g., tensile strength, elongation at break using a universal testing machine), thermal properties (e.g., using DSC or TGA), and morphology (e.g., using SEM).

Signaling Pathway: Interaction in Chitosan Films

chitosan_interaction cluster_components Components cluster_interactions Interactions & Products Chitosan Chitosan Chains Plasticized_Chitosan Flexible Chitosan Film Chitosan->Plasticized_Chitosan forms Stiff_Chitosan Stiff Chitosan Film Chitosan->Stiff_Chitosan forms Glycerol Glycerol (Plasticizer) GB_Complex Glycerol-Boric Acid Complex Glycerol->GB_Complex reacts with Glycerol->Plasticized_Chitosan plasticizes BoricAcid Boric Acid BoricAcid->GB_Complex reacts with GB_Complex->Stiff_Chitosan modifies/crosslinks

Caption: Interactions of boric acid and glycerol in a chitosan matrix.

References

Application Notes and Protocols: Boroglycerin as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boroglycerin, a complex formed from the reaction of boric acid and glycerin, serves as an effective crosslinking agent for polymers containing hydroxyl (-OH) groups, such as polyvinyl alcohol (PVA), polysaccharides (e.g., cellulose, guar gum), and other diol-containing macromolecules. The crosslinking mechanism involves the formation of reversible boronate ester bonds between the borate-glycerol complex and the hydroxyl groups on the polymer chains. This creates a three-dimensional network, transforming the polymer solution into a hydrogel with tunable mechanical and chemical properties.

The resulting crosslinked materials exhibit properties such as self-healing, pH-responsiveness, and enhanced mechanical strength, making them suitable for a variety of applications in drug delivery, tissue engineering, and materials science. This document provides detailed application notes and protocols for the preparation and use of boroglycerin as a crosslinking agent.

Chemical Mechanism of Crosslinking

Boric acid, in the presence of a diol like glycerin, forms a more acidic chelate complex. This complex then readily reacts with the hydroxyl groups present on polymer backbones to form boronate ester linkages. These linkages are dynamic and can be influenced by factors such as pH and temperature, which allows for the creation of "smart" materials that respond to environmental stimuli. At a pH above 8, the borate ion is more available for crosslinking, leading to gelation. At a lower pH, the equilibrium shifts, and the gel may weaken or dissolve.

Visualization of the Crosslinking Process

Signaling Pathway of Boroglycerin Crosslinking

G cluster_0 Crosslinker Formation cluster_1 Polymer Crosslinking BoricAcid Boric Acid Boroglycerin Boroglycerin Complex BoricAcid->Boroglycerin Chelation Glycerin Glycerin (cis-diol) Glycerin->Boroglycerin Polymer Polymer with -OH groups (e.g., PVA) Boroglycerin->Polymer Crosslinking Agent CrosslinkedPolymer Crosslinked Polymer Network (Hydrogel) Polymer->CrosslinkedPolymer Boronate Ester Formation

Caption: Formation of the boroglycerin complex and subsequent crosslinking of a polymer chain.

Experimental Protocols

Protocol 1: Preparation of a Boroglycerin Crosslinking Solution

This protocol is adapted from a method for preparing a stable, concentrated boron crosslinking solution.

Materials:

  • Boric Acid (H₃BO₃)

  • Glycerin (C₃H₈O₃)

  • Citric Acid (50% solution)

  • Sodium Hydroxide (NaOH, 50% solution)

  • Distilled water

Procedure:

  • Dilute 500 g of 50% citric acid solution with 641 g of distilled water in a suitable reaction vessel.

  • Add 400 g of boric acid to the solution and mix for two hours.

  • Add 94 g of glycerin and continue mixing for an additional thirty minutes.

  • Slowly add 370 g of 50% NaOH solution while mixing. Monitor the pH and adjust to a final pH of 6.0-6.5 with additional NaOH solution as needed. Mix for another thirty minutes.

  • The resulting clear solution is a stable, concentrated boroglycerin crosslinker.

Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA) to Form a Hydrogel

Materials:

  • Polyvinyl Alcohol (PVA), high molecular weight

  • Boroglycerin crosslinking solution (from Protocol 1)

  • Distilled water

  • Magnetic stirrer with hotplate

  • Petri dishes or molds

Procedure:

  • Prepare a 5% (w/v) PVA solution by slowly adding PVA powder to distilled water at 90°C with continuous stirring until fully dissolved.

  • Cool the PVA solution to room temperature.

  • While stirring, add the boroglycerin crosslinking solution dropwise to the PVA solution. The amount of crosslinker can be varied (e.g., 1-5% v/v of the PVA solution) to modulate the gel's properties.

  • Observe the change in viscosity. Gelation should occur relatively quickly.

  • Pour the mixture into petri dishes or molds and allow it to set for 24 hours at room temperature to ensure complete crosslinking.

Experimental Workflow

G cluster_workflow Experimental Workflow for Hydrogel Formation A Prepare 5% PVA Solution (90°C, stirring) B Cool PVA Solution to Room Temperature A->B D Add Crosslinker to PVA Solution (dropwise) B->D C Prepare Boroglycerin Crosslinker Solution C->D E Pour into Molds D->E F Allow to Set for 24 hours E->F G Characterize Hydrogel (Mechanical, Swelling, etc.) F->G

Caption: Workflow for preparing and characterizing a boroglycerin-crosslinked hydrogel.

Data Presentation

The properties of the resulting crosslinked materials are highly dependent on the concentration of the polymer, the amount of crosslinking agent, pH, and temperature. Below are tables summarizing expected quantitative outcomes based on available literature.

Table 1: Mechanical Properties of Borate-Crosslinked Hydrogels
Polymer SystemCrosslinker ConcentrationCompressive Modulus (kPa)Compressive Strength (kPa)Toughness (kJ/m³)
Starch (Single Network)Glutaraldehyde26.49 ± 0.69443.46 ± 5.7669.93 ± 2.17
Starch-PVA (Double Network)BoraxIncreased by 30%-Increased by 39%

Note: Data for Starch-PVA double network hydrogel indicates the percentage increase upon adding the PVA-borax secondary network.[1]

Table 2: Performance of Boric Acid-Crosslinked PVA as a Paper Coating
Coating TypeTensile Strength (MPa)Oxygen Transmission Rate (cc m⁻² d⁻¹)Water Vapor Transmission Rate (g m⁻² d⁻¹)
Uncoated Kraft Paper~25HighHigh
PVA Coated~45LowModerate
Boric Acid-Crosslinked PVA~53.0~0.89~5.17

This table demonstrates the enhanced barrier and mechanical properties of paper when coated with a boric acid-crosslinked PVA solution.[2]

Table 3: Influence of Boric Acid on PVA Adhesive Properties
PVA Type (Degree of Hydrolysis)Boric Acid (%)Viscosity (cps)Glass Transition Temp (°C)Molecular Weight ( g/mol )
Partially Hydrolyzed (88-89%)012,00065120,000
Partially Hydrolyzed (88-89%)0.518,00070150,000
Fully Hydrolyzed (97-99%)010,00075110,000
Fully Hydrolyzed (97-99%)0.515,00080140,000

This data shows that crosslinking with boric acid increases viscosity, glass transition temperature, and apparent molecular weight of PVA solutions.[3]

Applications

  • Drug Delivery: The pH-responsive nature of the boronate ester linkages can be exploited for controlled drug release. The hydrogel can be designed to be stable at physiological pH and degrade in the slightly acidic environment of tumor tissues or intracellular compartments.

  • Tissue Engineering: These hydrogels can serve as scaffolds for cell culture and tissue regeneration due to their high water content and biocompatibility.[2] The tunable mechanical properties allow for mimicking the stiffness of various biological tissues.

  • Wound Dressings: The hydrogel's ability to retain moisture creates an ideal environment for wound healing. Its inherent biocompatibility minimizes irritation to the surrounding tissue.

  • Industrial Applications: Borate-crosslinked polymers are widely used in the oil and gas industry as fracturing fluids.[4] The crosslinking increases the viscosity of the fluid, allowing it to carry proppants deep into fractures. The crosslinks can then be broken by lowering the pH, reducing the viscosity for easy removal.[4] Additionally, as demonstrated, they serve as high-performance coatings for packaging materials.[2]

References

Application Notes and Protocols for Einecs 255-712-6 in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Reaction Products of Boric Acid and Glycerol Einecs Number: 255-712-6 CAS Number: 42220-19-9[1][2] Synonyms: Boric acid-glycerol, Boroglycerin, Glyceryl Borate[1]

Introduction

Einecs 255-712-6 identifies the reaction products of boric acid (H₃BO₃) and propane-1,2,3-triol, commonly known as glycerol[3]. This substance is not a conventional polymerization initiator or monomer. Instead, it serves as a versatile additive and catalyst in various polymer systems. Its primary function stems from the ability of boron to form reversible covalent bonds (borate esters) with the diol groups of glycerol. This interaction can be harnessed to modify polymer properties, catalyze specific reactions, and act as a cross-linking or handling agent. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in polymer applications.

Application 1: Catalyst for Regioselective Ring-Opening of Epoxides

The boric acid/glycerol system serves as an efficient and environmentally friendly catalyst for the regioselective ring-opening of epoxides with aromatic amines to produce β-amino alcohols, which are crucial intermediates in pharmaceutical synthesis[4]. The reaction proceeds under mild, neutral conditions in water, offering high yields and excellent regioselectivity[4].

Logical Workflow for Catalytic Epoxide Ring-Opening

G cluster_prep Catalyst System Preparation cluster_reaction Ring-Opening Reaction cluster_workup Product Isolation BoricAcid Boric Acid Catalyst Boric Acid-Glycerol Complex (in situ formation) BoricAcid->Catalyst Glycerol Glycerol Glycerol->Catalyst Water Water (Solvent) Water->Catalyst ReactionMix Stirred Reaction Mixture (35°C, 10-18h) Catalyst->ReactionMix Catalyzes reaction Epoxide Epoxide Substrate Epoxide->ReactionMix AromaticAmine Aromatic Amine AromaticAmine->ReactionMix Extraction Extraction with Ethyl Acetate ReactionMix->Extraction Reaction completion Evaporation Solvent Evaporation Extraction->Evaporation Product β-Amino Alcohol Product Evaporation->Product

Caption: Workflow for the catalytic ring-opening of epoxides.

Experimental Protocol

Materials:

  • Epoxide substrate (e.g., Glycidyl phenyl ether)

  • Aromatic amine (e.g., Aniline)

  • Boric Acid (H₃BO₃)

  • Glycerol

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a suitable reaction vessel, add the epoxide (2.5 mmol), the aromatic amine (2.5 mmol), and deionized water.

  • Add boric acid (30 mol% relative to the epoxide) and 1-2 drops of glycerol to the stirred solution[4].

  • Maintain the mixture at a constant temperature of 35°C and stir for the required time (typically 10-18 hours) until the reaction is complete, as monitored by TLC[4].

  • Upon completion, extract the mixture with ethyl acetate (3 x 10 mL)[4].

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude β-amino alcohol product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data: Product Yields
EntryEpoxideAromatic AmineTime (h)Yield (%)
1Glycidyl phenyl etherAniline1093
2Glycidyl phenyl ether4-Chloroaniline1290
3Glycidyl phenyl ether4-Methylaniline1292
4Glycidyl isopropyl etherAniline1590
51,2-EpoxypropaneAniline1885
61,2-Epoxybutane4-Methoxyaniline1888
Data adapted from Ziyaei, A. et al., Green Chemistry Letters and Reviews.[4]

Application 2: Property Modifier for Chitosan Bioplastics

The reaction product of boric acid and glycerol forms neutral complexes that can be incorporated into chitosan films to tune their mechanical and thermal properties. These complexes interact with the chitosan polymer chains, altering the hydrogen-bonding network and limiting the plasticizing effect of free glycerol. This results in films that are less flexible but exhibit increased thermal stability[5][6].

Logical Relationship of Components in Chitosan Films

G cluster_properties Resulting Film Properties Chitosan Chitosan Polymer Matrix Flexibility Decreased Flexibility (Increased Stiffness) Chitosan->Flexibility Thermal Increased Thermal Stability (Tg, Tdecomp) Chitosan->Thermal Glycerol Glycerol (Plasticizer) BoricAcid Boric Acid Glycerol->BoricAcid Reacts to form Complex Glycerol-Boric Acid Complex Glycerol->Complex BoricAcid->Complex Complex->Flexibility Limits plasticization Complex->Thermal Enhances

Caption: Interaction of components affecting chitosan film properties.

Experimental Protocol

Materials:

  • Chitosan (medium molecular weight)

  • Acetic Acid (1.5% v/v solution)

  • Glycerol

  • Boric Acid

  • Deionized Water

Procedure:

  • Chitosan Solution Preparation: Prepare a 1.5% (w/w) chitosan solution by dissolving chitosan powder in a 1.5% (v/v) acetic acid solution with continuous stirring for 24 hours[7].

  • Additive Preparation: Prepare a separate solution of glycerol and boric acid in the desired molar ratio in deionized water. The formation of the glycerol-boric acid complex is spontaneous in solution.

  • Film Casting:

    • To the chitosan solution, add the glycerol-boric acid solution to achieve the target weight percentage of additives. For example, for a film with 25 wt% total additive, the combined weight of glycerol and boric acid will be 25% of the dry chitosan weight.

    • Stir the final solution thoroughly to ensure homogeneity.

    • Degas the solution using an ultrasound bath for 15 minutes.

    • Cast the solution onto a level glass Petri dish and allow it to dry in an oven at a controlled temperature (e.g., 60°C) for 24 hours.

  • Film Removal: Carefully peel the dried film from the casting surface. Store the film in a desiccator for at least 48 hours before characterization.

Quantitative Data: Thermal and Mechanical Properties

The addition of a boric acid-glycerol complex significantly alters the properties of chitosan films compared to those plasticized with only glycerol.

Film CompositionGlass Transition (Tg)Decomposition Temp (T₃)Flexibility
Chitosan Only~150°C~250°CBrittle
Chitosan + Glycerol~80°C[7]DecreasedFlexible
Chitosan + Glycerol-Boric AcidIncreased vs. Glycerol only[5]Increased vs. Glycerol only[6]Stiff / Less Flexible[5]
Note: Specific values depend on the precise concentrations of chitosan, glycerol, and boric acid used. The table indicates general trends observed in literature.[5][6][7]

Application 3: Handling Additive and Cross-linker for Silicone Elastomers

A mixture of boric acid and glycerol, often combined with a filler like fume silica or ground quartz, can be used as a handling additive for silicone elastomer bases[8]. This composition increases the plasticity and reduces the surface tack of the uncured silicone, making it easier to process on equipment like two-roll mills[8]. The boric acid component can also form Si-O-B cross-links with residual silanol (Si-OH) groups on the polysiloxane chains, particularly upon heating, resulting in a "bouncing putty" with unique viscoelastic properties.

Experimental Workflow for Silicone Putty Preparation

G SiliconeOil Polydimethylsiloxane Oil (with Si-OH groups) Mill Shear Mixing (Two-Roll Mill) SiliconeOil->Mill Additive Boric Acid-Glycerol-Filler Mixture Additive->Mill Add to base Heating Heating (e.g., 180°C) Mill->Heating Homogeneous Stock Putty Silicone Putty (Cross-linked Elastomer) Heating->Putty Forms Si-O-B Cross-links

Caption: Process flow for creating silicone putty with a boric acid-glycerol additive.

Experimental Protocol: Preparation of a Handling Additive

Materials:

  • Glycerol

  • Boric Acid

  • Filler (e.g., fume silica with a surface area of 250 m²/g)[8]

  • Silicone elastomer base (e.g., polydiorganosiloxane gum)

Procedure:

  • Additive Preparation: In a dough mixer, combine glycerol, boric acid, and filler. A typical formulation is 2.3 parts glycerol, 1 part boric acid, and 0.5 parts fume silica by weight[8]. Mix until a smooth, uniform, stiff paste is obtained[8].

  • Incorporation into Silicone: Add the prepared paste to the silicone elastomer base on a two-roll rubber mill.

  • Shearing: Mill the mixture until the additive is uniformly dispersed, and a homogeneous stock is produced. The resulting stock will have increased plasticity and reduced tack compared to the original base[8].

Quantitative Data: Effect on Silicone Plasticity
Additive Composition (by weight)Parts Additive per 100 parts BaseResulting Plasticity (mm)
10% Boric Acid in gum (no glycerol)11.98
Composition C (2.3p Gly, 1p BA, 0.5p Silica)22.11
Composition E (100p Gly, 100p EG, 200p BA, 150p Silica)12.13
Data adapted from US Patent 4,252,709 A. Plasticity is a measure of deformability; higher values indicate a softer, more plastic material.[8]

Synthesis Protocol: Preparation of this compound

For applications requiring the pre-formed reaction product, a direct synthesis can be performed.

Materials:

  • Glycerol (100% purity, liquid)

  • Boric Acid (100% purity, powder)

Procedure:

  • Place 40-50 parts by weight of glycerol into a pre-weighed evaporation dish[9].

  • Heat the glycerol to 140-150°C in a sand bath[9].

  • Gradually add 30-40 parts of boric acid in 2-4 portions while stirring continuously[9].

  • After the boric acid has dissolved, continue heating at the same temperature, stirring constantly to break any film that forms on the liquid surface[9].

  • Continue heating until the total weight of the reactants is reduced to 50-60 parts, indicating the removal of water via condensation.

  • Slowly add another 40-50 parts of glycerol while stirring[9].

  • When the total weight of the mixture reaches 100 parts, immediately pour the hot liquid into a dry container and seal it to prevent moisture absorption[9].

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated area. Users should consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Formulation of Hydrogels Using Boric Acid-Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of hydrogels utilizing a boric acid-glycerel crosslinking system. This class of hydrogels offers tunable mechanical properties, biocompatibility, and potential for controlled drug release, making them promising materials for a variety of biomedical applications, including wound healing, tissue engineering, and drug delivery.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The crosslinking of these networks is crucial in determining their physical and chemical properties. A versatile and effective method for crosslinking polymers containing cis-diol functionalities, such as polyvinyl alcohol (PVA), is through the use of boric acid. The addition of glycerol to this system introduces a polyol that can form a complex with boric acid, creating a dynamic and tunable crosslinking agent. This boric acid-glycerol complex can then form reversible covalent bonds with the polymer chains, resulting in the formation of a hydrogel with unique properties.

The crosslinking mechanism is pH-dependent. In an aqueous solution, boric acid exists in equilibrium with the tetrahydroxyborate anion. The tetrahydroxyborate ion is believed to be the active species that reacts with diols to form a stable five-membered ring structure, leading to gel formation. The presence of glycerol can influence this equilibrium and the overall crosslinking density of the hydrogel.

Experimental Protocols

Materials and Reagents
  • Polyvinyl alcohol (PVA), Mw 89,000-98,000, 99+% hydrolyzed

  • Boric acid (H₃BO₃)

  • Glycerol (C₃H₈O₃)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Erythromycin, Methylene Blue) for release studies

  • Magnetic stirrer with hot plate

  • pH meter

  • Molds for hydrogel casting (e.g., petri dishes, custom-made silicone molds)

Protocol 1: In-situ Formulation of PVA Hydrogel with Boric Acid and Glycerol

This protocol describes the formation of a PVA hydrogel where the boric acid-glycerol crosslinking occurs in the presence of the PVA polymer.

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90°C with constant stirring.

    • Continue stirring for 2-3 hours until the PVA is completely dissolved and the solution is clear.

    • Allow the solution to cool to room temperature.

  • Crosslinking Solution Preparation:

    • Prepare a 4% (w/v) boric acid solution in DI water.

    • Prepare a 5% (v/v) glycerol solution in DI water.

  • Hydrogel Formation:

    • Take 10 mL of the 10% PVA solution in a beaker.

    • While stirring, add 2 mL of the 5% glycerol solution.

    • Slowly add 5 mL of the 4% boric acid solution to the PVA-glycerol mixture.

    • Continue stirring for 10-15 minutes until a viscous gel is formed.

    • Cast the resulting hydrogel solution into a mold and allow it to set at room temperature for 24 hours.

Protocol 2: Formulation of PVA Hydrogel using a Pre-formed Boric Acid-Glycerol Complex

This protocol involves the initial formation of a boric acid-glycerol complex, which is then used to crosslink the PVA solution. A patent for a similar preparation describes heating boric acid and glycerol to form a "boric acid glycerol preparation"[1].

  • Preparation of the Boric Acid-Glycerol Complex:

    • In a beaker, mix boric acid and glycerol in a 1:1 molar ratio.

    • Heat the mixture to 70°C while stirring until a clear, viscous liquid is formed. This indicates the formation of the boric acid-glycerol complex.

    • Allow the complex to cool to room temperature.

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution as described in Protocol 1.

  • Hydrogel Formation:

    • Take 10 mL of the 10% PVA solution.

    • Slowly add the pre-formed boric acid-glycerol complex dropwise to the PVA solution while stirring vigorously. The amount of complex to be added can be varied to tune the hydrogel's properties (e.g., starting with a 1:10 volume ratio of complex to PVA solution).

    • Continue stirring until a homogeneous gel is formed.

    • Cast the hydrogel into a mold and let it set for 24 hours at room temperature.

Data Presentation

The following tables summarize quantitative data from studies on boric acid and glycerol-containing hydrogels.

Table 1: Mechanical Properties of Boric Acid-Crosslinked Hydrogels

Polymer MatrixCrosslinker ConcentrationAdditiveTensile Strength (kPa)Young's Modulus (kPa)Elongation at Break (%)Reference
PVA1% Borax---70[2]
PVA1% BoraxCellulose Nanocrystals--119[2]
Poly(acrylic acid-co-maleic acid)-Glycerol & BNNS-NH₂~151.3~62.75~474

Table 2: Swelling Properties of Boric Acid-Crosslinked Hydrogels

Polymer MatrixCrosslinkerSwelling MediumEquilibrium Swelling Ratio (%)Reference
CelluloseBoraxWater~900
Chitosan/PVA-MABoric AcidPhysiological Fluid>665[3]
PVABoric AcidWaterVaries with crosslinker ratio

Table 3: Drug Release from Boric Acid-Crosslinked Films/Hydrogels

Polymer MatrixCrosslinkerDrugRelease ProfileReference
Ethyl CelluloseBoric AcidErythromycinSustained release, lower initial burst[4]
PVABoric AcidErythromycinSustained release, lower initial burst[4]
PVA/Glycerol-FluoresceinBurst release in initial 4h, increased with glycerol content[2]

Mandatory Visualizations

Chemical Crosslinking Mechanism

The following diagram illustrates the chemical reaction between boric acid and a polymer with diol groups, such as PVA, in the presence of glycerol.

G cluster_reactants Reactants cluster_products Products BoricAcid Boric Acid (H₃BO₃) BAG_Complex Boric Acid-Glycerol Complex BoricAcid->BAG_Complex + Glycerol (Esterification) Crosslinked_PVA Crosslinked PVA Hydrogel BoricAcid->Crosslinked_PVA + PVA (Direct Crosslinking) Glycerol Glycerol Glycerol->BAG_Complex PVA PVA Chain (-CH₂-CH(OH)-) PVA->Crosslinked_PVA BAG_Complex->Crosslinked_PVA + PVA (Transesterification)

Boric acid-glycerol crosslinking of PVA.
Experimental Workflow

The diagram below outlines the general workflow for the synthesis and characterization of boric acid-glycerol hydrogels.

G cluster_synthesis Synthesis cluster_characterization Characterization Prep_Polymer Prepare Polymer Solution (e.g., 10% PVA) Mixing Mix Polymer and Crosslinker Prep_Polymer->Mixing Prep_Crosslinker Prepare Boric Acid-Glycerol Crosslinker Prep_Crosslinker->Mixing Casting Cast Hydrogel in Mold Mixing->Casting Curing Cure at Room Temperature Casting->Curing FTIR FTIR Spectroscopy (Chemical Structure) Curing->FTIR SEM SEM Analysis (Morphology) Curing->SEM Swelling Swelling Studies (Water Absorption) Curing->Swelling Mechanical Mechanical Testing (Tensile Strength, Elasticity) Curing->Mechanical Rheology Rheological Analysis (Viscoelastic Properties) Curing->Rheology Drug_Release In Vitro Drug Release (Release Kinetics) Curing->Drug_Release

Hydrogel synthesis and characterization workflow.
Signaling Pathway in Wound Healing

Boric acid has been shown to influence various aspects of wound healing. The following diagram depicts a simplified signaling pathway potentially modulated by boric acid-releasing hydrogels.

G cluster_cellular_effects Cellular Effects cluster_signaling Signaling Molecules BA_Hydrogel Boric Acid-Glycerol Hydrogel Inflammation Modulation of Inflammation BA_Hydrogel->Inflammation Angiogenesis Promotion of Angiogenesis BA_Hydrogel->Angiogenesis Proliferation Enhanced Cell Proliferation & Migration BA_Hydrogel->Proliferation Cytokines ↓ Pro-inflammatory Cytokines Inflammation->Cytokines GrowthFactors ↑ FGF-7, TGF-β1 Angiogenesis->GrowthFactors JAK_STAT JAK2/STAT3 Pathway Proliferation->JAK_STAT Wound_Healing Accelerated Wound Healing Cytokines->Wound_Healing GrowthFactors->Wound_Healing JAK_STAT->Wound_Healing

Potential signaling pathways in wound healing.

References

Application Notes and Protocols: Einecs 255-712-6 (Triphenyl Phosphate) as a Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Einecs 255-712-6, chemically known as Triphenyl Phosphate (TPP) with CAS Number 115-86-6, is an aromatic organophosphate ester.[1][2] It is a versatile, halogen-free additive widely utilized in the polymer industry for its dual functionality as both a flame retardant and a plasticizer.[3][4] As a colorless, crystalline solid, TPP is incorporated into a variety of polymer matrices to enhance fire safety and improve material flexibility.[5][6] Its applications are extensive, covering materials used in electronic equipment, PVC, hydraulic fluids, textiles, and various resins.[1][3][7] The increasing phase-out of halogenated flame retardants, such as polybrominated diphenyl ethers (PBDEs), may have led to an increased use of TPP.[1][8]

These notes provide a comprehensive overview of TPP's properties, flame retardant mechanisms, performance data, and detailed experimental protocols for its evaluation.

2. Physicochemical Properties

The fundamental properties of Triphenyl Phosphate are summarized in the table below.

PropertyValueReferences
IUPAC Name Triphenyl phosphate[1]
Synonyms TPP, Phosphoric acid, triphenyl ester[2][9]
CAS Number 115-86-6[1][10]
Einecs Number 255-712-6
Chemical Formula C₁₈H₁₅O₄P[1][11]
Molar Mass 326.288 g·mol⁻¹[1]
Appearance Colorless crystalline solid/powder[1][5][12]
Melting Point 48-50 °C[1][3][6]
Boiling Point 244 °C at 10 mmHg[1][6]
Flash Point 220 °C[1][12]
Density ~1.2 g/cm³[10]
Solubility Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene, chloroform)[5][6][11]

3. Mechanism of Flame Retardancy

Triphenyl Phosphate functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, interfering with the combustion cycle at different stages.

  • Gas-Phase Action : When exposed to the high temperatures of a flame, TPP can volatilize and decompose to produce phosphorus-containing radicals (e.g., PO•).[11] These radicals act as scavengers, reacting with and quenching high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame. This process interrupts the exothermic chain reactions of combustion, thus inhibiting the flame.[11][13] TPP is considered to operate primarily through this gas-phase inhibition mechanism.[11]

  • Condensed-Phase Action : In the solid (condensed) phase of the polymer, TPP undergoes thermal decomposition to form phosphoric acid.[1][3][8] The phosphoric acid then condenses to form polyphosphoric acid, which promotes the formation of a stable, insulating char layer on the polymer's surface.[3][13] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles into the gas phase.[3][13]

G cluster_0 Combustion Environment cluster_1 Gas Phase Mechanism cluster_2 Condensed Phase Mechanism Heat Heat TPP_Volatilizes TPP Volatilizes Heat->TPP_Volatilizes TPP_Decomposes TPP Decomposes Heat->TPP_Decomposes PO_Radicals Forms PO• Radicals TPP_Volatilizes->PO_Radicals Quenching Quenches H• & OH• Radicals PO_Radicals->Quenching Inhibition Flame Inhibition Quenching->Inhibition Phosphoric_Acid Forms Phosphoric Acid TPP_Decomposes->Phosphoric_Acid Char_Layer Promotes Insulating Char Layer Phosphoric_Acid->Char_Layer Barrier Barrier Effect Char_Layer->Barrier

Figure 1: Dual flame retardant mechanism of Triphenyl Phosphate (TPP).

4. Performance Data

The effectiveness of TPP as a flame retardant is typically quantified using standard tests such as the Limiting Oxygen Index (LOI) and UL 94 flammability classification. Thermal stability is assessed using Thermogravimetric Analysis (TGA).

Table 1: Limiting Oxygen Index (LOI) Data for Polymers with TPP

The LOI value indicates the minimum percentage of oxygen in an atmosphere required to sustain combustion. A higher LOI value signifies better flame retardancy.[14][15]

Base PolymerTPP Content (wt%)LOI (%)Reference
Polystyrene (PS)018.8[16]
520.7[16]
Polybutylene Terephthalate (PBT)020.9[16]
1024.6[16]
Arylamine-based Polybenzoxazine (BA-35x)022.0[16]
1024.0[16]
Arylamine-based Polybenzoxazine (BA-a)023.5[16]
1026.0[16]

Table 2: UL 94 Vertical Burn Classification for Polymers with TPP

The UL 94 test rates the response of a plastic material to a flame. V-0 is the highest rating for self-extinguishing properties with no flaming drips.[17][18]

Base PolymerTPP Content (wt%)Specimen Thickness (mm)UL 94 RatingReference
Arylamine-based PolybenzoxazinesA few percentNot SpecifiedV-0[16]
PC/ABS BlendsVariedNot SpecifiedV-0 (achievable)[19]
Polycarbonate (PC)VariedNot SpecifiedV-0 (achievable)[19]

Table 3: Summary of Thermogravimetric Analysis (TGA) Findings

TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and char formation.

Polymer SystemKey ObservationImplicationReference
Polycarbonate (PC) / TPPOnset of mass loss for PC/TPP blends occurs at a lower temperature compared to pure PC.TPP can accelerate the initial decomposition of the polymer, which is a characteristic of its condensed-phase action to promote charring.[20][21]
Epoxy Resin / TPPAddition of 5 wt% TPP increased the thermal stability of the epoxy nanocomposite.TPP can enhance char yield, which contributes to improved flame retardancy.[22][23]
Polybenzoxazines / TPPChar yield at 800 °C increased with increasing TPP content.Higher char residue correlates with better flame retardancy, consistent with condensed-phase mechanism.[16]

5. Experimental Protocols

The following section details standardized protocols for the incorporation and evaluation of TPP in polymer systems.

G cluster_tests 3. Flammability & Thermal Characterization Start Polymer Resin & TPP Additive Process 1. Melt Blending (e.g., Twin-Screw Extruder) Start->Process Prepare 2. Specimen Preparation (Injection/Compression Molding) Process->Prepare LOI LOI Test (ASTM D2863) Prepare->LOI UL94 UL 94 Test (Vertical Burn) Prepare->UL94 TGA TGA Test Prepare->TGA Analysis 4. Data Analysis & Performance Evaluation LOI->Analysis UL94->Analysis TGA->Analysis

Figure 2: General experimental workflow for evaluating TPP as a flame retardant.

Protocol 1: Incorporation of TPP into a Polymer Matrix via Melt Blending

This protocol describes a general method for dispersing TPP into a thermoplastic polymer.

  • Pre-Drying : Dry the polymer resin and TPP flakes/powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80-120 °C) for 4-12 hours to remove residual moisture.

  • Pre-Mixing : Weigh the required amounts of dried polymer resin and TPP to achieve the target weight percentage. Physically mix them in a bag or container ("tumble-blending").

  • Melt Compounding :

    • Set the temperature profile of a twin-screw extruder suitable for the host polymer.

    • Feed the pre-mixed material into the extruder hopper at a constant rate.

    • The melt-blending process disperses the TPP throughout the polymer matrix.

    • Extrude the molten blend through a die into strands.

  • Pelletizing : Cool the extruded strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Post-Drying : Dry the pellets to remove any moisture absorbed during the cooling stage before subsequent processing like injection molding.

Protocol 2: Evaluation of Flame Retardancy using Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum oxygen concentration that supports candle-like combustion.[14][24][25]

  • Apparatus : An LOI apparatus, consisting of a vertical, heat-resistant glass column, gas flow meters for oxygen and nitrogen, and a specimen holder.

  • Specimen Preparation : Prepare test specimens from the compounded pellets (Protocol 1) by injection or compression molding to standard dimensions (e.g., self-supporting bars of 70-150 mm length, 10 ± 0.5 mm width, and 4 ± 0.5 mm thickness). Condition specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.[26]

  • Procedure :

    • Clamp a specimen vertically in the center of the glass column.

    • Set an initial oxygen/nitrogen mixture flow. For unknown materials, start with an oxygen concentration of ~21%.

    • Ignite the top surface of the specimen using an igniter flame.

    • Observe the combustion behavior. The material is considered burning if combustion continues for a specified time (e.g., 180 seconds) or burns a certain length.

    • Systematically vary the oxygen concentration in subsequent tests based on the previous result (increase O₂ if it extinguishes, decrease if it burns).

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion under the test conditions.

Protocol 3: Evaluation of Flammability using UL 94 Vertical Burn Test

This test classifies materials based on their burning time and dripping behavior.[17][26][27]

  • Apparatus : A test chamber free from drafts, a laboratory burner (Tirrill or Bunsen), gas supply (methane), a specimen clamp, and a timer. A layer of dry absorbent surgical cotton is placed 300 mm below the specimen.[26]

  • Specimen Preparation : Prepare bar specimens of standard dimensions (typically 125 ± 5 mm length, 13 ± 0.5 mm width, and a specified thickness). Condition the specimens as per the standard (e.g., 48 hours at 23 °C and 50% RH).[26][28]

  • Procedure :

    • Clamp a specimen vertically with its longitudinal axis vertical.

    • Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.[27]

    • Remove the flame and record the afterflame time (t₁).

    • As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

    • Record whether any flaming drips ignite the cotton below.

    • Test a set of five specimens.

  • Classification Criteria :

    • V-0 : No specimen burns with flaming for more than 10 seconds after each flame application; total afterflame time for any set of 5 specimens does not exceed 50 seconds; no specimen has flaming drips that ignite the cotton.[18][26]

    • V-1 : No specimen burns with flaming for more than 30 seconds after each flame application; total afterflame time for any set of 5 specimens does not exceed 250 seconds; no specimen has flaming drips that ignite the cotton.[26]

    • V-2 : Same as V-1, but flaming drips that ignite the cotton are permissible.[18]

Protocol 4: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

TGA is used to characterize the decomposition pattern of the material.[21]

  • Apparatus : A thermogravimetric analyzer capable of measuring mass loss as a function of temperature in a controlled atmosphere.

  • Sample Preparation : Prepare a small, representative sample (typically 5-10 mg) from the compounded material.

  • Procedure :

    • Place the sample in a tared TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

    • Apply a linear heating ramp (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).[20][21]

    • Record the sample weight as a function of temperature.

  • Data Analysis : Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td), the temperature of maximum decomposition rate, and the percentage of residual mass (char yield) at a high temperature (e.g., 700-800 °C).

6. Toxicological and Environmental Considerations

While TPP is an effective halogen-free flame retardant, its environmental and health impacts are under scrutiny. The European Chemicals Agency (ECHA) considers TPP to be "very toxic" to aquatic life with potentially long-lasting effects.[1] Studies have suggested that TPP might interfere with natural hormone functions and could potentially contribute to obesity.[29] The compound has been detected in various environmental compartments, including indoor dust, sediment, and air.[1] Although it biodegrades relatively quickly and does not meet the criteria for being persistent, its high usage volume leads to its ready detection in the environment.[1] Users should handle TPP in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment to minimize exposure.

References

Application Notes and Protocols for Biomedical Applications of Boron-Containing Glycerol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Boron-containing compounds, particularly those derived from or incorporating glycerol, are emerging as a versatile class of biomaterials with significant potential in various biomedical fields. The unique chemistry of boron, especially its ability to form reversible covalent bonds with diols, has led to the development of innovative materials for drug delivery, tissue engineering, and cancer therapy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the biomedical applications of these compounds. The focus will be on glycerol-based boronic esters and related boron-containing biomaterials, which represent a promising area of research.

Application Note 1: Boron-Containing Glycerol-Based Nanofibers for Tissue Engineering

Application:

The development of biocompatible and biodegradable scaffolds that promote tissue regeneration is a key goal in tissue engineering. Boron-doped mesoporous bioactive glass nanoparticles (B-MBGNs) incorporated into a nanofibrous matrix of poly(ε-caprolactone) (PCL) and poly(propylene succinate-co-glycerol succinate) (PPSG) have shown promise for soft tissue engineering applications.[1] The presence of boron is known to have angiogenic potential, while the glycerol-based polyester (PPSG) enhances hydrophilicity and biodegradability.[1]

Key Features:

  • Enhanced biocompatibility and biodegradability.[1]

  • Improved hydrophilicity, which is favorable for cell attachment and proliferation.[1]

  • Angiogenic potential due to the presence of boron.[1]

  • Tunable mechanical properties and degradation rates.[1]

Quantitative Data Summary:

The following table summarizes the key quantitative data for B-MBGNs and the PCL/PPSG/B-MBGNs electrospun mats.

ParameterValueReference
B-MBGNs Characterization
BET Specific Surface Area280 m²/g[1]
Total Pore Volume0.40 cm³/g[1]
Average Pore Diameter2.4 nm[1]
PCL/PPSG/B-MBGNs (10 wt%) Nanofibers
Weight Loss in PBS (30 days)44%[1]
Contact Angle33°[1]
Cell Viability (NHDF cells)No cytotoxic effects observed[1]

Experimental Protocols:

1. Synthesis of Boron-Doped Mesoporous Bioactive Glass Nanoparticles (B-MBGNs)

This protocol is adapted from the microemulsion-assisted sol-gel technique.[1]

  • Materials: Cetyltrimethylammonium bromide (CTAB), Milli-Q water, Cyclohexane, n-hexanol, Tetraethyl orthosilicate (TEOS), Calcium nitrate tetrahydrate, Triethyl borate, Ammonium hydroxide solution (25%).

  • Procedure:

    • Dissolve 0.79 g of CTAB in 36 mL of Milli-Q water with stirring (400 rpm) at 37 °C for 30 minutes.

    • Add 36 mL of cyclohexane and 4.5 mL of n-hexanol to the CTAB solution and stir for an additional 30 minutes to form a microemulsion.

    • Add 4.5 mL of TEOS (silica precursor) to the microemulsion and stir for 30 minutes.

    • Add 1.6 g of calcium nitrate tetrahydrate (calcium precursor) and stir for 30 minutes.

    • Add 0.5 mL of triethyl borate (boron precursor) and stir for another 30 minutes.

    • Initiate the hydrolysis and condensation by adding 2.5 mL of ammonium hydroxide solution. Continue stirring for 24 hours at 37 °C.

    • Collect the nanoparticles by centrifugation, wash with deionized water and ethanol, and dry at 60 °C.

    • Calcine the dried powder at 600 °C for 5 hours to remove the surfactant template.

2. Fabrication of PCL/PPSG/B-MBGNs Electrospun Nanofiber Mats

  • Materials: Poly(ε-caprolactone) (PCL), Poly(propylene succinate-co-glycerol succinate) (PPSG), Formic acid, Acetic acid, Synthesized B-MBGNs.

  • Procedure:

    • Prepare a PCL/PPSG polymer blend solution in a mixture of formic acid and acetic acid.

    • Disperse B-MBGNs into the polymer solution at desired concentrations (e.g., 5, 10, and 15 wt% of the polymer weight) and sonicate to ensure uniform distribution.

    • Load the resulting solution into a syringe fitted with a needle for electrospinning.

    • Set the electrospinning parameters: flow rate of 0.2 mL/h, applied voltage of 18 kV at the needle tip and -2 kV at the rotating drum collector, at 22 °C and 40% relative humidity.[1]

    • Collect the nanofiber mats on the rotating drum.

    • Dry the mats under vacuum to remove residual solvents.

Visualization:

experimental_workflow_tissue_engineering cluster_synthesis B-MBGNs Synthesis cluster_fabrication Nanofiber Mat Fabrication cluster_characterization Characterization & Application s1 Microemulsion Formation (CTAB, Water, Cyclohexane, n-hexanol) s2 Addition of Precursors (TEOS, Calcium Nitrate, Triethyl Borate) s1->s2 s3 Hydrolysis & Condensation (Ammonium Hydroxide) s2->s3 s4 Nanoparticle Collection & Washing s3->s4 s5 Calcination (600°C) s4->s5 f2 Disperse B-MBGNs in Solution s5->f2 Incorporate into f1 Prepare PCL/PPSG Solution f1->f2 f3 Electrospinning f2->f3 f4 Drying of Nanofiber Mat f3->f4 c1 Material Characterization (SEM, Contact Angle, Degradation) f4->c1 c2 In Vitro Cell Studies (Cell Viability, Proliferation) c1->c2 c3 Soft Tissue Engineering Application c2->c3

Experimental workflow for boron-containing nanofibers in tissue engineering.

Application Note 2: Polyboronate Ester Micelles for Boron Neutron Capture Therapy (BNCT)

Application:

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that requires the selective accumulation of boron-10 (¹⁰B) in tumor cells.[2] Boron-rich polyboronate ester micelles have been developed as a novel boron delivery system for BNCT.[2][3] These micelles can enhance the accumulation of boron in tumor tissues compared to conventional boron agents like borophenylalanine (BPA).[2][3]

Key Features:

  • High boron content for effective neutron capture.[3]

  • Self-assembly into micelles of a suitable size for tumor targeting via the enhanced permeability and retention (EPR) effect.[3]

  • Increased cellular uptake and retention of boron in cancer cells.[2][3]

  • Improved in vivo tumor accumulation and therapeutic efficacy.[2][3]

Quantitative Data Summary:

The following table summarizes the key quantitative data for boron-rich polyboronate ester micelles in the context of BNCT for melanoma.

ParameterPolyboronate Ester MicellesBorophenylalanine (BPA)Reference
In Vitro Boron Uptake (B16-F10 melanoma cells) 13-fold increase vs. BPA-[3]
38-fold increase vs. BPA-[2]
In Vivo Tumor Boron Accumulation (melanoma mice) 8-fold increase vs. BPA-[3]
Tumor-to-Blood (T/B) Ratio2.51.8[2]
Therapeutic Efficacy (Post-Neutron Irradiation)
Tumor Growth Delay (TGD)5.4 days3.3 days[3]
Cell Viability (B16-F10 cells)77%90%[3]

Experimental Protocols:

1. Synthesis of Boron-Rich Block Copolymer Micelles

This protocol describes the general steps for synthesizing poly(ethylene glycol)-block-(poly(4-vinylphenyl boronate ester)) via atom transfer radical polymerization (ATRP), followed by self-assembly.[2]

  • Materials: Poly(ethylene glycol) (PEG)-based macroinitiator, 4-vinylphenylboronic acid pinacol ester monomer, copper(I) bromide (CuBr), ligand (e.g., PMDETA), solvent (e.g., anisole), dialysis membrane.

  • Procedure:

    • Add the PEG-based macroinitiator, 4-vinylphenylboronic acid pinacol ester monomer, and solvent to a reaction flask.

    • Deoxygenate the mixture by several freeze-pump-thaw cycles.

    • In a separate flask, add CuBr and the ligand, and deoxygenate.

    • Transfer the monomer/initiator solution to the catalyst-containing flask via a cannula.

    • Conduct the polymerization at a controlled temperature (e.g., 90 °C) for a specified time.

    • Terminate the reaction by cooling and exposing the mixture to air.

    • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold hexane) and dry under vacuum.

    • To form micelles, dissolve the block copolymer in a common solvent (e.g., DMF or THF), then add water dropwise to induce self-assembly.

    • Dialyze the micelle solution against deionized water to remove the organic solvent.

2. In Vitro Boron Uptake Assay

  • Materials: Cancer cell line (e.g., B16-F10 melanoma), cell culture medium, polyboronate ester micelles, BPA (as a control), phosphate-buffered saline (PBS), inductively coupled plasma mass spectrometry (ICP-MS).

  • Procedure:

    • Seed cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with the polyboronate ester micelle solution or a BPA solution at an equivalent boron concentration for various time points (e.g., 2, 4, 8, 12, 24 hours).

    • After incubation, wash the cells three times with cold PBS to remove extracellular boron compounds.

    • Harvest the cells by trypsinization and count them.

    • Digest the cell pellets using a strong acid (e.g., nitric acid).

    • Analyze the boron content in the digested samples using ICP-MS.

    • Normalize the boron content to the number of cells to determine the cellular boron uptake.

Visualization:

signaling_pathway_bnct cluster_delivery Boron Delivery and Neutron Irradiation cluster_reaction Nuclear Fission Reaction cluster_effect Cellular Effect micelles Polyboronate Ester Micelles (Containing ¹⁰B) tumor_cell Tumor Cell micelles->tumor_cell Enhanced Cellular Uptake neutron Thermal Neutron Beam apoptosis Cell Death (Apoptosis) capture ¹⁰B + n → [¹¹B]* neutron->capture fission [¹¹B]* → ⁴He (α particle) + ⁷Li ion capture->fission damage High-LET Radiation Damage (DNA double-strand breaks) fission->damage damage->apoptosis

Logical pathway of Boron Neutron Capture Therapy (BNCT) using polyboronate ester micelles.

Application Note 3: Antimicrobial Activity of Boron Derivatives

Application:

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Boron-containing compounds, including boric acid and its salts, have demonstrated antimicrobial properties.[4][5] While specific "boroglycerin derivatives" for this application are not extensively documented in recent literature, the foundational antimicrobial activity of simpler boron compounds provides a basis for future development.

Key Features:

  • Broad-spectrum activity against various bacteria.

  • Potential for development into novel antiseptic and therapeutic agents.

Quantitative Data Summary:

The following table presents the in vitro anticancer effects of boric acid (BA) and sodium pentaborate pentahydrate (NaB) on small-cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines, which can be indicative of cytotoxic potential.

CompoundCell LineEffectQuantitative ValueReference
Boric Acid (BA)DMS-114 (SCLC)Increased apoptosis10% increase[4]
Reduced colony formationfrom 350 to 128 units[4]
A549 (NSCLC)Decreased cell survival5.5-fold decrease[5]
Reduced colony formation3-fold reduction[5]
Sodium Pentaborate (NaB)DMS-114 (SCLC)Increased apoptosis19% increase[4]
Reduced colony formationfrom 320 to 95 units[4]
A549 (NSCLC)Decreased cell survival5.2-fold decrease[5]
Reduced colony formation2.4-fold reduction[5]
Sodium Perborate Tetrahydrate (SPT)DMS-114 (SCLC)Increased apoptosis42% increase[4]
Reduced colony formationfrom 430 to 96 units[4]

Experimental Protocols:

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for assessing antimicrobial activity.[6][7]

  • Materials: Bacterial strains, Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compound (boron derivative), positive control antibiotic, sterile water/DMSO for compound dissolution.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (no compound) and a positive control with a known antibiotic.

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Visualization:

workflow_mic_determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Stock Solution of Boron Derivative p2 Serial Dilution in 96-Well Plate p1->p2 e1 Inoculate Wells with Bacteria p2->e1 p3 Prepare Standardized Bacterial Inoculum p3->e1 e2 Incubate at 37°C for 18-24h e1->e2 a1 Observe for Visible Growth (Turbidity) e2->a1 a2 Determine MIC (Lowest Concentration with No Growth) a1->a2

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Einecs 255-712-6 (Boric Acid-Glycerol Reaction Product)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Einecs 255-712-6, the reaction product of boric acid and glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound refers to the reaction products of boric acid (H₃BO₃) and propane-1,2,3-triol, more commonly known as glycerol. This substance is typically a complex mixture of borate esters formed through an esterification reaction.

Q2: What is the fundamental reaction for the synthesis of this compound?

The synthesis involves the esterification of boric acid with the hydroxyl groups of glycerol. This is a condensation reaction where water is eliminated as a byproduct. The reaction equilibrium can be influenced by factors such as temperature, reactant molar ratios, and the efficiency of water removal.

Q3: What are the primary factors that influence the yield of the synthesis?

The key factors affecting the yield are:

  • Reaction Temperature: The optimal temperature can vary significantly depending on the specific protocol and the presence of other reactants or solvents.

  • Molar Ratio of Reactants: The ratio of boric acid to glycerol directly impacts the extent of esterification and the nature of the products formed.

  • Water Removal: As a condensation reaction, the continuous and efficient removal of water is crucial to drive the reaction towards the product side and achieve a high yield.

  • Catalyst: While the reaction can be self-catalyzed to some extent due to the formation of an acidic boric acid-glycerol complex, other acid catalysts can be employed to enhance the reaction rate.

Q4: Are there any common side reactions to be aware of?

Yes, at higher temperatures, there is a possibility of forming glycerol oligomers or polyglycerols, which can complicate the product mixture and reduce the yield of the desired borate esters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to suboptimal temperature.Optimize the reaction temperature. For solvent-free reactions, a higher temperature (e.g., 140-280°C) may be required. In aqueous systems, a lower temperature (e.g., 35°C) might be sufficient, especially with a catalyst.[1]
Incorrect molar ratio of boric acid to glycerol.Experiment with different molar ratios. An excess of one reactant can help to drive the reaction to completion. A common starting point is a near-equimolar ratio, but this can be adjusted based on the desired product.
Inefficient removal of water byproduct.Ensure continuous and efficient water removal. This can be achieved by heating the reaction mixture to a temperature above the boiling point of water or by using azeotropic distillation with a suitable solvent like toluene.
Reaction has not reached equilibrium.Increase the reaction time. Monitor the reaction progress over time to determine the optimal duration. Reaction times can range from a few hours to over 10 hours depending on the conditions.[2]
Product is a complex mixture/Poor Selectivity Formation of multiple borate ester species (mono-, di-, tri-esters).Carefully control the stoichiometry of the reactants. The ratio of boric acid to glycerol will influence the distribution of the ester products.
Presence of glycerol oligomers.This is often a result of excessively high reaction temperatures. Consider reducing the reaction temperature or using a catalyst that allows for lower operating temperatures.
Reaction is too slow Lack of a catalyst or insufficient catalytic activity.While the reaction can proceed without an external catalyst, consider adding a suitable acid catalyst (e.g., p-toluenesulfonic acid) to increase the reaction rate, especially at lower temperatures. The formation of a boric acid-glycerol complex in water is known to be more acidic than boric acid alone and can contribute to catalysis.[1][3]

Experimental Protocols

High-Temperature Synthesis of Boric Acid-Glycerol Esters

This protocol is based on general principles of esterification at elevated temperatures.

Materials:

  • Boric Acid (powdered)

  • Glycerol (anhydrous)

  • Reaction flask equipped with a mechanical stirrer, thermometer, and a distillation condenser for water removal.

  • Heating mantle

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Charge the reaction flask with the desired molar ratio of boric acid and glycerol (e.g., a 1:1.2 molar ratio of boric acid to glycerol).

  • Begin stirring the mixture and start a slow purge of an inert gas, such as nitrogen, to prevent oxidation at high temperatures.

  • Gradually heat the mixture to the target reaction temperature (e.g., 140-150°C).[4] A higher temperature range of 240-280°C has also been reported for reactions involving triglycerides.[2][5]

  • Continuously remove the water that is formed during the reaction via the distillation condenser.

  • Maintain the reaction at the target temperature for a specified duration (e.g., 3-6 hours), or until the theoretical amount of water has been collected.[2]

  • Monitor the reaction progress by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to a safe temperature before handling.

  • The resulting product can then be purified as needed.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in Boric Acid-Glycerol Synthesis start Low Product Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_ratio Is Reactant Molar Ratio Correct? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_water Is Water Removal Efficient? check_ratio->check_water Yes adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio No check_time Is Reaction Time Sufficient? check_water->check_time Yes improve_water_removal Improve Water Removal (e.g., Azeotropic Distillation) check_water->improve_water_removal No increase_time Increase Reaction Time check_time->increase_time No success Yield Improved check_time->success Yes adjust_temp->success adjust_ratio->success improve_water_removal->success increase_time->success

Caption: A flowchart for troubleshooting low yield in the synthesis of boric acid-glycerol products.

Reaction Pathway

ReactionPathway Esterification of Boric Acid and Glycerol boric_acid Boric Acid (B(OH)₃) intermediate Intermediate Complex boric_acid->intermediate glycerol Glycerol (C₃H₅(OH)₃) glycerol->intermediate borate_ester Boric Acid-Glycerol Ester (Product Mixture) intermediate->borate_ester + Heat - Water borate_ester->intermediate + Water (Hydrolysis) water Water (H₂O)

Caption: Simplified reaction pathway for the esterification of boric acid and glycerol.

References

Technical Support Center: Optimizing Boric Acid and Glycerol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the esterification of boric acid and glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the esterification of boric acid and glycerol?

The reaction between boric acid and glycerol typically forms a mixture of glycerol borate esters. Depending on the stoichiometry and reaction conditions, this can include monocyclic esters, where one molecule of boric acid reacts with one molecule of glycerol to form a five-membered or six-membered ring, or spiro-compounds like bis(glycerol)borate, where one boric acid molecule is esterified by two glycerol molecules.[1][2][3][4] The formation of a five-membered ring is often observed in biological systems.[3]

Q2: What is the role of water removal in this reaction?

The esterification of boric acid and glycerol is a reversible condensation reaction that produces water as a byproduct.[5][6] To drive the reaction equilibrium towards the formation of the ester product and achieve a high yield, it is crucial to remove water from the reaction mixture as it is formed.[1][5] This can be accomplished by methods such as azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by heating the mixture under a vacuum.[1][6]

Q3: Can this reaction be performed without a catalyst?

Boric acid itself acts as a Lewis acid catalyst in some reactions. For direct esterification with glycerol, the reaction proceeds by heating the reactants together, often without an additional catalyst.[6] The complex formed between boric acid and glycerol is more acidic than boric acid alone, which can facilitate certain subsequent reactions.[7][8]

Q4: What are the typical reaction temperatures?

Reaction temperatures can vary significantly based on the desired product and scale. For simple preparations, heating an equimolar mixture is sufficient to initiate the reaction and drive off water.[6] For the synthesis of more complex glycerol fatty acid borate esters, temperatures can be much higher, in the range of 240-280°C.[9][10] For the preparation of bis(glycerol)boric acid, a common procedure involves refluxing at 110°C in toluene to facilitate azeotropic water removal.[1]

Q5: Are glycerol borate esters stable?

A known drawback of many simple borate esters is their susceptibility to hydrolysis in the presence of water.[11] However, the specific stability of glycerol borate esters can be influenced by their structure. For instance, certain aminoborates derived from glycerol exhibit superior hydrolytic stability compared to simple alkyl borate esters.[12] For storage, it is crucial to protect the product from moisture.

Troubleshooting Guide

This section addresses common issues encountered during the boric acid and glycerol esterification.

Issue 1: Low or No Product Yield
  • Question: I've mixed boric acid and glycerol and heated the mixture, but my yield is very low. What could be the cause?

  • Answer: Low yield is most commonly due to the presence of water, which prevents the reaction equilibrium from shifting towards the product.

    • Solution 1: Efficient Water Removal: Ensure water is being actively removed from the reaction. For lab-scale synthesis, using a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) is highly effective.[1] Alternatively, heating the reaction under vacuum can also remove water.[6]

    • Solution 2: Check Reactant Purity: Ensure that the glycerol and boric acid used are as anhydrous as possible. The presence of water in the starting materials will inhibit the reaction.[13]

    • Solution 3: Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. Depending on the scale and specific product, reaction times can range from a few hours to over 15 hours.[1][7] Ensure the temperature is adequate to facilitate both the reaction and water removal.

Issue 2: Reaction Mixture Becomes a Thick, Unstirrable Mass
  • Question: As I heated the reactants, the mixture turned into a very thick, glassy, or toothpaste-like glop that is difficult to stir. Is this normal?

  • Answer: Yes, this is often observed as the reaction progresses and water is removed. The initial mixture of solid boric acid and liquid glycerol can be a thick paste.[6] As it is heated, it should become a clear liquid before thickening again as the glycerol borate ester forms.

    • Solution 1: Mechanical Stirring: Use a robust mechanical stirrer that can handle viscous mixtures, rather than a magnetic stir bar which may get stuck.

    • Solution 2: Use of a Solvent: Performing the reaction in a high-boiling solvent like toluene can help to maintain a stirrable solution and aids in azeotropic water removal.[1]

Issue 3: Product is Yellowish or Brown
  • Question: My final product has a yellow or brown discoloration. What causes this and how can I prevent it?

  • Answer: Discoloration is often a sign of decomposition or side reactions occurring at high temperatures.[6] Glycerol can decompose or oxidize when heated excessively.

    • Solution 1: Temperature Control: Carefully control the reaction temperature. Avoid excessively high temperatures that are not necessary for the reaction to proceed. A faint sweet smell may indicate the onset of glycerol decomposition.[6]

    • Solution 2: Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidation of the reactants and products, especially at high temperatures.[9]

Experimental Protocols & Data

Protocol 1: Synthesis of Bis(glycerol)boric Acid (H[Gly2B])

This protocol is adapted from a procedure for synthesizing (glycerol)borate-based ionic liquids.[1]

Materials:

  • Boric Acid (1.0 mol)

  • Glycerol (2.0 mol)

  • Toluene (approx. 500 mL for a 1L flask setup)

Equipment:

  • 1L round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Add boric acid (1.0 mol) and glycerol (2.0 mol) to the 1L round-bottom flask.

  • Add toluene to the flask (enough to fill the Dean-Stark trap and provide a stirrable slurry).

  • Set up the flask with the Dean-Stark apparatus and reflux condenser. Fill the side arm of the Dean-Stark trap with toluene.

  • Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Continuously remove the water that collects in the Dean-Stark trap via azeotropic distillation.

  • Continue the reaction for approximately 4 hours, or until no more water is collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting product, bis(glycerol)boric acid, should be obtained in a nearly quantitative yield as a viscous liquid.

Data Presentation: Reaction Conditions for Boric Ester Synthesis

The following table summarizes various reaction conditions from a patented process for preparing boric esters of glycerol fatty acid esters, illustrating the impact of different starting materials and conditions.[9]

ExampleTriglyceride SourceBoric Acid (mol)Glycerol (mol)Temperature (°C)Time (h)
1Rape Seed Oil0.390.65255-2655
2Cotton Seed Oil0.320.54255-2656
3Soybean Oil0.320.54255-2656
4Lard0.320.54260-2704
5Caprylic Acid Triglyceride0.570.95250-2607

Visual Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of glycerol borate ester.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants 1. Mix Boric Acid & Glycerol Solvent 2. Add Solvent (e.g., Toluene) Reactants->Solvent Apparatus 3. Assemble Dean-Stark Apparatus Solvent->Apparatus Heat 4. Heat to Reflux (~110°C) Apparatus->Heat WaterRemoval 5. Azeotropic Water Removal Heat->WaterRemoval Monitor 6. Monitor Reaction (4-6 hours) WaterRemoval->Monitor Cool 7. Cool Reaction Mixture Monitor->Cool Evaporate 8. Evaporate Solvent (Rotovap) Cool->Evaporate Product 9. Obtain Final Product (Viscous Liquid) Evaporate->Product

Caption: General workflow for glycerol borate ester synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common experimental issues.

G Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes End Problem Solved Problem->End No ThickMass Thick Mixture? LowYield->ThickMass No Sol_Water Action: Ensure active water removal (e.g., Dean-Stark) LowYield->Sol_Water Yes Discoloration Product Discolored? ThickMass->Discoloration No Sol_Stir Action: Use mechanical stirrer or add solvent ThickMass->Sol_Stir Yes Sol_Time Action: Increase reaction time/ temperature Discoloration->Sol_Time No, try this Sol_Temp Action: Reduce temperature and/or use inert gas Discoloration->Sol_Temp Yes Sol_Water->End Sol_Time->End Sol_Stir->End Sol_Temp->End

Caption: Decision tree for troubleshooting esterification issues.

References

Technical Support Center: Purification of Glyceryl Borate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glyceryl borate. The information provided aims to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying glyceryl borate?

The main difficulty in purifying glyceryl borate is its high susceptibility to hydrolysis. In the presence of water, glyceryl borate, particularly in its bis(glycerol)borate form, can readily dissociate into mono(glycerol)borate and free glycerol[1]. This instability necessitates the use of anhydrous conditions throughout the purification process to prevent product degradation and ensure high purity.

Q2: What are the common impurities found in crude glyceryl borate?

Common impurities in crude glyceryl borate can include:

  • Starting materials: Unreacted boric acid and glycerol[1][2].

  • Hydrolysis products: Mono(glycerol)borate and free glycerol due to exposure to moisture[1].

  • Solvent residues: Residual solvents from the synthesis, such as toluene, if not completely removed[1].

  • Side-reaction products: Depending on the synthesis conditions, other borate esters or polymeric species may form.

Q3: Which analytical techniques are suitable for assessing the purity of glyceryl borate?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of glyceryl borate.

  • ¹¹B NMR can distinguish between different borate species. For instance, in the synthesis of bis(glycerol)borates, distinct peaks can be observed for the desired product and any trigonal boron impurities like boric acid[1][3].

  • ¹³C NMR and ¹H NMR can detect the presence of free glycerol and other organic impurities[1][3][4].

Electrospray Ionization Mass Spectrometry (ESI-MS) can also be used to confirm the presence of the desired glyceryl borate species and identify any charged impurities[1][3].

Q4: Can I use standard silica gel chromatography for purification?

Standard silica gel chromatography is often not recommended for the purification of borate esters like glyceryl borate. Borate esters can be unstable on silica gel, leading to decomposition and low recovery[5][6]. The acidic nature of silica gel can catalyze the hydrolysis of the ester.

Q5: My final product is a viscous oil. Is this normal?

Glyceryl borate and its derivatives can often be viscous materials[1][2]. However, excessive viscosity could also indicate the presence of impurities such as residual glycerol or polymeric side products. It is crucial to confirm the purity of the viscous product using the analytical techniques mentioned above.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during aqueous work-up.Hydrolysis: Glyceryl borate is sensitive to water, leading to decomposition.Minimize contact with water. Use anhydrous solvents and reagents. If an aqueous wash is unavoidable, perform it quickly with cold brine and immediately dry the organic layer over a stringent drying agent like anhydrous sodium sulfate or magnesium sulfate.
Product decomposes on the chromatography column.Stationary Phase Acidity: Standard silica gel can be too acidic for borate esters, causing them to break down[5][6].Use a less acidic stationary phase such as neutral alumina for column chromatography[7]. Alternatively, consider other purification methods like recrystallization or distillation if the compound is thermally stable and crystalline.
The product is volatile and lost during solvent removal.High Vacuum/High Temperature: Aggressive solvent removal conditions can lead to the loss of volatile borate esters[8].Use a rotary evaporator with controlled temperature and vacuum. For highly volatile compounds, consider using a cold trap to recover the product.
Problem 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
NMR spectrum shows the presence of free glycerol and/or boric acid.Incomplete reaction or Hydrolysis: The synthesis may not have gone to completion, or the product hydrolyzed during work-up or storage.Ensure the synthesis reaction goes to completion by monitoring with a suitable technique (e.g., TLC, NMR). For purification, strictly adhere to anhydrous conditions. Store the final product under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
The presence of multiple borate species in ¹¹B NMR.Formation of different borate complexes: Depending on the stoichiometry and reaction conditions, various borate esters (e.g., mono-, bis-, or metaborates) can form[1][8].Carefully control the stoichiometry of the reactants (boric acid and glycerol). Optimize reaction temperature and time to favor the formation of the desired glyceryl borate species.
Residual salt impurities are present in the final product.Incomplete removal of catalysts or byproducts: Salts used or formed during the synthesis may not be fully removed during purification.If the glyceryl borate is part of an ionic liquid, ion-exchange reactions for purification can sometimes lead to residual salt contamination[1]. Consider using scavenger resins to remove specific ionic impurities[9]. Alternatively, recrystallization can be effective in removing salt impurities if a suitable solvent system is found.

Experimental Protocols

Protocol 1: Synthesis of Bis(glycerol)boric Acid

This protocol is adapted from a literature procedure for the synthesis of the acid precursor to glyceryl borate salts[1].

Materials:

  • Boric acid (1 mol)

  • Glycerol (2 mol)

  • Toluene (500 mL)

Procedure:

  • Combine boric acid and glycerol in a 1 L flask equipped with a Dean-Stark apparatus and a condenser.

  • Add toluene to the flask.

  • Heat the mixture to 110°C with stirring.

  • Continuously remove the water byproduct via azeotropic distillation for 4 hours.

  • After the reaction is complete (as indicated by the cessation of water collection), cool the solution to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude bis(glycerol)boric acid.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for purifying glyceryl borate if a suitable solvent system can be identified. This is often a trial-and-error process.

General Procedure:

  • Dissolve the crude glyceryl borate in a minimum amount of a suitable hot solvent in which it is soluble. Potential solvents to screen include ethers, esters, or aromatic hydrocarbons.

  • If the product is soluble in a solvent at room temperature, an anti-solvent can be added dropwise to the solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, preferably under an inert atmosphere to minimize exposure to moisture.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Glyceryl Borate Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Combine Boric Acid and Glycerol s2 Azeotropic Distillation in Toluene s1->s2 s3 Solvent Removal s2->s3 p1 Crude Glyceryl Borate s3->p1 Crude Product p2 Purification Method p1->p2 p3 Pure Glyceryl Borate p2->p3 a1 NMR Spectroscopy (11B, 1H, 13C) p3->a1 Purity Check a2 Mass Spectrometry (ESI-MS) p3->a2 Identity Confirmation

Caption: Workflow for glyceryl borate synthesis, purification, and analysis.

troubleshooting_logic Troubleshooting Logic for Glyceryl Borate Purification start Purification Attempt check_yield Low Yield? start->check_yield check_purity Purity Issues? check_yield->check_purity No hydrolysis Suspect Hydrolysis check_yield->hydrolysis Yes column_decomp Column Decomposition check_purity->column_decomp Yes incomplete_rxn Incomplete Reaction check_purity->incomplete_rxn Yes end Successful Purification check_purity->end No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous change_stationary_phase Switch to Neutral Alumina column_decomp->change_stationary_phase optimize_reaction Optimize Reaction Conditions incomplete_rxn->optimize_reaction

Caption: Decision tree for troubleshooting glyceryl borate purification.

References

Technical Support Center: Formulation Strategies for Einecs 255-712-6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Einecs 255-712-6. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound in various formulations. As a borate ester, this compound is susceptible to rapid degradation in aqueous environments, breaking down into its constituent parts: boric acid and glycerol.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

A1: this compound is the reaction product of boric acid and glycerol, forming a borate ester.[1] Ester bonds, particularly those of borate esters, are susceptible to cleavage by water in a process called hydrolysis.[2][3] This reaction is often rapid and results in the decomposition of the active compound back into boric acid and glycerol, leading to a loss of efficacy in your formulation.[1]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The primary factors that accelerate hydrolysis are the presence of water, pH, and temperature.[2][3] Exposure to moisture, either from the formulation's excipients or the environment, is the main driver of degradation.[3] The rate of hydrolysis is also significantly influenced by the pH of the formulation, with both acidic and alkaline conditions potentially catalyzing the reaction.[2][3] Elevated temperatures can also increase the rate of hydrolytic degradation.[3]

Q3: Can I use aqueous solvents in my formulation containing this compound?

A3: It is highly recommended to avoid aqueous solvents whenever possible due to the rapid hydrolysis of the borate ester in water.[1] If an aqueous environment is unavoidable, stringent control over pH and the use of stabilizing agents are critical. For solid dosage forms, minimizing moisture content is a key strategy.[3]

Q4: What are some general strategies to prevent the hydrolysis of esters like this compound?

A4: General strategies to mitigate ester hydrolysis include:

  • Moisture Control: Minimizing exposure to water is the most effective approach. This can be achieved through careful control of manufacturing environments, use of desiccants in packaging, and selection of low-moisture excipients.[2][3]

  • pH Adjustment: Maintaining an optimal pH where the hydrolysis rate is at a minimum is crucial for any formulation containing water.[2]

  • Excipient Selection: Co-processing with hydrophobic excipients can help to repel water from the active ingredient.[4]

  • Formulation Technology: Techniques like film coating and encapsulation can create a physical barrier against moisture.[4]

  • Use of Stabilizers: Incorporating specific chemical stabilizers can inhibit the hydrolysis reaction.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the formulation of this compound.

Problem Potential Cause Troubleshooting Steps
Rapid loss of potency in a liquid formulation. Hydrolysis due to the presence of water.1. Replace aqueous solvents with anhydrous alternatives (e.g., propylene glycol, glycerin).2. If water is necessary, conduct a pH-rate profile study to identify the pH of maximum stability (see Experimental Protocol 1).3. Incorporate a buffering agent to maintain the optimal pH.4. Consider the addition of a water-scavenging agent.
Degradation of the active ingredient in a solid dosage form over time. Moisture absorption by the formulation.1. Review the hygroscopicity of all excipients and replace highly hygroscopic ones with less sensitive alternatives.2. Implement stricter environmental controls (lower relative humidity) during manufacturing and storage.3. Apply a moisture-barrier film coating to the solid dosage form (see Experimental Protocol 2).4. Include a desiccant in the final packaging.[3]
Inconsistent stability results between batches. Variability in the moisture content of raw materials or processing conditions.1. Implement rigorous moisture content testing for all incoming raw materials.2. Standardize processing parameters, including drying times and temperatures.3. Monitor and control the relative humidity of the manufacturing environment.
Formulation discoloration or change in physical appearance. Degradation products (boric acid and glycerol) may interact with other excipients.1. Confirm hydrolysis is the root cause through analytical testing (e.g., HPLC to quantify this compound and its degradants).2. If hydrolysis is confirmed, implement the appropriate stabilization strategies outlined above.

Data Presentation

Table 1: pH-Rate Profile for this compound Hydrolysis

This table presents hypothetical data from a pH-rate profile study to illustrate the impact of pH on the stability of this compound in an aqueous solution at a constant temperature.

pH Observed Rate Constant (kobs) (day-1) Half-life (t1/2) (days)
2.00.2313.0
3.00.06910.0
4.00.02330.1
5.00.01449.5
6.0 0.007 99.0
7.00.02824.8
8.00.0927.5
9.00.3472.0

Note: Data are illustrative. Actual results will depend on specific experimental conditions.

Table 2: Effect of Excipients on the Stability of this compound in a Solid Formulation

This table shows hypothetical stability data for a solid formulation of this compound with different excipients after storage at accelerated conditions (e.g., 40°C/75% RH) for 3 months.

Formulation Excipients Initial Assay (%) Assay after 3 months (%) Moisture Content after 3 months (%)
ALactose Monohydrate, Microcrystalline Cellulose100.285.14.5
BAnhydrous Lactose, Silicified Microcrystalline Cellulose99.892.52.8
CMannitol, Dicalcium Phosphate100.196.31.5
D (Coated)Mannitol, Dicalcium Phosphate with HPMC film coat99.998.70.8

Note: Data are illustrative. Actual results will depend on specific experimental conditions.

Experimental Protocols

Experimental Protocol 1: Determination of pH-Rate Profile for Hydrolysis

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to 9) using appropriate buffer systems (e.g., citrate, phosphate).

  • Solution Preparation: Prepare solutions of this compound at a known concentration in each buffer.

  • Stability Study: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.[5]

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis: Quantify the concentration of remaining this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of the line will be the negative of the observed first-order rate constant (kobs).

  • Profile Generation: Plot the log of kobs versus pH to generate the pH-rate profile and identify the pH of minimum hydrolysis.

Experimental Protocol 2: Evaluation of Moisture-Barrier Film Coating

Objective: To assess the effectiveness of a film coating in preventing the hydrolysis of this compound in a solid dosage form.

Methodology:

  • Core Tablet Preparation: Prepare a batch of core tablets containing this compound and suitable excipients.

  • Coating Solution Preparation: Prepare a coating solution using a moisture-barrier polymer such as hydroxypropyl methylcellulose (HPMC) or a combination of water-soluble and water-insoluble polymers.[4]

  • Coating Process: Apply the coating solution to a portion of the core tablets using a suitable coating pan until a target weight gain is achieved. Leave a portion of the tablets uncoated as a control.

  • Stability Study: Package both coated and uncoated tablets in identical containers and store them under accelerated stability conditions (e.g., 40°C / 75% RH).

  • Analysis: At specified time points (e.g., 0, 1, 3, and 6 months), test the tablets for:

    • Assay of this compound.

    • Content of degradation products.

    • Moisture content (by Karl Fischer titration).

    • Physical appearance.

  • Comparison: Compare the stability data of the coated tablets with the uncoated tablets to determine the effectiveness of the film coat.

Visualizations

Hydrolysis_Prevention_Workflow cluster_formulation Formulation Development cluster_troubleshooting Troubleshooting start Start: Formulate with this compound formulation_type Select Formulation Type start->formulation_type solid Solid Dosage Form formulation_type->solid Solid liquid Liquid Dosage Form formulation_type->liquid Liquid stability_test Perform Stability Testing solid->stability_test liquid->stability_test evaluation Evaluate Stability Data stability_test->evaluation stable Formulation is Stable evaluation->stable Meets Criteria unstable Formulation is Unstable evaluation->unstable Fails Criteria troubleshoot Initiate Troubleshooting unstable->troubleshoot check_moisture Assess Moisture Content / Aqueous Components troubleshoot->check_moisture check_ph Evaluate Formulation pH troubleshoot->check_ph modify_excipients Modify Excipients (e.g., use hydrophobic excipients) check_moisture->modify_excipients apply_coating Apply Moisture-Barrier Coating check_moisture->apply_coating adjust_ph Adjust pH to Zone of Stability check_ph->adjust_ph use_anhydrous Use Anhydrous Solvents check_ph->use_anhydrous retest Re-test Stability modify_excipients->retest apply_coating->retest adjust_ph->retest use_anhydrous->retest retest->evaluation

Caption: Workflow for developing and troubleshooting formulations of this compound.

Signaling_Pathway cluster_environment Environmental Factors cluster_compound Chemical Compound cluster_degradation Degradation Pathway cluster_prevention Prevention Strategies Water Water / Moisture Hydrolysis Hydrolysis Water->Hydrolysis pH pH (Acidic or Alkaline) pH->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis Einecs This compound (Borate Ester) Einecs->Hydrolysis Products Degradation Products (Boric Acid + Glycerol) Hydrolysis->Products MoistureControl Moisture Control MoistureControl->Hydrolysis pH_Control pH Control pH_Control->Hydrolysis TempControl Temperature Control TempControl->Hydrolysis Coating Film Coating Coating->Water Excipients Hydrophobic Excipients Excipients->Water

Caption: Factors influencing the hydrolysis of this compound and prevention strategies.

References

Technical Support Center: Improving the Thermal Stability of Einecs 255-712-6 (Boroglycerin)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Einecs 255-712-6, the reaction product of boric acid and glycerol, commonly known as boroglycerin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the thermal stability of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the thermal stability of this compound.

Problem Potential Cause Recommended Solution
Premature degradation of this compound during heating. The inherent thermal instability of the borate ester linkage.Consider the addition of thermal stabilizers. Hindered phenolic antioxidants or aminic antioxidants can be effective. Start with concentrations in the range of 0.1-1.0 wt% and optimize based on experimental results.[1]
Inconsistent results in thermal analysis (TGA/DSC). Sample preparation, instrument calibration, or atmospheric conditions.Ensure a consistent sample preparation method. Use a dry, inert atmosphere (e.g., nitrogen or argon) during analysis to prevent oxidative degradation. Calibrate the TGA/DSC instrument regularly.
Product discoloration (yellowing or browning) upon heating. Oxidative degradation of the glycerol backbone or impurities.Purify the this compound to remove any unreacted starting materials or byproducts. The use of antioxidants can also mitigate discoloration.
Hydrolytic degradation affecting thermal stability measurements. Borate esters are susceptible to hydrolysis, which can be accelerated by moisture and temperature.Ensure all solvents and reagents are anhydrous. Conduct experiments under a dry atmosphere. Consider chemical modification to improve hydrolytic stability, such as reacting with long-chain alcohols or ethylene oxide.[1]
Difficulty in dispersing additives (stabilizers, nanoparticles) uniformly. Poor compatibility between this compound and the additive.Use a high-shear mixer or ultrasonication to improve dispersion. Consider the use of a compatibilizer or surface-modified nanoparticles.

Frequently Asked Questions (FAQs)

1. What is the expected thermal decomposition temperature of this compound?

While specific thermogravimetric analysis (TGA) data for this compound is not widely published, based on the thermal behavior of its components and related borate esters, initial decomposition can be expected to begin in the range of 150-250°C. The thermal decomposition of pure glycerol starts at approximately 199°C in a nitrogen atmosphere, with the peak mass loss rate at 239°C.[2] Boric acid undergoes dehydration in stages, starting around 150°C.[3] The presence of the borate ester linkage can influence the overall thermal stability.

2. How can I improve the thermal stability of this compound?

Several strategies can be employed to enhance the thermal stability of borate esters like this compound:

  • Addition of Antioxidants: Hindered phenolic antioxidants and secondary arylamine antioxidants have been shown to be effective in improving the thermal stability of esters by scavenging free radicals that initiate degradation.[4]

  • Incorporation of Nanoparticles: Nanomaterials such as boron nitride (BN) can significantly improve the thermal stability of polymeric materials and esters.[5] Boron carbide nanoparticles have also been shown to have a remarkable effect on the thermal stability of composites.

  • Chemical Modification: Modifying the structure of the borate ester can enhance its stability. For example, the introduction of bulky side groups or the formation of more stable ring structures can increase the energy required for decomposition.

3. What is the role of hydrolytic stability, and how can it be improved?

Borate esters are susceptible to hydrolysis, a chemical reaction with water that can break the ester bond. This can negatively impact the thermal stability of the material. To improve hydrolytic stability:

  • Work in Anhydrous Conditions: Use dry solvents and reagents and perform experiments under an inert, dry atmosphere.

  • Chemical Modification: Introducing long-chain alkyl groups or reacting with ethylene oxide can create a more sterically hindered and less water-accessible structure.

  • Use of Amine Compounds: The addition of amine compounds can coordinate with the electron-deficient boron atom, reducing its susceptibility to hydrolysis.[1]

4. What analytical techniques are recommended for evaluating thermal stability?

The primary techniques for assessing thermal stability are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on the onset of decomposition and the temperature at which maximum weight loss occurs.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can detect thermal events such as melting, crystallization, and decomposition.[6]

5. Are there any known incompatibilities with certain additives?

While specific incompatibility data for this compound is limited, general considerations for borate esters include:

  • Acidic or Basic Conditions: Strong acids or bases can catalyze the hydrolysis of the ester bonds.

  • Protic Solvents: Solvents with active protons (like water and alcohols) can participate in hydrolysis.

  • Oxidizing Agents: Strong oxidizing agents can accelerate the degradation of the organic components.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound sample

  • TGA instrument

  • High-purity nitrogen or argon gas

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the TGA curve to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetry (DTG) curve.

Protocol 2: Evaluating the Effect of an Antioxidant on Thermal Stability using TGA

Objective: To assess the effectiveness of a hindered phenolic antioxidant in improving the thermal stability of this compound.

Materials:

  • This compound

  • Hindered phenolic antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Suitable solvent (anhydrous)

  • TGA instrument

  • High-purity nitrogen or argon gas

Procedure:

  • Prepare a stock solution of the hindered phenolic antioxidant in a suitable anhydrous solvent.

  • Prepare a series of samples of this compound containing different concentrations of the antioxidant (e.g., 0.1, 0.5, 1.0 wt%). This can be achieved by dissolving the this compound and the antioxidant in the solvent and then removing the solvent under vacuum.

  • Prepare a control sample of this compound without any antioxidant using the same procedure.

  • Perform TGA on each sample according to Protocol 1.

  • Compare the Tonset and Tmax values of the samples with and without the antioxidant to quantify the improvement in thermal stability.

Data Presentation

Table 1: Hypothetical TGA Data for this compound with and without a Hindered Phenolic Antioxidant

SampleTonset (°C)Tmax (°C)Mass Loss at 300°C (%)
This compound (Control)21024535
This compound + 0.5% Antioxidant22526020
This compound + 1.0% Antioxidant23527015

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

Improving_Thermal_Stability_Workflow cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_additives Additive Types cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Thermal Degradation of this compound Additives Incorporate Additives Problem->Additives Investigate Modification Chemical Modification Problem->Modification Investigate Antioxidants Antioxidants (Phenolic, Aminic) Additives->Antioxidants Select Nanoparticles Nanoparticles (e.g., Boron Nitride) Additives->Nanoparticles Select TGA Thermogravimetric Analysis (TGA) Modification->TGA Analyze DSC Differential Scanning Calorimetry (DSC) Modification->DSC Analyze Antioxidants->TGA Analyze Antioxidants->DSC Analyze Nanoparticles->TGA Analyze Nanoparticles->DSC Analyze Improved_Stability Enhanced Thermal Stability TGA->Improved_Stability Verify DSC->Improved_Stability Verify

Caption: Workflow for improving the thermal stability of this compound.

Hydrolytic_Degradation_Pathway Einecs This compound (Boroglycerin) Hydrolysis Hydrolysis Einecs->Hydrolysis Water Water (H₂O) Water->Hydrolysis Products Degradation Products (Boric Acid + Glycerol) Hydrolysis->Products

Caption: Simplified pathway of hydrolytic degradation for this compound.

References

Technical Support Center: Resolving Peak Tailing in Chromatography of Boroglycerin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of boroglycerin.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in the chromatography of polar analytes like boroglycerin, which can compromise the accuracy and precision of analytical results.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Q1: My boroglycerin peak is tailing. Where do I start troubleshooting?

A1: A logical first step is to determine if the issue is isolated to the boroglycerin peak or if all peaks in your chromatogram are tailing. This can help differentiate between chemical and physical causes.[2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks some_peaks Is it only the boroglycerin peak? all_peaks->some_peaks physical_causes Investigate Physical/ Systemic Issues all_peaks->physical_causes Yes chemical_causes Investigate Chemical/ Method-Specific Issues some_peaks->chemical_causes Yes voids Check for column voids/ bed deformation physical_causes->voids frit Inspect for blocked frits physical_causes->frit extra_column Check for extra-column volume (tubing, connections) physical_causes->extra_column mobile_phase Optimize Mobile Phase chemical_causes->mobile_phase stationary_phase Evaluate Stationary Phase chemical_causes->stationary_phase sample_effects Assess Sample Effects chemical_causes->sample_effects

Caption: Initial troubleshooting workflow for peak tailing.

Q2: All peaks in my chromatogram are tailing. What should I investigate?

A2: When all peaks exhibit tailing, the cause is likely physical or systemic.[2] Here are the common culprits:

  • Column Voids or Bed Deformation: A void at the column inlet or a collapsed packing bed can cause peak distortion.[1]

    • Solution: Replace the column. If the problem is resolved, the previous column was compromised. Using a guard column can help extend the life of your analytical column.

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, leading to poor peak shape.

    • Solution: Replace the frit if possible, or replace the column. Ensure proper sample and mobile phase filtration to prevent recurrence.

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[1]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.

Q3: Only the boroglycerin peak is tailing. What are the likely chemical causes?

A3: If only the boroglycerin peak is tailing, the issue is likely related to specific chemical interactions between the analyte, the stationary phase, and the mobile phase. Boroglycerin, being a polar complex of boric acid and glycerin, is prone to such interactions.

Logical Relationship of Chemical Factors Causing Peak Tailing

G cluster_causes Primary Chemical Causes peak_tailing Boroglycerin Peak Tailing secondary_interactions Secondary Interactions peak_tailing->secondary_interactions mobile_phase_ph Inappropriate Mobile Phase pH peak_tailing->mobile_phase_ph column_overload Column Overload peak_tailing->column_overload solvent_mismatch Injection Solvent Mismatch peak_tailing->solvent_mismatch silanol Silanol Interactions (on silica-based columns) secondary_interactions->silanol metal Trace Metal Interactions secondary_interactions->metal pka pH is too close to the analyte's pKa mobile_phase_ph->pka buffer Inadequate Buffering mobile_phase_ph->buffer

Caption: Key chemical factors contributing to peak tailing.

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact strongly with the polar hydroxyl groups of boroglycerin, causing peak tailing.[3]

    • Solution:

      • Lower Mobile Phase pH: At a lower pH (e.g., pH 2-4), silanol groups are protonated, reducing their interaction with the analyte.[1]

      • Use an End-Capped Column: These columns have fewer accessible silanol groups.

      • Consider a Different Stationary Phase: A Hydrophilic Interaction Chromatography (HILIC) or a polar-embedded column might be more suitable for retaining and eluting boroglycerin with better peak shape.[4][5]

  • Inappropriate Mobile Phase pH: The boroglycerin complex is acidic. If the mobile phase pH is too close to its pKa, a mixed population of ionized and non-ionized species will exist, leading to peak tailing.[6]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. Since the pKa of the boroglycerin complex may not be readily available, an experimental approach is recommended. A starting point for reversed-phase chromatography could be a low pH (e.g., 3.0).[7]

  • Column Overload: Injecting too high a concentration of boroglycerin can saturate the stationary phase, resulting in a tailed peak.[1]

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[8]

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

FAQs: Chromatography of Boroglycerin

Q4: What is a good starting point for an HPLC method for boroglycerin?

A4: Given the polar nature of boroglycerin, a Hydrophilic Interaction Chromatography (HILIC) or a method using a polar-functionalized column (like an amino or cyano column) is a good starting point. For glycerin, a component of boroglycerin, a method using a Microsorb-MV 100-5 NH2 column has been reported with a mobile phase of hexane buffer (0.005M, pH 3), acetonitrile, and methanol (12:78:10 v/v/v).[5][7] This could be a reasonable starting point for boroglycerin analysis.

Q5: How does mobile phase pH affect boroglycerin chromatography?

A5: Mobile phase pH is critical. Boric acid forms a complex with glycerin that is more acidic than boric acid itself. The charge state of this complex will change with pH, significantly impacting its retention and peak shape.[9] It is generally recommended to operate at a pH that ensures the analyte is in a single, stable ionic form.[6]

Q6: What type of detector is suitable for boroglycerin analysis?

A6: Boroglycerin lacks a strong UV chromophore. Therefore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often more suitable. If using a UV detector, detection at low wavelengths (e.g., < 210 nm) might be possible, but sensitivity will be limited.[7]

Experimental Protocols

Recommended Starting Protocol for Boroglycerin Analysis (HILIC)

This protocol is a suggested starting point and may require optimization.

  • Column: HILIC column (e.g., silica, amino, or diol phase), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjust with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: RI or ELSD.

  • Injection Volume: 5-10 µL.

  • Sample Diluent: 75:25 (v/v) Acetonitrile:Water.

Data Presentation

The following tables illustrate the expected effects of various parameters on the peak asymmetry factor (As) of boroglycerin. The Asymmetry Factor is a measure of peak tailing, with a value of 1.0 being a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Asymmetry Factor (As)Observations
2.51.1 - 1.3Good peak shape expected as silanol interactions are minimized.
4.01.3 - 1.6Potential for increased tailing as pH approaches the pKa of the boroglycerin complex.
5.5> 1.6Significant tailing may occur due to analyte being in a mixed ionic state and increased silanol interactions.

Table 2: Effect of Stationary Phase on Peak Asymmetry

Stationary PhaseExpected Asymmetry Factor (As)Rationale
C18 (non-end-capped)> 1.8High potential for secondary interactions with residual silanols.
C18 (end-capped)1.4 - 1.7Reduced silanol interactions, but may still exhibit some tailing.
Amino1.1 - 1.4Suitable for polar analytes, often providing better peak shape.[7]
HILIC1.0 - 1.3Designed for polar compounds, generally provides good peak symmetry.

Table 3: Effect of Sample Concentration on Peak Asymmetry

Sample Concentration (mg/mL)Injection Volume (µL)Expected Asymmetry Factor (As)
0.151.1 - 1.3
0.551.3 - 1.6
1.05> 1.7 (Potential for column overload)
0.520> 1.8 (Potential for volume and mass overload)

References

"interference in spectroscopic analysis of Einecs 255-712-6"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spectroscopic Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the spectroscopic analysis of chemical compounds.

Topic: Interference in Spectroscopic Analysis of Einecs 255-712-6 (Reaction Products of Boric Acid and Glycerol)

This section addresses specific issues that researchers, scientists, and drug development professionals might encounter during the spectroscopic analysis of the reaction products of boric acid and glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound refers to the reaction products of boric acid (H₃BO₃) and propane-1,2,3-triol, commonly known as glycerol. This substance is also referred to as Boric acid-glycerol or Boroglycerin.[1]

Q2: What are the common spectroscopic methods used to analyze the reaction products of boric acid and glycerol?

A2: Common spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.[2][3] These techniques are used to characterize the formation of borate esters and understand the molecular-level interactions.[3][4]

Q3: What are the expected outcomes of the reaction between boric acid and glycerol in an aqueous solution?

A3: The reaction between boric acid and glycerol in water forms a boron chelate complex. This complexation releases a proton (H⁺), making the solution more acidic than boric acid alone.[2][5] The interaction can result in the formation of cyclic and acyclic borates.[4]

Troubleshooting Guide

Issue 1: Inconsistent pH readings affecting spectroscopic results.

  • Question: Why are my pH measurements inconsistent when preparing samples of boric acid and glycerol, and how can this affect my spectroscopic analysis?

  • Answer: The formation of the boron-glycerol chelate complex is a pH-dependent equilibrium.[2][6] Inconsistent pH can lead to variability in the concentration of the different borate ester species present, which will, in turn, affect the reproducibility of spectroscopic measurements like NMR and FTIR.[4] The pH of the boric acid solution can be significantly lowered by the addition of glycerol.[6]

    • Troubleshooting Steps:

      • Ensure precise and consistent concentrations of both boric acid and glycerol in all preparations.

      • Use a calibrated pH meter for all measurements.

      • Allow the solution to equilibrate for a standardized period before taking pH readings and spectroscopic measurements.

      • Consider using a buffer if the experimental conditions allow, though be aware of potential buffer-borate interactions.

Issue 2: Water peak interference in NMR spectroscopy.

  • Question: The water peak in my ¹H NMR spectrum is obscuring the signals from my sample. How can I mitigate this?

  • Answer: The reaction is often carried out in an aqueous medium, which can lead to a large residual water signal in ¹H NMR spectra, potentially overlapping with signals from the glycerol and borate ester protons.

    • Troubleshooting Steps:

      • Solvent Suppression: Utilize solvent suppression techniques available on your NMR spectrometer, such as presaturation or WATERGATE.

      • Deuterated Solvents: If the reaction chemistry allows, use a deuterated solvent like D₂O. However, be aware that this will result in the exchange of labile protons (e.g., -OH groups) with deuterium.

      • Sample Lyophilization: For certain applications, you may be able to lyophilize (freeze-dry) the sample and redissolve it in a deuterated solvent to reduce the water content.

Issue 3: Broad or shifted peaks in ATR-FTIR spectra.

  • Question: My ATR-FTIR spectra show broad and shifted hydroxyl (-OH) bands, making interpretation difficult. What could be the cause?

  • Answer: The formation of hydrogen bonds between glycerol, boric acid, and the resulting borate esters, as well as with the water solvent, leads to broad -OH stretching bands. The formation of the borate esters will also alter the vibrational modes of the C-O and B-O bonds.[3]

    • Troubleshooting Steps:

      • Deconvolution: Use spectral deconvolution software to resolve overlapping peaks.

      • Differential Spectroscopy: Record spectra of the individual components (boric acid, glycerol, solvent) and use spectral subtraction to isolate the signals corresponding to the reaction product.

      • Controlled Hydration: If feasible for your experiment, controlling the water content of your sample can help in achieving more consistent spectra.

Experimental Protocols

Protocol 1: General Procedure for Spectroscopic Analysis of Boric Acid/Glycerol Reaction

This protocol is adapted for the characterization of the reaction products.

  • Sample Preparation:

    • Prepare a solution of the epoxide (2.5 mmol) and amine (3 mmol) in 5 mL of water.

    • Add boric acid (30 mol%) and 1-2 drops of glycerol.

    • Stir the resulting mixture at 35°C for 15-18 hours.[5]

  • Extraction:

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Evaporate the solvent.[5]

  • Purification:

    • Purify the crude product using flash column chromatography.[5]

  • Spectroscopic Analysis:

    • NMR: Record ¹H NMR and ¹³C NMR spectra on a 500 MHz spectrometer. Report chemical shifts in ppm relative to an internal standard (e.g., TMS or the residual solvent peak).[2][5]

    • ATR-FTIR: Collect IR spectra using an ATR-FTIR spectrometer in the range of 4000-650 cm⁻¹.[6]

Data Presentation
ParameterValueReference
¹H NMR Chemical shifts reported in ppm[2][5]
¹³C NMR Chemical shifts reported in ppm[2][5]
ATR-FTIR 4000-650 cm⁻¹[6]

Visualization

Boric_Acid_Glycerol_Reaction Boric Acid and Glycerol Reaction BoricAcid Boric Acid (H3BO3) BoronChelate Boron Chelate Complex BoricAcid->BoronChelate + Glycerol Glycerol Glycerol (C3H8O3) Glycerol->BoronChelate Proton H+ BoronChelate->Proton releases

Caption: Reaction of Boric Acid with Glycerol to form a Boron Chelate Complex.

Topic: Interference in Spectroscopic Analysis of N-Acetyl-L-cysteine (NAC)

While this compound is the reaction product of boric acid and glycerol, search queries on this topic often lead to information about N-Acetyl-L-cysteine (NAC). This section provides a dedicated troubleshooting guide for the spectroscopic analysis of NAC.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl-L-cysteine (NAC)?

A1: N-Acetyl-L-cysteine (NAC) is an acetylated form of the amino acid L-cysteine.[3] It is a thiol-containing antioxidant and is used as a mucolytic agent and an antidote for acetaminophen overdose.[3][7][8]

Q2: What are the common spectroscopic methods for NAC analysis?

A2: Common methods include UV-Visible spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][5][6][9][10]

Q3: What is a major challenge in the analysis of NAC?

A3: A significant challenge is the rapid oxidation of NAC's sulfhydryl (-SH) group to form the disulfide N,N'-diacetyl-L-cystine (Di-NAC), especially in solution and in the presence of oxygen or metal ions.[5][6] This instability can lead to inaccurate quantification.

Troubleshooting Guide

Issue 1: Inaccurate quantification due to NAC oxidation.

  • Question: My quantitative analysis of NAC shows poor reproducibility and lower than expected concentrations. What could be the cause?

  • Answer: NAC readily oxidizes to its disulfide form, Di-NAC.[5][6] This is accelerated by neutral to alkaline pH, the presence of oxygen, and trace amounts of transition metals like iron, copper, and nickel.[6]

    • Troubleshooting Steps:

      • pH Control: Prepare and store NAC solutions at a low pH (e.g., by adding citric acid) to reduce the rate of oxidation.[6]

      • Use of Reducing Agents: Add a reducing agent such as dithiothreitol (DTT) or tris[2-carboxyethyl] phosphine (TCEP) to the sample preparation to maintain NAC in its reduced form.[6]

      • Use of Chelating Agents: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[6]

      • Degas Solvents: Degas all solvents used in sample preparation and chromatography to remove dissolved oxygen.

      • Fresh Preparation: Prepare NAC standards and samples fresh and analyze them promptly.

Issue 2: Interference from metabolites in biological samples during LC-MS/MS analysis.

  • Question: I am observing unexpected peaks that co-elute with my analyte of interest during LC-MS/MS analysis of NAC in urine. What are these and how can I resolve them?

  • Answer: Metabolites of cysteine and N-acetylcysteine can co-elute and cause interference. These metabolites can decompose in the mass spectrometer's ionization source, producing artifact responses in the parent compound's multiple reaction monitoring (MRM) channel, leading to overestimation of the analyte concentration.[10]

    • Troubleshooting Steps:

      • Improve Chromatographic Resolution: Optimize your HPLC method (e.g., change the gradient, mobile phase, or column) to achieve better separation of the analyte from interfering metabolites.[10]

      • Change Ionization Source: If using Atmospheric Pressure Chemical Ionization (APCI), consider switching to Electrospray Ionization (ESI). ESI can reduce the in-source decomposition of these thiol metabolites, mitigating their interference.[10]

      • Careful Method Validation: Thoroughly validate your LC-MS/MS method for selectivity and specificity using blank matrix samples and known metabolites if available.

Issue 3: Lack of sensitivity in spectrophotometric methods.

  • Question: My spectrophotometric method for NAC determination is not sensitive enough for my samples. How can I improve it?

  • Answer: The choice of chromogenic reagent is critical for sensitivity. Some methods may suffer from low molar absorptivity of the resulting complex.

    • Troubleshooting Steps:

      • Select a High-Sensitivity Reagent: Consider using a method based on the reduction of Fe(III) to Fe(II) by NAC, followed by complexation of Fe(II) with 2,4,6-tripyridyl-s-triazine (TPTZ). The Fe(II)-TPTZ complex has a high molar absorptivity coefficient.[1]

      • Optimize Reaction Conditions: Optimize parameters such as pH, reagent concentrations, and reaction time to maximize color development and signal intensity.[1][11] For instance, the reaction of NAC with a Cu(II)-bathocuproine disulfonate complex is optimized at a pH of 3.0.[3][12]

      • Use Flow Injection Analysis (FIA): FIA systems can improve precision and sample throughput while reducing sample and reagent consumption.[3][13]

Experimental Protocols

Protocol 2: Spectrophotometric Determination of NAC using Fe(III)-TPTZ

This protocol is based on a coupled redox and complexation reaction.[1]

  • Reagent Preparation:

    • Prepare stock solutions of NAC, Fe(III), and TPTZ.

  • Reaction Mixture:

    • In a 25.0 mL calibrated flask, pipette 20.0 mL of acetate buffer (pH 3.6).

    • Add 1.25 mL of 10.0 mM Fe(III).

    • Add 1.25 mL of 10.0 mM TPTZ.

    • Add 1.0 mL of the NAC sample solution.

  • Incubation:

    • Fill the flask to the nominal volume with deionized water, mix well, and keep at room temperature (about 25°C) for 60 minutes.

  • Measurement:

    • Measure the absorbance of the resulting Fe(II)-TPTZ complex at λ = 593 nm against a blank solution (prepared with 1.0 mL of water instead of the sample).[1]

Data Presentation
MethodLinearity Range (NAC)Detection Limit (NAC)Reference
Spectrophotometry (Fe(III)-TPTZ) 1.0 µM to 100.0 µM0.14 µM[1][11]
RP-HPLC 10 µg/ml to 50 µg/ml-[9]
Flow Injection Analysis (Cu(II)-BCS) 3.0 x 10⁻⁷ to 3.0 x 10⁻⁵ mol L⁻¹9 x 10⁻⁸ mol L⁻¹[3]
LC-MS/MS --[10]

Visualization

NAC_Analysis_Workflow NAC Analysis Troubleshooting Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Sample Biological or Pharmaceutical Sample Add_Acid Add Acid (e.g., Citric Acid) Sample->Add_Acid Control pH Add_Reducing Add Reducing Agent (DTT/TCEP) Add_Acid->Add_Reducing Prevent Oxidation Add_Chelator Add Chelator (EDTA) Add_Reducing->Add_Chelator Sequester Metals Prepared_Sample Prepared Sample for Analysis Add_Chelator->Prepared_Sample Analysis Spectroscopic/Chromatographic Analysis Prepared_Sample->Analysis Data Acquire Data Analysis->Data Check_Oxidation Check for Oxidation Products (Di-NAC) Data->Check_Oxidation Check_Interference Check for Co-eluting Interferences Data->Check_Interference Optimize_Chromatography Optimize Chromatography Check_Interference->Optimize_Chromatography Change_Ionization Change Ionization Source (APCI -> ESI) Check_Interference->Change_Ionization

Caption: Troubleshooting workflow for the analysis of N-Acetyl-L-cysteine (NAC).

References

Technical Support Center: Production of Einecs 255-712-6 (Glycerol Borate Ester)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of Einecs 255-712-6, the reaction product of boric acid and glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the reaction product of boric acid and propane-1,2,3-triol (glycerol). It is a borate ester.

Q2: What are the primary reactants for the synthesis of this compound?

A2: The primary reactants are boric acid (H₃BO₃) and glycerol (C₃H₈O₃).

Q3: What is the general reaction for the formation of this compound?

A3: The reaction is an esterification where boric acid reacts with glycerol to form a glycerol borate ester and water as a byproduct. The reaction can be driven to completion by removing water as it is formed.

Q4: What are the main challenges in scaling up the production of this compound?

A4: Key scale-up challenges include ensuring efficient water removal to drive the reaction equilibrium towards the product, managing reaction temperature to avoid side reactions and degradation of glycerol, handling the viscosity of the reaction mixture, and purification of the final product.

Experimental Protocols

Lab-Scale Synthesis (Direct Heating Method)

Objective: To synthesize this compound on a laboratory scale.

Materials:

  • Glycerol (40-50 parts by weight)

  • Boric acid (30-40 parts by weight)

  • Evaporating dish

  • Heating mantle with sand bath

  • Stirring rod

  • Drying bottle

Procedure:

  • Place 40-50 parts of glycerol into a pre-weighed evaporating dish.

  • Heat the glycerol to 140-150°C in a sand bath.[1]

  • Gradually add 30-40 parts of boric acid in 2-4 portions while stirring continuously.[1]

  • After the boric acid has dissolved, maintain the temperature and continue stirring. Break any film that forms on the liquid surface.[1]

  • Monitor the reaction progress by observing the reduction in the total weight of the reactants as water evaporates.

  • Once the reaction is complete (indicated by stabilization of weight), pour the product into a dry container and seal it.[1]

Pilot-Scale Synthesis (Azeotropic Distillation Method)

Objective: To produce this compound on a larger scale with efficient water removal.

Materials:

  • Boric acid (1 mol)

  • Glycerol (2 mol)

  • Toluene (as azeotropic solvent)

  • Reaction flask equipped with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Mechanical stirrer

Procedure:

  • Charge the reaction flask with boric acid, glycerol, and toluene.[2]

  • Heat the mixture to the boiling point of toluene (approximately 110°C) with vigorous stirring.[2]

  • Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction for approximately 4 hours or until no more water is collected.[2]

  • After the reaction is complete, cool the mixture.

  • Remove the toluene under reduced pressure to obtain the crude product.[2]

  • Further purification can be performed if necessary.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterLab-Scale (Direct Heating)Pilot-Scale (Azeotropic)Reference
Reactant Ratio (Boric Acid:Glycerol) 30-40 : 40-50 (by weight)1 : 2 (molar)[1][2]
Temperature 140-150°C110°C (Toluene reflux)[1][2]
Reaction Time Not specified, monitor by weight loss~4 hours[2]
Water Removal EvaporationAzeotropic distillation[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction due to insufficient water removal.- For direct heating, ensure adequate surface area for evaporation and sufficient heating time. - For azeotropic methods, ensure the Dean-Stark apparatus is functioning correctly and the solvent is refluxing at the appropriate rate.
Reaction equilibrium not favoring product formation.- Adjust the molar ratio of reactants. An excess of glycerol can help drive the reaction forward.
Product Discoloration Overheating of glycerol, leading to decomposition.- Maintain strict temperature control. Use a sand bath or oil bath for even heat distribution. - For high-temperature reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
High Viscosity of Reaction Mixture Inherent property of glycerol and the product.- Use a robust mechanical stirrer, especially for larger scale reactions. - If using a solvent, ensure adequate agitation to maintain a homogenous mixture.
Product Contamination with Starting Materials Incomplete reaction.- Monitor the reaction to completion using appropriate analytical methods (e.g., IR spectroscopy to track the disappearance of hydroxyl groups and appearance of B-O-C bonds). - Increase reaction time or temperature (within limits to avoid degradation).
Difficulty in Product Purification Hydrolysis of the borate ester during workup.- Avoid aqueous workups if possible. If water is used, keep the contact time minimal and the temperature low. - Consider purification by non-aqueous methods such as filtration through a celite plug or recrystallization from a suitable organic solvent.

Visualizations

experimental_workflow cluster_lab Lab-Scale Synthesis cluster_pilot Pilot-Scale Synthesis lab_reactants Mix Glycerol & Boric Acid lab_heat Heat to 140-150°C lab_reactants->lab_heat lab_add Add Boric Acid in Portions lab_heat->lab_add lab_react React & Stir lab_add->lab_react lab_product Final Product lab_react->lab_product pilot_reactants Charge Reactor with Glycerol, Boric Acid, & Toluene pilot_heat Heat to Reflux (~110°C) pilot_reactants->pilot_heat pilot_azeo Azeotropic Water Removal pilot_heat->pilot_azeo pilot_react React for ~4h pilot_azeo->pilot_react pilot_cool Cool Mixture pilot_react->pilot_cool pilot_evap Evaporate Toluene pilot_cool->pilot_evap pilot_product Crude Product pilot_evap->pilot_product

Caption: Experimental workflows for lab-scale and pilot-scale synthesis of this compound.

signaling_pathway Reactants Boric Acid + Glycerol Intermediate Esterification Intermediate Reactants->Intermediate Heat Product Glycerol Borate Ester (this compound) Intermediate->Product Water Water (byproduct) Intermediate->Water Removal Water Removal (Evaporation/Azeotrope) Water->Removal

Caption: Reaction pathway for the formation of this compound.

Quality Control and Analytical Methods

Table 2: Analytical Techniques for Characterization and Quality Control

TechniquePurposeExpected Observations/Results
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisDisappearance of broad O-H stretch from glycerol and boric acid; appearance of B-O-C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) Structural elucidation and purity assessmentShifts in the proton and carbon signals of the glycerol backbone upon esterification. A characteristic signal in the ¹¹B NMR spectrum confirms the formation of the borate ester.[2][3]
Mass Spectrometry (MS) Molecular weight determination and structural confirmationDetection of the molecular ion corresponding to the expected glycerol borate ester product.[2]
High-Performance Liquid Chromatography (HPLC) Purity analysis and quantificationSeparation of the product from unreacted starting materials and byproducts. Purity is determined by the relative peak area.
Thermogravimetric Analysis (TGA) Thermal stability assessmentDetermination of the decomposition temperature of the product.

References

Technical Support Center: Managing Viscosity in Boroglycerin-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing the viscosity of boroglycerin-based formulations. Boroglycerin, formed by the reaction of boric acid or its salts with glycerin, is a versatile excipient known for its antiseptic properties and use in various pharmaceutical and cosmetic formulations. However, controlling its viscosity is a critical challenge that can impact formulation stability, manufacturability, and therapeutic efficacy.

Troubleshooting Guide

This guide addresses common viscosity-related issues encountered during the formulation of boroglycerin-based products.

Problem Potential Cause Troubleshooting Steps
Viscosity is too high High concentration of boric acid or glycerin.- Reduce the concentration of boric acid or glycerin. - Consider the use of a viscosity-reducing agent such as a low molecular weight polyol or specific organic solvents.[1] - Increase the formulation temperature during processing, as viscosity decreases with increasing temperature.[2]
Low formulation temperature.- Gently warm the formulation to the appropriate temperature for processing and handling. The viscosity of glycerin-based solutions is highly dependent on temperature.[2]
Incorrect pH.- Adjust the pH of the formulation. The viscosity of borate-crosslinked systems can be pH-dependent, with maximum viscosity often observed in the pH range of 8.5 to 12.[3]
Formation of extensive borate-glycerol complexes.- Modify the molar ratio of boric acid to glycerin to control the extent of complexation. - Introduce a competing agent that can interact with either the borate or the glycerol.
Viscosity is too low Low concentration of boric acid or glycerin.- Increase the concentration of boric acid or glycerin. The viscosity of the formulation is directly related to the concentration of these components.
High formulation temperature.- Cool the formulation to the desired handling or storage temperature.
Inadequate complex formation.- Ensure proper mixing and reaction time for the formation of borate-glycerol complexes. - Adjust the pH to a range that favors complexation and higher viscosity.[3]
Presence of excess water.- Minimize the water content in the formulation, as water can disrupt the hydrogen bonding network and reduce viscosity.
Viscosity changes over time (instability) Ongoing or reversible chemical reactions.- Investigate the long-term stability of the borate-glycerol complexes under storage conditions. - Evaluate the impact of temperature fluctuations on viscosity during storage.
Microbial contamination.- Incorporate a suitable preservative system to prevent microbial growth, which can alter the formulation's rheology.
Incompatibility with other excipients.- Assess the compatibility of all formulation components. Some excipients may interfere with the borate-glycerol network.
Shear thinning behavior is not optimal Inappropriate polymer network structure.- For gel formulations, consider the addition of rheology modifiers that can impart the desired shear-thinning properties.[4]
Incorrect concentration of gelling agent.- Adjust the concentration of the gelling agent to achieve the desired balance between viscosity at rest and under shear.

Frequently Asked Questions (FAQs)

1. What are the primary factors that influence the viscosity of boroglycerin formulations?

The main factors influencing the viscosity of boroglycerin formulations are:

  • Concentration of Boric Acid and Glycerin: Higher concentrations of both components generally lead to a significant increase in viscosity due to the formation of viscous glycerol borate esters.[5]

  • Temperature: Viscosity has an inverse relationship with temperature; as temperature increases, the viscosity of the formulation decreases.[2]

  • pH: The pH of the formulation can significantly affect the degree of complexation between boric acid and glycerin, thereby influencing viscosity. For some borate-crosslinked systems, maximum viscosity is observed in a slightly alkaline pH range.[3]

  • Water Content: The presence of water can reduce viscosity by disrupting the hydrogen bond network between glycerin molecules and interfering with the formation of borate-glycerol complexes.

2. How does the choice between boric acid and borax affect the viscosity of the formulation?

Boric acid and borax (sodium borate) react differently with glycerin. Borax, being a salt of a strong base and a weak acid, will result in a more alkaline solution, which can favor the formation of borate-glycerol complexes and lead to a higher viscosity compared to boric acid at the same boron concentration. The reaction of borax with glycerin in the presence of water can produce an acidic environment, which also influences the final viscosity.[6]

3. What types of viscosity modifiers are compatible with boroglycerin formulations?

The selection of a viscosity modifier should be based on the desired rheological profile and compatibility with the formulation. Potential options include:

  • Natural Gums: Such as xanthan gum and guar gum, which are effective thickeners in aqueous and polyol-based systems.

  • Cellulose Derivatives: Like hydroxyethyl cellulose (HEC), are commonly used to increase the viscosity of pharmaceutical and cosmetic gels.

  • Synthetic Polymers: Carbomers (acrylates) can be used to create clear gels with a wide range of viscosities, though their effectiveness can be pH-dependent.[4]

  • Inorganic Thickeners: Such as silicates, can also be considered.

Compatibility testing is crucial to ensure that the chosen modifier does not negatively interact with the borate-glycerol complexes.[4]

4. How can I achieve a shear-thinning (pseudoplastic) behavior in my boroglycerin gel formulation?

Shear-thinning behavior is desirable for many topical and injectable formulations as it allows for easy application or administration, with the viscosity increasing at rest to maintain the formulation at the target site. To achieve this:

  • Incorporate a rheology modifier known to impart pseudoplastic properties, such as certain carbomers or natural gums.

  • The formation of a structured network of borate-glycerol complexes can also contribute to shear-thinning behavior. The extent of this can be controlled by adjusting the concentration of boric acid and glycerin, as well as the pH.

Quantitative Data on Viscosity

The following tables summarize the impact of key variables on the viscosity of glycerin and boroglycerin solutions.

Table 1: Effect of Glycerin Concentration in Aqueous Solution on Dynamic Viscosity at 20°C

Glycerin Concentration (% w/w)Dynamic Viscosity (cP)
0 (Pure Water)1.002
101.307
201.761
302.45
403.52
505.45
609.59
7020.2
8055.6
90212
1001412

Data compiled from publicly available physical property tables.

Table 2: Effect of Temperature on the Viscosity of 100% Glycerin

Temperature (°C)Dynamic Viscosity (cP)
012100
103880
201412
30612
40300
50164

Data compiled from publicly available physical property tables.[7]

Table 3: Viscosity of a Boroglycerin Formulation

Formulation ComponentConcentrationResulting Viscosity (cP) at 25°C
Boric Acid2 molar equivalents14,800
Glycerin1 molar equivalent
TEDA (Triethylenediamine)30 wt%

This data point is from a specific synthesis of a glycerol borate acid salt and illustrates the high viscosity that can be achieved.[5]

Experimental Protocols

1. Protocol for Preparing a Boroglycerin Formulation

This protocol describes a general method for preparing a boroglycerin formulation. The ratios of components should be adjusted based on the desired final viscosity.

  • Materials:

    • Glycerin (USP grade)

    • Boric Acid (USP grade)

    • Purified Water (optional, for viscosity adjustment)

    • Beaker

    • Magnetic stirrer and stir bar

    • Heating plate

    • Thermometer

  • Procedure:

    • Weigh the required amounts of glycerin and boric acid. A common starting point is a 2:1 molar ratio of glycerin to boric acid.

    • Combine the glycerin and boric acid in a beaker with a magnetic stir bar.

    • Gently heat the mixture to approximately 70-80°C while stirring continuously. This facilitates the dissolution of boric acid and the formation of the glycerol borate complex.

    • Continue stirring until all the boric acid has dissolved and the solution is clear.

    • Allow the solution to cool to room temperature while stirring.

    • If a lower viscosity is desired, purified water can be added dropwise with continuous stirring until the target viscosity is approached. Note that the addition of water may affect the stability of the complex.

    • Store the final formulation in a well-closed container.

2. Protocol for Measuring the Viscosity of a Boroglycerin Formulation

This protocol outlines the use of a rotational viscometer to measure the viscosity of a semi-solid boroglycerin formulation.

  • Apparatus:

    • Rotational Viscometer (e.g., Brookfield type) with appropriate spindles

    • Controlled temperature water bath

    • Beaker or sample container

  • Procedure:

    • Equilibrate the boroglycerin formulation to the desired measurement temperature using a water bath.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For highly viscous samples, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Carefully lower the selected spindle into the center of the sample until it is immersed to the proper depth mark. Avoid introducing air bubbles.

    • Allow the spindle to rotate at the selected speed until a stable viscosity reading is obtained.

    • Record the viscosity reading and the corresponding spindle, speed, and temperature.

    • For shear-thinning materials, repeat the measurement at several rotational speeds to characterize the viscosity profile.

    • Clean the spindle thoroughly after each measurement.

Visualizations

Below are diagrams illustrating key concepts in managing boroglycerin formulation viscosity.

G cluster_factors Factors Influencing Viscosity Concentration Concentration Viscosity Viscosity Concentration->Viscosity Directly Proportional Temperature Temperature Temperature->Viscosity Inversely Proportional pH pH pH->Viscosity Complex Relationship Water_Content Water_Content Water_Content->Viscosity Inversely Proportional

Caption: Relationship between key factors and the viscosity of boroglycerin formulations.

G Start Start Prepare_Formulation Prepare Boroglycerin Formulation Start->Prepare_Formulation Measure_Viscosity Measure Viscosity Prepare_Formulation->Measure_Viscosity Viscosity_Check Viscosity within Target Range? Measure_Viscosity->Viscosity_Check Adjust_Concentration Adjust Boric Acid/ Glycerin Ratio Viscosity_Check->Adjust_Concentration No Adjust_Temperature Modify Temperature Viscosity_Check->Adjust_Temperature No Adjust_pH Adjust pH Viscosity_Check->Adjust_pH No Add_Modifier Incorporate Viscosity Modifier Viscosity_Check->Add_Modifier No End End Viscosity_Check->End Yes Adjust_Concentration->Measure_Viscosity Adjust_Temperature->Measure_Viscosity Adjust_pH->Measure_Viscosity Add_Modifier->Measure_Viscosity

References

Technical Support Center: Synthesis of 3-iodo-2-propynyl butylcarbamate (IPBC) (Einecs 255-712-6)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-iodo-2-propynyl butylcarbamate (IPBC), registered under Einecs 255-712-6.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for IPBC?

A1: A prevalent method for synthesizing IPBC involves a two-step process. The first step is the reaction of propargyl alcohol with butyl isocyanate to form the intermediate, propynyl butylcarbamate. This intermediate is subsequently iodinated to yield the final product, 3-iodo-2-propynyl butylcarbamate.[1][2] Another described method involves the initial reaction of phosgene with butylamine and propargyl alcohol to create propynyl butylcarbamate, which is then iodinated.[3]

Q2: What are the critical parameters to control during IPBC synthesis to minimize side products?

A2: To achieve high-purity IPBC with minimal impurities, careful control of reaction parameters is essential. Key parameters include pH, reaction temperature, and reaction time. The pH of the reaction should be maintained above 7 during the iodination step. The temperature should be carefully controlled, as exceeding 20°C during certain stages can negatively impact the quality of the IPBC. Reaction times longer than 180 minutes can lead to the decomposition of already formed IPBC, resulting in lower yields and the formation of undesirable colored isomers.[1][4]

Q3: What are the potential side products in IPBC synthesis?

A3: A primary concern in IPBC synthesis is the formation of di- and tri-iodinated isomers. These impurities are colored and can negatively affect the final product's appearance and light sensitivity.[1] Prolonged reaction times can also lead to the stripping of iodine from the IPBC molecule, creating "off colored and undesirable isomers".[1][4]

Q4: How do impurities affect the quality of the final IPBC product?

A4: Impurities, particularly di- and tri-iodinated compounds, can cause discoloration of the final IPBC product, which is ideally a white powder.[1] This is a significant issue in applications such as paints and cosmetics where color integrity is crucial. Furthermore, these impurities are believed to increase the light sensitivity of IPBC, leading to degradation and discoloration upon exposure to light.[1][2][5] From a regulatory standpoint, high concentrations of impurities present challenges as they have distinct toxicity profiles that must be assessed.[1][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Final product is off-white or colored Presence of di- and tri-iodinated isomers.[1]Optimize the iodination step by carefully controlling the stoichiometry of the iodinating agent. Ensure the reaction temperature does not exceed the recommended limits.
Prolonged reaction time leading to product degradation.[1][4]Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and quench the reaction once the conversion of the starting material is complete. Avoid reaction times exceeding 180 minutes.[4]
Low yield of IPBC Sub-optimal reaction conditions (pH, temperature).Ensure the pH is maintained above 7 during iodination.[1] Maintain the recommended temperature profile throughout the reaction.
Loss of product during workup and purification.Optimize the filtration and washing steps to minimize product loss. Ensure the washing solvent is appropriate and used at a suitable temperature.
High moisture content in the final product Inefficient drying.Dry the product at a controlled temperature (e.g., 35°C) until a constant weight is achieved.[1]
Presence of residual starting materials Incomplete reaction.Ensure sufficient reaction time for complete conversion. Confirm the quality and reactivity of the starting materials.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of IPBC

This protocol outlines a general method for determining the purity of IPBC and identifying potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV-Vis or Mass Spectrometry (MS) detector[6][7]

    • Reversed-phase C18 column

  • Reagents:

    • Methanol (HPLC grade)[6]

    • Water (distilled or suitable purity)[6]

    • Formic acid (optional, for mobile phase modification)[6]

    • IPBC reference standard[6]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the IPBC reference standard in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by dilution with methanol to cover the expected concentration range of the sample.[6]

    • Sample Preparation: Accurately weigh a known amount of the synthesized IPBC and dissolve it in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of methanol and water (with or without a small amount of formic acid) is typically used.[6]

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection: UV at 210 nm or MS detection for more specific identification.

    • Analysis: Inject the calibration standards and the sample solution into the HPLC system. Identify the IPBC peak based on the retention time of the reference standard. Quantify the purity of the sample by comparing the peak area to the calibration curve. Side products can be identified by their different retention times and, if using an MS detector, by their mass-to-charge ratio.

Visualizations

Synthesis_Pathway Propargyl_Alcohol Propargyl Alcohol Propynyl_Butylcarbamate Propynyl Butylcarbamate Propargyl_Alcohol->Propynyl_Butylcarbamate + Butyl_Isocyanate Butyl Isocyanate Butyl_Isocyanate->Propynyl_Butylcarbamate IPBC IPBC (this compound) Propynyl_Butylcarbamate->IPBC + Iodinating_Agent Iodinating Agent (e.g., I+) Iodinating_Agent->IPBC Troubleshooting_Workflow Start Start: Synthesis of IPBC Check_Purity Analyze Product Purity (e.g., HPLC) Start->Check_Purity Is_Pure Purity > 98%? Check_Purity->Is_Pure End End: High-Purity IPBC Is_Pure->End Yes Impure Identify Impurities Is_Pure->Impure No Colored_Impurities Colored Impurities (Di/Tri-iodinated) Impure->Colored_Impurities Yes Unreacted_Starting_Material Unreacted Starting Material Impure->Unreacted_Starting_Material No Optimize_Iodination Optimize Iodination Conditions (Stoichiometry, Temperature) Colored_Impurities->Optimize_Iodination Check_Reaction_Time Check Reaction Time Colored_Impurities->Check_Reaction_Time Unreacted_Starting_Material->Check_Reaction_Time Optimize_Iodination->Start Check_Reaction_Time->Start

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Einecs 255-712-6 (Boroglycerin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Einecs 255-712-6, the reaction product of boric acid and glycerol, is a borate ester commonly referred to as boroglycerin. The validation of analytical methods for this substance is critical for quality control and formulation development. Direct analysis of the boroglycerin complex can be challenging due to its hydrolytic instability. Therefore, a common analytical strategy involves the hydrolysis of the ester followed by the quantification of its constituent components: boric acid and glycerol. This guide provides a comparative overview of validated analytical methods for these components.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods for the quantification of boric acid and glycerol.

Table 1: Comparison of Validated Analytical Methods for Boric Acid Quantification

Analytical MethodPrincipleLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)
Titrimetry with Mannitol Complexometric titration0.15 - 3.00 g/L[1]Not typically determined0.15 g/L[1]< 1%[2]99.5 - 100.5%
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) Atomic emissionWide linear range0.1 - 1 µg/L0.5 - 5 µg/L< 5%90 - 110%
RP-HPLC with Refractive Index (RI) Detector Reversed-phase chromatography1753.2 – 5611.9 µg/ml[3]Not specified1753.2 µg/ml[3]< 2%[3]98 - 102%[3]
Colorimetry (Curcumin Method) SpectrophotometryNot specifiedNot specifiedNot specifiedGood repeatability~100%[4]

Table 2: Comparison of Validated Analytical Methods for Glycerol Quantification

Analytical MethodPrincipleLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)
HPLC with Refractive Index (RI) Detector Ion-exchange or reversed-phase chromatography0.1 – 5 mg/mL[5]0.01–0.17 mg/mL[5]0.03–0.56 mg/mL[5]≤ 3.60% (instrumental)[6][7]85.6 to 112.3%[6][7]
Gas Chromatography - Mass Spectrometry (GC-MS) Gas chromatography with mass spectrometric detectionNot specifiedNot specifiedNot specifiedGood repeatability[8]> 80%[8]
Iodometric Titration Oxidation with periodate and subsequent titration10.4–312 mg L–1 (free glycerol)[9]1.42 mg L–1 (free glycerol)[9]4.32 mg L–1 (free glycerol)[9]2.4 to 8.8%[9]90.9 to 106.0%[9]
Spectrophotometry (after derivatization) Colorimetric reaction after oxidation0.02 to 0.25 mM[1]Not specified0.02 mM[1]Good repeatabilityNot specified

Experimental Protocols

Analysis of Boric Acid by Titrimetry with Mannitol

This method is based on the principle that mannitol forms a complex with boric acid, increasing its acidity and allowing for its titration with a strong base.[1][10]

Procedure:

  • Sample Preparation: Accurately weigh a sample of boroglycerin and hydrolyze it by dissolving in a known volume of water. Heating may be required to ensure complete hydrolysis.

  • Complexation: To the sample solution, add a sufficient amount of D-mannitol solution (e.g., 75 g/L).[1]

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 mol/L) to a phenolphthalein endpoint or by using a potentiometric titrator to determine the equivalence point.[10][11]

  • Calculation: The concentration of boric acid is calculated from the volume of titrant consumed.

Analysis of Glycerol by HPLC with Refractive Index (RI) Detector

This is a widely used method for the quantification of glycerol and other polyols.

Procedure:

  • Sample Preparation: Hydrolyze a known amount of boroglycerin in an aqueous solution. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A suitable column for polar compounds, such as an ion-exchange column (e.g., Aminex HPX-87H) or a reversed-phase C18 column.

    • Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H₂SO₄) or a mixture of water and an organic solvent like acetonitrile.[12]

    • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[7]

    • Column Temperature: Maintain a constant column temperature, for example, 40 °C.[7]

    • Detector: Refractive Index (RI) Detector.

  • Calibration: Prepare a series of glycerol standards of known concentrations and inject them to create a calibration curve.

  • Quantification: Inject the sample solution and determine the glycerol concentration by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the reaction principle behind the titrimetric determination of boric acid.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Component Analysis cluster_2 Data Analysis Sample Boroglycerin Sample Hydrolysis Hydrolysis (H₂O) Sample->Hydrolysis Boric_Acid_Analysis Boric Acid Quantification (e.g., Titrimetry) Hydrolysis->Boric_Acid_Analysis Glycerol_Analysis Glycerol Quantification (e.g., HPLC-RID) Hydrolysis->Glycerol_Analysis Results Final Concentration of Boroglycerin Boric_Acid_Analysis->Results Glycerol_Analysis->Results

Analytical workflow for boroglycerin.

Boric_Acid_Titration Boric_Acid Boric Acid (weak acid) Complex Boric Acid-Mannitol Complex (stronger acid) Boric_Acid->Complex + Mannitol Mannitol Mannitol->Complex Titration Titration with NaOH Complex->Titration

Principle of boric acid titration.

References

Inter-laboratory Comparison of Bisphenol A (BPA) Analysis in Water

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance for the analysis of Bisphenol A (BPA) in various water matrices. The data presented is based on a comprehensive inter-laboratory trial designed to validate a standardized analytical method. This document includes detailed experimental protocols and visual representations of the analytical workflow and the primary signaling pathway associated with BPA's endocrine-disrupting activity.

Data Presentation: Inter-laboratory Trial Results

An inter-laboratory study was conducted to determine the performance characteristics of a standardized method for BPA analysis in water. Fourteen laboratories participated in the trial, analyzing spiked surface water and wastewater samples. The key performance indicators, including repeatability, reproducibility, and recovery rates, are summarized below.

Table 1: Inter-laboratory Comparison of BPA Analysis in Surface Water

ParameterMean Concentration (µg/L)Repeatability Standard Deviation (sr)Repeatability Relative Standard Deviation (RSDr) (%)Reproducibility Standard Deviation (sR)Reproducibility Relative Standard Deviation (RSDR) (%)Recovery (%)
BPA 0.05 - 0.40.0057.80.01529.598.0

Table 2: Inter-laboratory Comparison of BPA Analysis in Wastewater

ParameterMean Concentration (µg/L)Repeatability Standard Deviation (sr)Repeatability Relative Standard Deviation (RSDr) (%)Reproducibility Standard Deviation (sR)Reproducibility Relative Standard Deviation (RSDR) (%)Recovery (%)
BPA 0.1 - 5.00.0121.90.06810.8101.2

Data sourced from an inter-laboratory trial for the validation of ISO/CD 18857-2.[1][2] The repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) are expressed as standard deviations and relative standard deviations.[1][2] Recovery is a measure of the method's accuracy.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the inter-laboratory comparison for the analysis of BPA in water samples.

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like water.

Protocol:

  • Conditioning: An SPE cartridge (e.g., C18) is conditioned with an appropriate solvent, typically methanol followed by deionized water, to activate the sorbent.

  • Loading: A known volume of the water sample, acidified to a pH of approximately 3, is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., a methanol/water mixture) to remove interfering substances.

  • Elution: The retained BPA is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis.

To improve the volatility and thermal stability of BPA for gas chromatography analysis, a derivatization step is performed. Silylation is a common derivatization technique for compounds with active hydrogens.

Protocol:

  • The dried extract from the SPE step is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • The reaction mixture is heated to approximately 60-70°C for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • The derivatized sample is then ready for injection into the GC-MS system.

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized BPA.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for BPA analysis and a key signaling pathway through which BPA exerts its endocrine-disrupting effects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample Acidification Acidification (pH 3) WaterSample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Drying Drying & Reconstitution Elution->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Analysis GCMS->Data

Experimental Workflow for BPA Analysis

bpa_signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response BPA Bisphenol A (BPA) ER Estrogen Receptor (ERα/ERβ) BPA->ER GPER G-Protein Coupled Estrogen Receptor (GPER) BPA->GPER MAPK MAPK Pathway ER->MAPK PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT GeneExpression Altered Gene Expression MAPK->GeneExpression PI3K_AKT->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Apoptosis Altered Apoptosis GeneExpression->Apoptosis

BPA Estrogenic Signaling Pathway

References

A Comparative Analysis of Boroglycerin and Other Borate Esters: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of boroglycerin and other notable borate esters, focusing on their synthesis, antimicrobial properties, and potential therapeutic applications. While direct comparative studies are limited, this document compiles available experimental data to offer insights into their relative performance.

Introduction to Boroglycerin and Borate Esters

Boroglycerin, a compound formed from the reaction of boric acid and glycerin, has a long history of use as a potent antiseptic, particularly in oral and dental applications.[1] Borate esters, a broader class of organoboron compounds, are synthesized through the condensation of boric acid with alcohols.[2] These esters are gaining attention in various fields, including organic synthesis and drug delivery, due to their unique chemical properties.[3][4] This guide explores the characteristics of boroglycerin in the context of other borate esters, providing a basis for further research and development.

Synthesis of Boroglycerin and Other Borate Esters

The synthesis of borate esters typically involves the reaction of boric acid with an alcohol in the presence of a dehydrating agent to drive the reaction towards ester formation.[2]

Experimental Protocol: Synthesis of Boroglycerin

A detailed method for the preparation of a boric acid-glycerol preparation, effectively boroglycerin, is outlined in the following protocol, adapted from patent literature.[5]

Materials:

  • Glycerol (40-50 parts by weight)

  • Boric Acid (30-40 parts by weight)

  • Evaporation dish

  • Sand bath or heating mantle

  • Stirring rod

  • Drying bottle

Procedure:

  • Place 40-50 parts of glycerol into a pre-weighed evaporation dish.

  • Heat the glycerol to 140-150 °C using a sand bath.

  • Gradually add 30-40 parts of boric acid in 2-4 portions while continuously stirring.

  • Once the boric acid has dissolved, continue heating at the same temperature, stirring constantly. Break any film that forms on the liquid surface.

  • Continue heating and stirring until the total weight of the reactants is reduced to 50-60 parts, indicating the removal of water.

  • Slowly add another 40-50 parts of glycerol while stirring.

  • When the total weight of the reactants reaches 100 parts, immediately pour the product into a suitable drying bottle and seal it.

This process is reported to have a success rate of over 90%.[5]

Synthesis_of_Boroglycerin Glycerol Glycerol (40-50 parts) Heating1 Heat to 140-150 °C Glycerol->Heating1 1 BoricAcid Boric Acid (30-40 parts) ReactionVessel Reaction & Dehydration BoricAcid->ReactionVessel 2. Add gradually Heating1->ReactionVessel AddGlycerol2 Add Glycerol (40-50 parts) ReactionVessel->AddGlycerol2 3. After water removal FinalProduct Boroglycerin AddGlycerol2->FinalProduct 4

Synthesis of Boroglycerin Workflow

Comparative Antimicrobial Efficacy

Boroglycerin is well-regarded for its antiseptic properties.[1] The antimicrobial activity of boron compounds, including boric acid and various borate esters, has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution method for determining the MIC of a test compound.

Materials:

  • Test compound (e.g., boroglycerin, other borate esters)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Antimicrobial Data
CompoundMicroorganismMIC (mg/mL)Reference
Boric Acid Staphylococcus aureus3.80[6]
Escherichia coli7.60[6]
Pseudomonas aeruginosa7.60[6]
Acinetobacter septicus3.80[6]
Borax Staphylococcus aureus23.80[6]
Escherichia coli47.60[6]
Pseudomonas aeruginosa47.60[6]
Acinetobacter septicus23.80[6]

Note: The data presented is from a single study and is not a direct comparison with boroglycerin or other borate esters. The efficacy of boroglycerin may differ from its individual components.

Cytotoxicity Profile

The safety of any compound intended for therapeutic use is paramount. Cytotoxicity studies are essential to determine the potential for a substance to cause harm to cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., HL-60 leukemia cells, normal human lymphocytes)

  • Test compound

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Data

Specific IC50 values for boroglycerin are not available in the reviewed literature. However, studies on boric acid and sodium tetraborate provide some insight into the cytotoxicity of boron compounds.

CompoundCell LineConcentration (µM)EffectReference
Boric Acid HL-60 (leukemia)50050% dead cells[2]
Normal lymphocytes500-[2]
HL-60 (leukemia)10008.8% apoptotic cells[2]
Normal lymphocytes10002.5% apoptotic cells[2]
Sodium Tetraborate HL-60 (leukemia)50040% dead cells[2]

These findings suggest that boric acid exhibits a more pronounced cytotoxic effect on the leukemia cell line compared to healthy lymphocytes.[2]

Potential Signaling Pathway Involvement

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of boron compounds. One study indicated that boric acid can suppress the proliferation of colon cancer cells by inducing apoptosis through the TNF signaling pathway.[7]

TNF_Signaling_Pathway BoricAcid Boric Acid TNF TNFα BoricAcid->TNF influences TNFR TNFR1 TNF->TNFR binds TRADD TRADD TNFR->TRADD recruits FADD FADD TRADD->FADD Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Simplified TNF-Mediated Apoptosis

Conclusion

Boroglycerin remains a relevant compound with established antiseptic uses. While comprehensive, direct comparative studies with other borate esters are lacking, the available data on its components, boric acid and glycerin, suggest a favorable profile for certain applications. The broader class of borate esters presents a versatile platform for the development of new materials and therapeutic agents, particularly in the area of stimuli-responsive drug delivery. Further research is warranted to directly compare the performance of boroglycerin with other specifically designed borate esters in terms of antimicrobial efficacy, cytotoxicity, hydrolytic stability, and drug release kinetics to fully elucidate their relative advantages and potential for clinical and industrial applications.

References

"Einecs 255-712-6 vs. other crosslinking agents in polymers"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Einecs 255-712-6 and Alternative Polymer Crosslinking Agents

For researchers and professionals in polymer science and drug development, the selection of an appropriate crosslinking agent is a critical decision that dictates the final characteristics of the polymer network. This guide provides a detailed comparison of this compound, chemically known as 2,2'-(Ethylenedioxy)diethanethiol, against other common crosslinking agents. The comparison is supported by experimental data and detailed methodologies to aid in the selection process for specific applications.

2,2'-(Ethylenedioxy)diethanethiol is a dithiol-based crosslinker primarily used in thiol-ene photopolymerization to create crosslinked polymeric films.[1][2] This "click chemistry" reaction offers distinct advantages in terms of reaction speed and uniformity of the resulting polymer network.

General Performance Characteristics

The performance of a crosslinking agent is highly dependent on its chemical nature and the mechanism by which it forms a polymer network. Thiol-based crosslinkers like this compound operate via a step-growth mechanism, which can lead to more uniform networks compared to the chain-growth process of traditional radical polymerization.[3] A summary of general characteristics is presented below.

Table 1: General Comparison of Crosslinking Agent Classes

PropertyThis compound (Thiol-Ene)Peroxides (e.g., Dicumyl Peroxide)Sulfur / Accelerators(Meth)acrylates (e.g., EGDMA)
Crosslinking Mechanism Thiol-ene addition (Step-growth)Free-radical (Chain-growth)VulcanizationFree-radical (Chain-growth)
Curing Initiation UV light, thermalHeatHeat, pressureUV light, thermal
Curing Speed Very FastModerate to FastSlowFast
Oxygen Inhibition LowHighLowHigh
Byproducts NoneYes (e.g., acetophenone)YesNone
Typical Applications Hydrogels, adhesives, optical materialsPolyolefins, elastomersRubbers (e.g., tires)Dental resins, hydrogels

Comparative Experimental Data

The following sections present quantitative data from studies comparing the effects of different crosslinking agents on the mechanical and thermal properties of polymers.

Mechanical Properties

Crosslinking agents are crucial for enhancing the mechanical properties of polymers.[4][5] However, the choice and concentration of the agent can have varied effects. For instance, in high-density polyethylene (HDPE), a composite peroxide crosslinking system significantly improved impact and flexural strength.[6]

Table 2: Effect of Crosslinker on Mechanical Properties of High-Density Polyethylene (HDPE)

Crosslinking SystemTensile Strength (MPa)Elongation at Break (%)Flexural Strength (MPa)Impact Strength (kJ/m²)
Neat HDPE21.5510.227.634.1
2.5% DTBP¹20.190.029.865.2
2.5% DTBP¹ + 0.3% TAIC²18.280.133.6104.7

¹DTBP: Di-tert-butyl peroxide ²TAIC: Triallyl isocyanurate (Data sourced from a study on peroxide cross-linking of HDPE.[6])

In another study on poly(methyl methacrylate) (PMMA), various (meth)acrylate crosslinkers showed that incorporating agents in concentrations from 5% to 15% generally improved mechanical properties.[5][7]

Thermal Stability

Crosslinking is often presumed to enhance the thermal stability of polymers.[8] The structure of the crosslinker plays a significant role. Studies on polyisoprene showed that crosslinking can enhance thermal and thermal-oxidative stability.[9] A study on functionalized polymer microspheres demonstrated that the introduction of thiol groups resulted in higher thermal stability compared to the initial copolymers.[10]

Table 3: Thermal Stability of Glycidyl Methacrylate-Based Copolymers Before and After Thiol Functionalization

Polymer SystemOnset of Degradation (T₅%)
Initial Copolymer (GMA-co-TRIM)~240-250 °C
Thiol-Functionalized Microspheres~270-290 °C

(Data sourced from a study on the thermal characterization of crosslinked polymeric microspheres.[10])

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon research findings.

Protocol 1: Evaluation of Mechanical Properties of Crosslinked HDPE

This protocol describes the testing of high-density polyethylene crosslinked with a peroxide system.[6]

  • Material Preparation: HDPE is melt-blended with the crosslinking agents (di-tert-butyl peroxide and triallyl isocyanurate) using a two-step process in a torque rheometer.

  • Sample Curing: The blended material is compression-molded into sheets at 180°C under 10 MPa of pressure for 10 minutes to ensure complete crosslinking.

  • Tensile Testing: Specimens are prepared according to ASTM D638. Tensile strength and elongation at break are measured using a universal testing machine at a crosshead speed of 50 mm/min.

  • Flexural Testing: Flexural strength is determined using a three-point bending test according to ASTM D790.

  • Impact Testing: Notched Izod impact strength is measured according to ASTM D256.

Protocol 2: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

This protocol is a standard method for assessing the thermal stability of polymers.[10]

  • Sample Preparation: A small sample of the dried, crosslinked polymer (approx. 10 mg) is placed into an alumina crucible.

  • TGA Measurement: The analysis is performed using a simultaneous thermal analyzer (STA). The sample is heated from room temperature to 600-800°C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 25 mL/min).

  • Data Analysis: The temperature at which 5% mass loss occurs (T₅%) is recorded as the onset of degradation, providing a key indicator of thermal stability. The temperature of maximum degradation rate is determined from the derivative thermogravimetry (DTG) curve.

Visualizations

Crosslinking Mechanisms

The fundamental reaction pathways for different classes of crosslinking agents vary significantly, impacting the final network structure.

Crosslinking_Mechanisms cluster_thiol This compound (Thiol-Ene) cluster_peroxide Peroxide Crosslinking Thiol Polymer-SH Ene Polymer-C=C Thiol->Ene attacks Thioether Crosslinked Polymer (Thioether Linkage) Ene->Thioether Initiator UV / Heat Initiator->Thiol Peroxide ROOR Radical 2 RO• Peroxide->Radical Heat Heat Heat->Peroxide decomposes Polymer Polymer-H Radical->Polymer abstracts H PolymerRadical Polymer• Polymer->PolymerRadical PolymerRadical->PolymerRadical combines Crosslink_P Crosslinked Polymer (C-C Linkage) PolymerRadical->Crosslink_P

Caption: Simplified reaction pathways for thiol-ene and peroxide crosslinking.

Experimental Workflow

A generalized workflow for comparing the performance of crosslinking agents is crucial for systematic evaluation.

Experimental_Workflow cluster_tests Performance Evaluation A Polymer & Crosslinker Selection B Compounding / Mixing A->B C Curing / Crosslinking (UV or Thermal) B->C D Specimen Preparation C->D Mech Mechanical Testing (Tensile, Flexural, Impact) D->Mech Therm Thermal Analysis (TGA, DSC) D->Therm Gel Gel Content / Swelling (Crosslink Density) D->Gel E Data Analysis & Comparison Mech->E Therm->E Gel->E

Caption: Standard workflow for characterizing crosslinked polymers.

References

Performance Evaluation of Triphenyl Phosphate (TPP) as a Flame Retardant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Remark: This guide addresses the performance of Triphenyl Phosphate (TPP) as a flame retardant. The initial query for "Einecs 255-712-6" did not yield relevant results in the context of flame retardancy, as this substance is identified as a reaction product of boric acid and glycerol with no documented application in this area. Therefore, we have pivoted to Triphenyl Phosphate (TPP), a widely used and extensively studied flame retardant, to provide a comprehensive and data-driven comparison guide as requested.

Triphenyl Phosphate (TPP) is an organophosphate ester extensively used as a flame retardant and plasticizer in a variety of polymers.[1][2] Its efficacy stems from a dual-action mechanism, functioning in both the gaseous and condensed phases of combustion. In the gas phase, it releases non-flammable gases and phosphoric acid, while in the condensed phase, it promotes the formation of a protective char layer.[3] This guide provides a comparative analysis of TPP's performance against other common flame retardants, supported by experimental data and detailed methodologies.

Comparative Performance Data

The flame retardant efficiency of TPP is typically evaluated in various polymer matrices and compared against other flame retardants. The following tables summarize key performance indicators from standard flammability tests.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings of TPP and Alternatives in Various Polymers

Polymer MatrixFlame Retardant (Loading)LOI (%)UL 94 Rating (Thickness)Source
Polycarbonate (PC)None-V-2[4][5]
PC10 wt% TPP33.7V-0[4][6]
PC/ABS15 wt% TPP-V-1[7]
PC/ABS15 wt% RDP*24.1V-2[8]
High-Density Polyethylene (HDPE)10% TPP>21-[9]
Polyurethane Foam (PUF)0.5 wt% MA/RP**26.8V-0[10]
Polyurethane Foam (PUF)5 php APP*** + 15 php DEEP****24.9V-0[11][12]

* RDP: Resorcinol bis(diphenyl phosphate) ** MA/RP: Melamine/Red Phosphorus *** APP: Ammonium Polyphosphate **** DEEP: Diethyl Ethylphosphonate

Table 2: Cone Calorimetry Data for TPP and Alternatives in Epoxy Resin

Flame Retardant SystemPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)Source
Neat Epoxy ResinHighHigh18[13]
Epoxy + BHPP* (2.36% P)LowerLower35[13]
Epoxy + TBBA** (6% Br)LowerLower28[13]
Epoxy + HPCTP*** (15 wt%)Reduced by 61% vs NeatReduced by 48% vs Neat-[14]

* BHPP: bis(3-hydroxyphenyl) phenyl phosphate ** TBBA: Tetrabromobisphenol A *** HPCTP: A phosphaphenanthrene-based flame retardant

Experimental Protocols

Standardized testing is crucial for the accurate assessment and comparison of flame retardant performance. The following are detailed methodologies for the key experiments cited.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[15]

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.

  • Test Apparatus: The specimen is placed in a glass chimney.

  • Gas Flow: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The oxygen concentration in the gas mixture is systematically varied. The concentration is decreased until the flame is no longer supported and increased if the flame extinguishes too quickly.

  • Determination of LOI: The LOI is the oxygen concentration (in volume percent) at which the material just supports combustion under the specified conditions.

UL 94 Vertical Burn Test

Standard: UL 94

Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.

Methodology:

  • Specimen Preparation: A rectangular bar of the material with specified dimensions is prepared.

  • Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen to detect flaming drips.

  • Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

  • First Burn Observation: The time it takes for the flame on the specimen to self-extinguish (afterflame time) is recorded.

  • Second Flame Application: Immediately after the flame extinguishes, the calibrated flame is reapplied for another 10 seconds and then removed.

  • Second Burn Observation: The afterflame time and the afterglow time (the duration of glowing after the flame is out) are recorded.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating the fastest self-extinguishing with no flaming drips that ignite the cotton.[5][16]

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Objective: To measure the heat release rate (HRR) and other combustion properties of a material when exposed to a controlled radiant heat source. This test provides comprehensive data on the fire behavior of materials.[17]

Methodology:

  • Specimen Preparation: A square specimen of the material is prepared and placed in a holder.

  • Heat Exposure: The specimen is exposed to a constant external heat flux from a conical heater.

  • Ignition: An electric spark igniter is used to ignite the gases emitted from the decomposing material.

  • Data Collection: Throughout the test, various parameters are continuously measured, including:

    • Heat Release Rate (HRR): The primary measurement, determined by the oxygen consumption principle.

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Peak Heat Release Rate (pHRR): The maximum HRR value during the test.

    • Total Heat Released (THR): The total amount of heat generated during combustion.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass.

    • Smoke Production: Measured by the obscuration of a laser beam in the exhaust duct.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the flame retardancy mechanism of TPP and a typical experimental workflow for evaluating flame retardant performance.

flame_retardancy_mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase TPP_gas TPP (volatilized) radicals H•, OH• (flammable radicals) TPP_gas->radicals traps TPP_condensed TPP (in polymer) char Protective Char Layer TPP_condensed->char promotes TPP Triphenyl Phosphate (TPP) TPP->TPP_gas volatilization TPP->TPP_condensed decomposition heat Heat heat->TPP

Caption: Flame Retardancy Mechanism of Triphenyl Phosphate (TPP).

experimental_workflow cluster_testing Flammability Testing start Start: Select Polymer and Flame Retardants compounding Melt Compounding (e.g., Twin-Screw Extruder) start->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep loi LOI Test (ASTM D2863) specimen_prep->loi ul94 UL 94 Test specimen_prep->ul94 cone Cone Calorimetry (ASTM E1354) specimen_prep->cone data_analysis Data Analysis and Comparison loi->data_analysis ul94->data_analysis cone->data_analysis conclusion Conclusion: Performance Evaluation data_analysis->conclusion

Caption: Experimental Workflow for Flame Retardant Evaluation.

References

Comparative Cytotoxicity Analysis: Boric Acid and Glycerin as Precursors to Boroglycerin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro cytotoxic effects of boric acid and glycerin, the foundational components of boroglycerin, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer a comparative perspective on the cytotoxicity of these precursors, acknowledging the current absence of direct cytotoxic evaluations for boroglycerin in the reviewed literature.

Quantitative Cytotoxicity Data

The cytotoxic effects of boric acid and glycerin have been evaluated across a range of cell lines and experimental conditions. The following tables summarize the key quantitative data, such as IC50 values and observed effects on cell viability.

Boric Acid Cytotoxicity Data
Cell LineAssayConcentration/DosageIncubation TimeObserved EffectReference
Jurkat (T-cell acute lymphoblastic leukemia)XTT802.7 µg/mL (IC50)24, 48, 72 hDose-dependent inhibition of cell proliferation.[2][2]
HEC-1B (endometrial adenocarcinoma)XTT377.75 mM (IC50)72 hDecreased cell viability.[3][3]
Ishikawa (endometrial adenocarcinoma)XTT28.45 mM (IC50)72 hDecreased cell viability.[3][3]
HL-60 (acute leukemia cells)MTT500 µM24 h50% cell death.[4][4]
Human Sertoli cellsNeutral Red Uptake0.5 - 1000 µMNot specifiedNot cytotoxic or genotoxic.[5][5]
ZR-75-1 (breast ductal carcinoma)Proliferation Assay1mM (using Phenylboronic acid)3 days68% inhibition of growth.[6][6]
MCF-7 (breast adenocarcinoma)Proliferation Assay1mM (using Phenylboronic acid)5 days70% inhibition of growth.[6][6]
Glycerin Cytotoxicity Data
Cell LineAssayConcentration/DosageIncubation TimeObserved EffectReference
A549 (adenocarcinoma human alveolar epithelial-like cells)MTT4.28% (IC50)Not specifiedDose-dependent cytotoxicity.[7][7]
16HBE (human bronchial epithelial cells)MTT4.40% (IC50)Not specifiedDose-dependent cytotoxicity.[7][7]
RTE (rat tracheal epithelial cells)MTT4.31% (IC50)Not specifiedDose-dependent cytotoxicity.[7][7]
Various Cell LinesMTTVariousNot specifiedCell viability decreased with increasing concentration.[8][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cytotoxicity assessment of boric acid and glycerin.

Cell Viability Assays (MTT and XTT)

These colorimetric assays are widely used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (boric acid or glycerin). Control wells receive the vehicle used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

    • XTT Assay: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added, which is converted to a water-soluble formazan product by viable cells.

  • Data Acquisition:

    • MTT Assay: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • XTT Assay: The absorbance of the colored formazan product is measured directly in a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed and permeabilized, then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA. The labeled cells are then visualized and quantified using fluorescence microscopy or flow cytometry.

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This is a simple fluorescent staining method to distinguish between viable, apoptotic, and necrotic cells. AO stains both live and dead cells (green fluorescence), while EB is only taken up by cells with compromised membrane integrity and stains the nucleus red. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with chromatin condensation, and necrotic cells have a uniformly orange to red nucleus.

  • Gene Expression Analysis (RT-qPCR): The expression levels of apoptosis-related genes (e.g., Bcl-2, Bax, Caspase-3) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). RNA is extracted from treated and control cells, reverse transcribed into cDNA, and then amplified using specific primers for the target genes. The change in gene expression is normalized to a housekeeping gene.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for assessing cytotoxicity and the signaling pathway involved in boric acid-induced apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_exposure Compound Exposure (Boric Acid or Glycerin) cell_seeding->compound_exposure incubation Incubation (24, 48, or 72h) compound_exposure->incubation assay_choice Assay Selection incubation->assay_choice mtt_assay MTT Reagent Addition assay_choice->mtt_assay xtt_assay XTT Reagent Addition assay_choice->xtt_assay solubilization Solubilization mtt_assay->solubilization read_absorbance Read Absorbance xtt_assay->read_absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing.

Apoptotic_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome boric_acid Boric Acid tnf_receptor TNF Receptor boric_acid->tnf_receptor activates bcl2_family Bcl-2 Family Regulation boric_acid->bcl2_family caspase_cascade Caspase Cascade Activation (Caspase-9, Caspase-3) tnf_receptor->caspase_cascade bax Bax (Pro-apoptotic) bcl2_family->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c cytochrome_c->caspase_cascade activates apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Boric acid-induced apoptotic signaling pathway.

Discussion

The available data indicates that both boric acid and glycerin can exert cytotoxic effects in a dose-dependent manner. Boric acid's cytotoxicity appears to be cell-type specific, with some cancer cell lines showing high sensitivity, while non-cancerous cells like human Sertoli cells are more resistant.[2][3][4][5] The mechanism of boric acid-induced cytotoxicity in susceptible cells often involves the induction of apoptosis through signaling pathways that regulate the Bcl-2 family of proteins and activate caspases.[3] One study suggests the involvement of the TNF signaling pathway in boric acid-induced apoptosis in colon cancer cells.

Glycerin's cytotoxicity is also concentration-dependent, with IC50 values in the low percentage range for the cell lines tested.[7] While glycerin is generally considered safe and is widely used in pharmaceutical formulations, high concentrations can be toxic to cells.[7]

Conclusion

This comparative guide highlights the cytotoxic profiles of boric acid and glycerin, the precursors to boroglycerin. Both compounds exhibit dose-dependent cytotoxicity, with boric acid's effects being more extensively studied in the context of apoptosis induction in cancer cell lines. A significant gap in the literature exists regarding the cytotoxicity of boroglycerin itself. Future research should focus on directly evaluating the cytotoxic effects of boroglycerin in various cell lines and comparing them to its precursors. This would provide a more complete understanding of the safety profile of this antiseptic compound and inform its potential therapeutic applications. Researchers are encouraged to consider the cell type and concentration when interpreting the cytotoxic potential of both boric acid and glycerin.

References

Spectroscopic Cross-Validation of Einecs 255-712-6: A Comparative Guide for Polymer Additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with polymer formulations, the rigorous analysis of additives is paramount to ensuring product performance, stability, and safety. This guide provides a comparative analysis of the spectroscopic data for Einecs 255-712-6, the reaction product of boric acid and glycerol, against two common alternative polymer additives: Dioctyl Phthalate (DOP) as a plasticizer and Triphenyl Phosphate (TPP) as a flame retardant. The cross-validation of spectroscopic data is essential for developing robust analytical methods for quality control and formulation development.

Data Presentation: Comparative Spectroscopic Analysis

The following table summarizes the key quantitative spectroscopic data for this compound and its alternatives. This data is crucial for developing quantitative analytical methods and for cross-validation of results obtained from different spectroscopic techniques.

Spectroscopic Technique Analyte Key Quantitative Parameter Observed Value/Range Reference
FT-IR Spectroscopy This compound (Boric Acid-Glycerol Ester)B-O stretching vibration~1350 cm⁻¹[1]
C-O stretching vibration1220-1240 cm⁻¹[1]
Dioctyl Phthalate (DOP)C=O stretching vibration~1728 cm⁻¹[2]
C-H stretching vibrations (aromatic)2800-3000 cm⁻¹[2]
Triphenyl Phosphate (TPP)P=O stretching vibration~1292 cm⁻¹[3]
P-O stretching vibration~952 cm⁻¹[3]
NMR Spectroscopy This compound (Boric Acid-Glycerol Ester)¹¹B NMR Chemical Shift (quaternary borate)δ 7.0, 11.8 ppm[4]
¹¹B NMR Chemical Shift (boric acid)δ 19.5 ppm[4]
Dioctyl Phthalate (DOP)¹H NMR Chemical Shift (aromatic protons)δ 7.5-7.7 ppm
Triphenyl Phosphate (TPP)³¹P NMR Chemical Shiftδ -17 ppm
UV-Vis Spectroscopy This compound (Boric Acid)Absorbance Maximum (in acidic solution)~230 nm[5]
Dioctyl Phthalate (DOP)Absorbance MaximumNot specified[6]
Triphenyl Phosphate (TPP)Absorbance MaximumNot specified[7][8]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental results. Below are protocols for the key spectroscopic techniques discussed.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for the rapid, non-destructive analysis of polymer surfaces.

  • Sample Preparation: Ensure the surface of the polymer sample is clean and free of contaminants. If analyzing a film, ensure it is flat and can make good contact with the ATR crystal. For bulk materials, a representative surface should be chosen.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a single reflection diamond ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal (64 scans at 4 cm⁻¹ resolution).

  • Sample Analysis:

    • Place the polymer sample onto the ATR crystal, ensuring intimate contact by applying consistent pressure with the anvil.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The resulting spectrum is typically displayed in absorbance.

    • Identify and integrate the characteristic peaks for the additive of interest (e.g., B-O stretch for this compound, C=O stretch for DOP, P=O stretch for TPP).

    • For quantitative analysis, a calibration curve should be prepared using polymer standards with known concentrations of the additive.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides precise quantitative information about the concentration of additives.

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard with a resonance that does not overlap with the analyte or polymer signals.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Optimize acquisition parameters for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).

  • Data Acquisition:

    • Acquire the ¹H, ¹¹B, or ³¹P NMR spectrum.

  • Data Processing:

    • Integrate the characteristic signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte based on the integral ratio, the known concentration of the internal standard, and the molar masses of the analyte and standard.

Cross-Validation of Calibration Models

To ensure the robustness and predictive power of a quantitative spectroscopic method, cross-validation of the calibration model is essential. A common approach is k-fold cross-validation.

  • Data Splitting: Divide the calibration dataset (spectra and corresponding known concentrations) into k equal-sized folds.

  • Model Training and Validation:

    • Hold out one-fold as the validation set.

    • Train the calibration model (e.g., Partial Least Squares regression) on the remaining k-1 folds.

    • Use the trained model to predict the concentrations of the samples in the validation set.

    • Calculate the prediction error (e.g., Root Mean Square Error of Prediction - RMSEP).

  • Iteration: Repeat the process k times, with each fold serving as the validation set once.

  • Model Assessment: Average the prediction errors from the k iterations to obtain an overall performance metric for the calibration model. A low average RMSEP indicates a robust and reliable model.[9][10][11]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the analysis of this compound.

Reaction_Mechanism Boric_Acid Boric Acid B(OH)₃ Intermediate Tetrahedral Intermediate Boric_Acid->Intermediate + Glycerol Glycerol Glycerol C₃H₅(OH)₃ Glycerol->Intermediate Einecs_255_712_6 Boric Acid-Glycerol Ester (this compound) Intermediate->Einecs_255_712_6 - H₂O Water Water H₂O Intermediate->Water

Boric acid and glycerol reaction pathway.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Validation Sample Polymer Sample Extraction Solvent Extraction (if necessary) Sample->Extraction Dilution Dissolution/ Dilution Extraction->Dilution FTIR FT-IR Analysis Dilution->FTIR NMR NMR Analysis Dilution->NMR UVVis UV-Vis Analysis Dilution->UVVis Quantification Quantitative Analysis FTIR->Quantification NMR->Quantification UVVis->Quantification CrossValidation Cross-Validation Quantification->CrossValidation Report Comparative Report CrossValidation->Report

Spectroscopic analysis workflow.

References

In-Vitro vs. In-Vivo Studies of Boroglycerin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boroglycerin, a compound of boric acid and glycerin, has a long history of use as a powerful antiseptic, particularly in oral and dental applications for treating conditions like mouth ulcers and stomatitis.[1] Its efficacy is attributed to the combined antibacterial and protective properties of its components.[2] To fully understand the therapeutic potential and safety profile of boroglycerin and its formulations, it is crucial to examine both in-vitro and in-vivo studies. This guide provides a comparative analysis of these two research modalities, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

While direct comparative in-vitro vs. in-vivo studies on boroglycerin are not extensively available in the reviewed literature, this guide synthesizes findings from in-vitro studies on borax glycerin formulations and in-vivo studies on the absorption of related boron compounds to provide a comprehensive overview.

Quantitative Data Comparison

The following table summarizes quantitative data from representative in-vitro and in-vivo studies. It is important to note that the in-vitro data pertains to a mucoadhesive film containing borax glycerin, while the in-vivo data is from studies on the percutaneous absorption of boric acid and borax.

ParameterIn-Vitro Study (Mucoadhesive Borax Glycerin Film)In-Vivo Study (Percutaneous Absorption of Boron Compounds)
Compound 20% w/w Borax Glycerin in a mucoadhesive film5.0% Boric Acid, 5.0% Borax
Study Type Drug Permeation through goat stomach mucosaPercutaneous absorption in human volunteers
Primary Outcome Cumulative Drug PermeatedMean Percentage of Dose Absorbed
Key Findings Sustained release over 6 hours[3]Boric Acid: 0.226% (SD = 0.125)[4][5]
Borax: 0.210% (SD = 0.194)[4][5]
Additional Metrics Mucoadhesion Time: Prolonged (specific time not quantified in abstract)[3]Permeability Constant (Kp): Boric Acid: 1.9 x 10⁻⁷ cm/h, Borax: 1.8 x 10⁻⁷ cm/h[4][5]
Swelling Index: Data not specified in abstract[3]Flux: Boric Acid: 0.009 µg/cm²/h, Borax: 0.009 µg/cm²/h[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In-Vitro Drug Permeation of Mucoadhesive Borax Glycerin Film[3]

This protocol describes the method used to assess the permeation of a developed borax glycerin film through biological membranes.

  • Preparation of the Membrane: Fresh goat stomach mucosa is procured from a slaughterhouse and washed thoroughly.

  • Apparatus: A Franz diffusion cell is used for the study.

  • Procedure:

    • The goat stomach mucosa is mounted on the Franz diffusion cell.

    • The developed mucoadhesive borax glycerin film is placed on the mucosa.

    • The receptor compartment is filled with a phosphate buffer (pH 6.8) maintained at 37°C.

    • Samples are withdrawn from the receptor compartment at regular intervals over 6 hours to determine the cumulative amount of drug permeated.

In-Vitro Mucoadhesion Time[3]

This protocol outlines the procedure to determine the residence time of the mucoadhesive film on a mucosal surface.

  • Preparation: A fresh stomach mucosa is attached to a glass slide using an adhesive.

  • Application: The mucoadhesive film is moistened on one side with a phosphate buffer (pH 6.8) and then adhered to the buccal mucosa with light fingertip pressure.

  • Simulation: The glass slide is placed in a beaker containing 50 ml of phosphate buffer (pH 6.8). After 2 minutes, the contents are stirred slowly to simulate the environment of the buccal cavity.

  • Observation: The retention of the film on the mucosa is monitored to determine the mucoadhesion time.

In-Vivo Percutaneous Absorption of Boron Compounds in Humans[4][5]

This protocol details the methodology for measuring the absorption of boron compounds through intact human skin.

  • Subjects: Human volunteers are recruited for the study.

  • Test Compounds: ¹⁰B-enriched 5.0% boric acid, 5.0% borax, or 10% disodium octaborate tetrahydrate in aqueous solutions are used.

  • Dosing: The solutions are applied to a specific area of the subjects' skin.

  • Sample Collection: Urine samples are collected from the volunteers over a specified period.

  • Analysis: Urinalysis is performed to measure the total boron concentration and changes in the boron isotope ratios using inductively coupled plasma-mass spectrometry.

  • Calculation: The amount of boron absorbed through the skin is quantified based on the urinary excretion data.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a key signaling pathway influenced by boron and a typical experimental workflow for in-vitro studies.

G cluster_stress Boron Stress cluster_tor TOR Pathway cluster_gcn GCN System cluster_response Stress Response boron Excess Boric Acid tor1 TOR1 boron->tor1 activates gcn1 GCN1 boron->gcn1 causes uncharged tRNA stress gln3 GLN3 tor1->gln3 regulates gcn4 Gcn4 (Transcription Factor) gln3->gcn4 influences gcn2 GCN2 gcn1->gcn2 activates gcn2->gcn4 phosphorylates atr1 ATR1 (Boron Efflux Pump) gcn4->atr1 activates expression

Boron Stress Signaling via the TOR Pathway.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_film Prepare Mucoadhesive Borax Glycerin Film setup_franz Assemble Franz Diffusion Cell prep_film->setup_franz prep_mucosa Procure and Prepare Goat Stomach Mucosa prep_mucosa->setup_franz apply_film Apply Film to Mucosa setup_franz->apply_film fill_buffer Fill Receptor with Buffer (pH 6.8, 37°C) apply_film->fill_buffer collect_samples Collect Samples over 6 hours fill_buffer->collect_samples analyze_samples Analyze Drug Concentration collect_samples->analyze_samples calc_permeation Calculate Cumulative Drug Permeation analyze_samples->calc_permeation

Workflow for In-Vitro Drug Permeation Study.[3]

Conclusion

The available research provides valuable insights into the behavior of boroglycerin and related boron compounds in both laboratory and biological systems. In-vitro studies on mucoadhesive films demonstrate the potential for sustained local delivery of borax glycerin, which is beneficial for treating oral conditions.[3] On the other hand, in-vivo studies on the percutaneous absorption of boric acid and borax suggest that systemic absorption through intact skin is low.[4][5]

For drug development professionals, this suggests that topical formulations of boroglycerin are likely to have a localized effect with minimal systemic exposure, enhancing their safety profile for topical applications. However, the difference in the biological barriers used in these studies (goat stomach mucosa vs. human skin) highlights a critical point: the choice of model can significantly impact the results.

Researchers should aim to bridge the gap between these findings by conducting direct comparative studies on boroglycerin formulations. Future research could involve in-vitro studies using more relevant oral mucosa models, followed by in-vivo studies in animal models to assess both local efficacy and systemic absorption of boroglycerin from various formulations. Understanding the signaling pathways, such as the TOR pathway's role in boron stress, can also open new avenues for investigating the cellular mechanisms of boroglycerin's therapeutic effects.[6] This integrated approach will be instrumental in optimizing the therapeutic use of boroglycerin and developing novel drug delivery systems.

References

A Comparative Benchmarking Guide to Oral Antiseptics: Einecs 255-712-6 (Boroglycerin) and Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the properties of Einecs 255-712-6, a reaction product of boric acid and glycerol commonly known as boroglycerin, against established industry standards for oral antiseptic agents. The primary application of boroglycerin in this context is for the topical treatment of oral conditions such as mouth ulcers, stomatitis, and glossitis.[1][2] This document aims to equip researchers and drug development professionals with a comprehensive overview of its characteristics relative to commonly used alternatives, supported by available scientific data.

While direct quantitative comparative studies on the antiseptic efficacy of boroglycerin against modern alternatives are limited, this guide synthesizes information on its constituent components—boric acid and glycerin—and contrasts them with leading oral antiseptics: Chlorhexidine Gluconate (CHG), Cetylpyridinium Chloride (CPC), Povidone-Iodine, and Hydrogen Peroxide.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of an active ingredient is crucial for formulation development and regulatory assessment.

PropertyValueSource
IUPAC Name Boric acid;propane-1,2,3-triolPubChem
Synonyms Boroglycerin, Glyceryl Borate, Boric acid-glycerolVarious
CAS Number 42220-19-9PubChem
Molecular Formula C₃H₁₁BO₆PubChem
Molecular Weight 153.93 g/mol PubChem
Appearance Transparent yellow, tasteless compound[1]
Boiling Point Not available
Solubility Information not readily available

Comparative Analysis of Antiseptic Properties

The selection of an oral antiseptic is guided by its efficacy against relevant oral pathogens, its mechanism of action, safety profile, and patient acceptability. This section compares boroglycerin with standard oral antiseptics.

Active IngredientMechanism of ActionKnown Efficacy & Spectrum of ActivityCommon Use ConcentrationsPotential Side Effects
This compound (Boroglycerin) The antiseptic action is attributed to its components. Boric acid has bacteriostatic and fungistatic properties, disrupting microbial cell walls and metabolism.[3][4][5] Glycerin, at high concentrations, is bactericidal and antiviral, creating a bacteriostatic environment.[6][7]Described historically as a "powerful antiseptic" for oral and dental applications.[1] Effective in treating mouth ulcers, stomatitis, and glossitis.[1][2] Quantitative efficacy data against specific oral pathogens is limited in contemporary literature.A common formulation comprises 12% borax in 88% glycerin.[1]Boric acid, a component, can be toxic if ingested in high doses.[4]
Chlorhexidine Gluconate (CHG) Disrupts the cell membrane of microorganisms, leading to cell death.[8]Considered the "gold standard" oral antiseptic with broad-spectrum activity against bacteria and yeasts.[8]0.12% - 0.2% in mouthwashes.Can cause tooth staining, altered taste sensation, and increased calculus formation.
Cetylpyridinium Chloride (CPC) A quaternary ammonium compound that disrupts the bacterial cell membrane.Effective against a broad range of bacteria. Some studies show comparable efficacy to CHG with fewer side effects.0.05% - 0.075% in mouthwashes.Generally well-tolerated. May cause mild, temporary tooth staining in some individuals.
Povidone-Iodine Releases free iodine, which is a potent, broad-spectrum antimicrobial agent that denatures proteins and destabilizes cell membranes.Broadest spectrum of antimicrobial action among common antiseptics, effective against bacteria, viruses, fungi, and spores.0.5% - 1.0% for oral rinses.Can cause staining of teeth and dental appliances. Should be used with caution in individuals with thyroid disorders or iodine sensitivity.
Hydrogen Peroxide Produces free radicals that damage microbial cell components.Effective against a wide range of microorganisms. Also has a mechanical cleansing action due to its effervescence.1.5% - 3% for oral rinses.Can cause irritation to oral tissues and, with prolonged use, may lead to "black hairy tongue."

Experimental Protocols

To ensure objective and reproducible comparisons of antiseptic properties, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro antiseptic efficacy test.

Agar Diffusion Test (Zone of Inhibition)

This method assesses the ability of an antiseptic to inhibit the growth of a specific microorganism on an agar plate.

1. Preparation of Materials:

  • Test microorganisms (e.g., Streptococcus mutans, Candida albicans).
  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).
  • Sterile petri dishes.
  • Sterile filter paper discs (6 mm diameter).
  • Test antiseptic solutions at various concentrations.
  • Positive control (e.g., 0.2% Chlorhexidine solution).
  • Negative control (e.g., sterile deionized water).
  • Incubator.

2. Inoculation of Agar Plates:

  • A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
  • The plate is allowed to dry for 3-5 minutes.

3. Application of Antiseptic Agents:

  • Sterile filter paper discs are impregnated with a fixed volume (e.g., 20 µL) of the test antiseptic, positive control, and negative control solutions.
  • The impregnated discs are placed onto the surface of the inoculated agar plates, ensuring firm contact.

4. Incubation:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for yeast).

5. Data Collection and Analysis:

  • Following incubation, the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
  • The experiment is performed in triplicate, and the average zone of inhibition is calculated.
  • The results for the test antiseptic are compared with those of the positive and negative controls.

Visualizing Experimental and Logical Workflows

Diagrams are crucial for representing complex processes in a clear and concise manner. The following diagrams, created using the DOT language, illustrate key workflows in the evaluation of oral antiseptics.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_microbe Prepare Microorganism (e.g., S. mutans) inoculate Inoculate Agar Plates prep_microbe->inoculate prep_agar Prepare Agar Plates prep_agar->inoculate prep_antiseptic Prepare Antiseptic Solutions apply_discs Apply Impregnated Discs prep_antiseptic->apply_discs inoculate->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare_results Compare with Controls measure_zones->compare_results

Agar Diffusion Test Workflow

signaling_pathway_placeholder cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm antiseptic Antiseptic Agent membrane_binding Binding to Cell Membrane Components antiseptic->membrane_binding membrane_disruption Membrane Disruption membrane_binding->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage enzyme_inhibition Inhibition of Essential Enzymes membrane_disruption->enzyme_inhibition cell_death Cell Death leakage->cell_death enzyme_inhibition->cell_death

General Mechanism of Antiseptic Action

References

A Comparative Guide to the Long-Term Stability of Einecs 255-712-6 and Alternative Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of Einecs 255-712-6, the reaction product of boric acid and glycerol, against other commonly used pharmaceutical excipients. The information presented herein is based on available scientific literature and established stability testing principles, designed to assist in the selection of appropriate formulation components.

Introduction to this compound (Boric Acid-Glycerol Adduct)

This compound, also known by its CAS number 42220-19-9, is a chemical entity formed from the reaction of boric acid and propane-1,2,3-triol (glycerol).[1][2][3][4] This substance, commercially known as Boroglycerin, has applications in pharmaceutical formulations, often utilized for its antiseptic properties and as a stabilizing agent.[2][4] Understanding its long-term stability is crucial for ensuring the safety, efficacy, and shelf-life of drug products.

The stability of this compound is intrinsically linked to the individual stability of its precursors, boric acid and glycerol, and the hydrolytic stability of the borate ester bond formed between them.

Comparative Long-Term Stability Analysis

While direct, comprehensive long-term stability data for this compound is not extensively published, a stability profile can be constructed based on the known properties of its components and related chemical structures. This guide compares the expected stability of this compound with common alternative excipients such as standalone glycerol, mannitol, and propylene glycol.

Key Stability Concerns:

  • Hydrolysis: Borate esters are known to be susceptible to hydrolysis, reverting to their constituent acid and alcohol.[5][6][7] This is a primary degradation pathway for this compound, particularly in aqueous environments.

  • Glycerol Degradation: Glycerol itself can degrade, especially under thermal stress or in the presence of certain impurities, to form reactive aldehydes and ketones, which can impact the stability of the active pharmaceutical ingredient (API).[2][8][9][10]

  • Boric Acid Stability: Boric acid is generally a stable compound at room temperature, though it can be sensitive to high heat and moisture.[3][11][12][13]

Data Presentation: Comparative Stability Profiles

The following table summarizes the anticipated long-term stability characteristics of this compound and its alternatives based on existing literature. The quantitative data presented is representative and intended for illustrative purposes to facilitate comparison.

ParameterThis compound (Boric Acid-Glycerol)GlycerolMannitolPropylene Glycol
Appearance Colorless to yellowish, viscous liquidClear, colorless, viscous liquidWhite, crystalline powderClear, colorless, viscous liquid
Assay (%) 98.599.299.899.5
Degradation Products (%) 1.2 (Boric Acid, Glycerol)0.6 (Aldehydes, Ketones)< 0.10.3
Water Content (%) 0.80.50.10.2
pH (1% aqueous solution) 3.5 - 5.05.0 - 7.55.0 - 6.56.0 - 8.0

Table 1: Representative long-term stability data (24 months at 25°C/60% RH). This data is illustrative and not from a direct comparative study.

Experimental Protocols

A comprehensive long-term stability study for this compound and its alternatives would adhere to ICH Q1A(R2) guidelines. Below are detailed methodologies for key experiments.

Long-Term Stability Testing Protocol
  • Objective: To evaluate the long-term stability of the test substance under controlled storage conditions over a proposed shelf-life.

  • Materials:

    • This compound

    • Alternative excipients (Glycerol, Mannitol, Propylene Glycol)

    • Appropriate primary packaging (e.g., Type I glass vials with inert stoppers)

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Procedures:

    • Appearance: Visual inspection against a white and black background.

    • Assay and Degradation Products: A stability-indicating HPLC method with a suitable detector (e.g., Refractive Index for non-chromophoric compounds) would be developed and validated. For this compound, this would involve monitoring the decrease in the parent peak and the increase in peaks corresponding to boric acid and glycerol.[14]

    • Water Content: Karl Fischer titration.

    • pH: Potentiometric measurement of a 1% aqueous solution.

Forced Degradation Study Protocol
  • Objective: To identify potential degradation products and pathways to establish the stability-indicating nature of the analytical methods.

  • Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Exposure to ICH Q1B specified light conditions.

  • Analysis: Samples from each stress condition are analyzed using the developed stability-indicating HPLC method to ensure that all degradation product peaks are resolved from the main peak.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway Einecs_255_712_6 This compound (Boric Acid-Glycerol Adduct) Products Degradation Products Einecs_255_712_6->Products Hydrolysis Water H₂O Water->Products Boric_Acid Boric Acid Products->Boric_Acid Reversion Glycerol Glycerol Products->Glycerol Reversion

Caption: Hydrolytic degradation pathway of this compound.

Stability_Testing_Workflow cluster_0 Study Initiation cluster_1 Sample Storage cluster_2 Analytical Testing cluster_3 Data Evaluation Batch Selection Batch Selection Protocol Design Protocol Design Batch Selection->Protocol Design Long-Term Storage\n(25°C/60% RH) Long-Term Storage (25°C/60% RH) Protocol Design->Long-Term Storage\n(25°C/60% RH) Accelerated Storage\n(40°C/75% RH) Accelerated Storage (40°C/75% RH) Protocol Design->Accelerated Storage\n(40°C/75% RH) Timepoint Pull Timepoint Pull Long-Term Storage\n(25°C/60% RH)->Timepoint Pull Accelerated Storage\n(40°C/75% RH)->Timepoint Pull Appearance Appearance Timepoint Pull->Appearance Assay & Degradants Assay & Degradants Appearance->Assay & Degradants Water Content Water Content Assay & Degradants->Water Content pH pH Water Content->pH Data Analysis Data Analysis pH->Data Analysis Shelf-Life Determination Shelf-Life Determination Data Analysis->Shelf-Life Determination

References

Safety Operating Guide

Proper Disposal of EINECS 255-712-6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of the chemical substance identified by EINECS number 255-712-6. This substance is the reaction product of boric acid and propane-1,2,3-triol (glycerol), with the CAS number 42220-19-9. In aqueous environments, this compound is expected to hydrolyze back into its constituent components, boric acid and glycerol. Therefore, the disposal procedures outlined below are primarily based on the safe handling and disposal of boric acid.

Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure laboratory safety and environmental compliance.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle the substance with care. Boric acid is classified as a substance that may damage fertility or the unborn child.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
Eye/Face Protection
Skin Protection
Respiratory Protection

Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Avoid creating dust when handling the solid form of the substance.

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of EINECS 255-712-6. Always consult your institution's specific waste management guidelines and local regulations before proceeding.

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.[3] Mixing with incompatible materials, such as strong acids, bleach, or ammonia, can lead to dangerous chemical reactions.[3]

Step 2: Containerization

  • Collect all waste, including contaminated labware and PPE, in a designated, leak-proof, and sealable container.

  • Ensure the container is compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Keep the container tightly closed when not in use to prevent the release of dust or vapors.[1]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Reaction product of boric acid and propane-1,2,3-triol (glycerol)".

  • Include the date when the waste was first added to the container.

  • Follow any additional institutional or local labeling requirements.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials.

  • Store in a locked-up area or one that is only accessible to authorized personnel.[1][2]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[1]

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for boric acid and any other relevant information.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. [1][3] While some local regulations may permit drain disposal of very dilute, neutralized boric acid solutions, it is crucial to obtain explicit approval from your local water authority first.[3]

Spill and Contamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Contain the Spill:

    • For solid spills: Gently sweep or vacuum the material to avoid generating dust. Place the collected material in a labeled hazardous waste container.[4]

    • For liquid spills: Absorb the spill with an inert material (e.g., sand, vermiculite, or a chemical sorbent). Place the absorbent material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect any contaminated cleaning materials and dispose of them as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor and EHS department of the spill and the cleanup actions taken.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generated (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Materials identify->segregate containerize Collect in a Labeled, Compatible Container segregate->containerize store Store in a Secure, Designated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs disposal Proper Disposal by Authorized Personnel contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Einecs 255-712-6

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: Einecs 255-712-6 refers to the substance "Boric acid (H3BO3), reaction products with glycerol."[1] While the reaction product itself is reported as not meeting GHS hazard criteria in many instances, it is crucial to consider the safety protocols for its constituent components, boric acid and glycerol, due to potential incomplete reactions or hydrolysis. Boric acid, in particular, is classified as a substance that may damage fertility or an unborn child.[2][3][4][5][6][7][8]

This guide provides comprehensive procedural information for the safe handling, use, and disposal of this compound in a laboratory setting, with a primary focus on the hazards associated with boric acid.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following tables summarize the recommended PPE for handling this substance, based on the potential hazards of its components.

Table 1: Personal Protective Equipment Summary

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 or ANSI Z.87.1 standards.[3][7][8][9][10][11][12][13]Protects eyes from potential splashes of the chemical.
Hand Protection Nitrile or other chemical-resistant gloves.[7][9][10][11] Gloves should be inspected before use and disposed of after contamination.[7][8][11]Prevents skin contact. Boric acid is not readily absorbed through intact skin, but repeated contact can cause dermatitis.[4][14][15]
Body Protection A laboratory coat or chemical-resistant apron should be worn.[10][12] Clothing should cover all exposed skin, including long sleeves.[13]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required if work is conducted in a well-ventilated area or a fume hood.[16] A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.[9][12][17]Boric acid has low volatility, but inhalation of dust can cause respiratory tract irritation.[15] A harmful concentration of airborne particles can be reached quickly, especially if the substance is in powdered form.[15]

Table 2: Glove Selection and Use

Glove MaterialRecommendation
Nitrile Recommended for general handling.[10]
General Use Always inspect gloves for tears or contamination before use.[7][8][11] Remove and dispose of contaminated gloves immediately, following proper removal techniques to avoid skin contact.[7][8][11] Never reuse disposable gloves.[13] Wash hands thoroughly after removing gloves.[7][8][11]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_chem Handle Chemical prep_area->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp spill_contain Contain Spill with Inert Material handle_chem->spill_contain If spill occurs disp_waste Segregate Waste handle_exp->disp_waste spill_collect Collect Spill Residue spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_decon->disp_waste disp_container Store in a Labeled, Sealed Container disp_waste->disp_container disp_facility Dispose via Licensed Waste Disposal Service disp_container->disp_facility

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

1. Preparation and Handling:

  • Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for "Boric acid, reaction products with glycerol" and for boric acid.[5][10]

  • Engineering Controls: All work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.[10][12]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1. This includes safety goggles, nitrile gloves, and a lab coat.[10]

  • Handling: Avoid direct contact with the skin and eyes.[11] Minimize the generation of dust.[12] Keep the container tightly closed when not in use.[10][11]

2. Spill Management:

  • Minor Spills: For small spills, prevent the formation of dust.[8] Sweep up the material and place it into a suitable, closed container for disposal.[7] The spill area should be cleaned with soap and water.

  • Major Spills: Evacuate the area and ensure adequate ventilation.[8] Wear appropriate PPE, including respiratory protection if necessary. Contain the spill using an inert absorbent material and collect it for disposal.[11]

3. Disposal Plan:

  • Waste Classification: Waste containing boric acid, especially at higher concentrations (e.g., 10% or greater solutions), may be classified as hazardous waste.[18] Always consult local, state, and federal regulations for proper waste classification.

  • Containerization: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and compatible container.[7][18] Do not mix with other waste streams.[19]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[7][8] For small, pure quantities, and where local regulations permit, disposal via flushing with large amounts of water may be an option, but this should be confirmed.[19] Neutralization with a mild base like sodium bicarbonate may be a suitable pretreatment for disposal of small quantities, pending regulatory approval.[19][20]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water.[11] Remove any contaminated clothing.[21]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[21]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11][15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.